Fengycin
描述
Structure
2D Structure
属性
IUPAC Name |
(4S)-5-[[(2R)-5-amino-1-[[(4S,7S,10S,13S,19R,22S,25S,28R)-10-(3-amino-3-oxopropyl)-4-[(2R)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1S)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50-,51+,52+,53+,54+,55-,56+,61+,62+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJDWBMJMRDHN-RLLVTFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@H](C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N12O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-03-7 | |
| Record name | Fengycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Fengycin: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengycin is a member of the cyclic lipopeptide family of antibiotics produced by various strains of Bacillus, notably Bacillus subtilis. It exhibits potent antifungal activity, particularly against filamentous fungi, making it a subject of significant interest in the fields of biotechnology and pharmacology. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable insights for its application in research and drug development.
Molecular Structure
This compound possesses a unique cyclic structure composed of a peptide ring and a β-hydroxy fatty acid chain. This amphiphilic nature is central to its biological activity.
Peptide Moiety
The peptide portion of this compound is a decapeptide, meaning it consists of ten amino acids. The general sequence is characterized by a lactone ring, formed by an ester linkage between the hydroxyl group of the tyrosine residue at position 3 and the C-terminal carboxyl group of the isoleucine residue at position 10.[1]
The most common variants of this compound are this compound A and this compound B. The primary difference between them lies in the amino acid at position 6 of the peptide ring.[2][3]
-
This compound A: Contains an Alanine (Ala) residue at position 6.[1][2]
-
This compound B: Contains a Valine (Val) residue at position 6.[1][2]
Further isoforms exist with variations at other positions, such as the substitution of Isoleucine (Ile) with Valine (Val) at position 10, leading to variants like this compound A2 and B2.[2] The amino acid sequence for the common this compound variants is as follows:
L-Glu - D-Orn - L-Tyr - D-allo-Thr - L-Glu - D-Ala/Val - L-Pro - L-Gln - D-Tyr - L-Ile
Lipid Moiety
Attached to the N-terminus of the peptide ring is a β-hydroxy fatty acid. The length of this fatty acid chain is variable, typically ranging from 14 to 19 carbon atoms.[2][4][5] This variability in the lipid tail contributes to the diversity of this compound homologs observed in nature. The fatty acid can be saturated or unsaturated.[6][7]
Chemical Properties
The unique structural features of this compound dictate its physicochemical properties, which are crucial for its isolation, characterization, and application.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C72H110N12O20 (for a common isoform) | [8] |
| Molecular Weight | Approximately 1435 to 1529 g/mol (Da) | [3][4][8] |
| Isoelectric Point (pI) | Acidic (exact value varies with isoforms) | [9][10][11][12] |
| Appearance | Colorless powder | [6] |
Solubility and Stability
This compound exhibits differential solubility based on the solvent's polarity:
-
Soluble in: Polar organic solvents such as methanol, ethanol, and dimethylformamide.[6]
-
Slightly soluble in: Dichloromethane and tert-butanol.[6]
-
Insoluble in: Water, acetone, and diethyl ether.[6]
Regarding its stability, this compound is stable over a pH range of 4 to 10.[6] However, it is susceptible to decomposition in diluted mineral acids at elevated temperatures.[6]
Experimental Protocols
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.
Isolation and Purification
A common workflow for isolating this compound from bacterial cultures involves the following steps:
Caption: General workflow for the isolation and purification of this compound.
A detailed protocol for isolation can be described as:
-
Fermentation: Culture a this compound-producing strain of Bacillus in a suitable liquid medium.
-
Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.
-
Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 using a strong acid (e.g., HCl) to precipitate the lipopeptides.[4]
-
Extraction: Collect the precipitate and extract the this compound using a polar organic solvent like methanol.
-
Purification: Further purify the extracted this compound using chromatographic techniques such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).[3][13]
Structural Characterization
The precise structure of purified this compound is elucidated using the following analytical methods:
Caption: Analytical workflow for the structural characterization of this compound.
3.2.1. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound homologs and to sequence the peptide.
-
Methodology:
-
Sample Preparation: The purified this compound sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF).
-
Analysis: The sample is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS to obtain the molecular weights of the different isoforms present.[2][4] For sequencing, tandem MS (MS/MS) is performed using techniques like Electrospray Ionization (ESI-MS/MS).[1][2][3]
-
Data Interpretation: The fragmentation pattern in the MS/MS spectra allows for the determination of the amino acid sequence. Characteristic fragment ions can differentiate between this compound A and B.[1][3]
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the three-dimensional structure and confirm the amino acid composition.
-
Methodology:
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent.
-
Analysis: 1D (1H, 13C) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra are acquired.
-
Data Interpretation: The chemical shifts and coupling constants in the 1H and 13C spectra provide information about the individual amino acid residues and the fatty acid chain. 2D NMR experiments help in assigning the resonances and determining the sequence and conformational details of the peptide.[4]
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the this compound molecule.
-
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr pellet.
-
Analysis: The infrared spectrum is recorded.
-
Data Interpretation: The presence of specific absorption bands confirms the presence of key functional groups:
-
Biological Activity and Mechanism of Action
This compound's primary biological role is its antifungal activity. It is particularly effective against filamentous fungi, while generally showing weaker or no activity against yeast and bacteria.[4][6]
The proposed mechanism of action involves the interaction of the amphiphilic this compound molecule with the fungal cell membrane. This interaction leads to:
-
Membrane Permeabilization: this compound disrupts the integrity of the plasma membrane, leading to the leakage of cellular contents.[15]
-
Morphological Changes: Treatment with this compound can cause morphological abnormalities in fungal hyphae, such as curling, bulging, and emptying of the cytoplasm.
-
Induction of Oxidative Stress: this compound has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, contributing to cell death.[15]
Caption: Proposed mechanism of antifungal action of this compound.
Conclusion
This compound represents a versatile and potent class of lipopeptide antibiotics with a well-defined, yet variable, molecular architecture. A thorough understanding of its structure and chemical properties is fundamental for its exploitation in various applications, from agricultural biocontrol to the development of novel antifungal therapeutics. The methodologies outlined in this guide provide a framework for the consistent isolation, characterization, and evaluation of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 3. Purification and structural characterization of this compound homologues produced by Bacillus subtilis LSFM-05 grown on raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, biochemical characterization and self-assembled structure of a this compound-like antifungal peptide from Bacillus thuringiensis strain SM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. This compound | C72H110N12O20 | CID 443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [pl.khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. journalskuwait.org [journalskuwait.org]
- 14. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
Fengycin's Antifungal Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin, a cyclic lipopeptide produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of filamentous fungi and yeasts.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.[2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's antifungal properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Interaction with the Fungal Cell Membrane
The amphiphilic nature of this compound, consisting of a hydrophilic peptide ring and a hydrophobic β-hydroxy fatty acid tail, is central to its antifungal activity. This structure allows it to readily interact with and insert into the lipid bilayer of the fungal cell membrane.[3] The primary target of this compound is the phospholipid bilayer, where it causes structural damage and alters permeability, leading to the leakage of cellular contents and cell death.[2]
The interaction of this compound with the fungal membrane is a multi-step process:
-
Insertion and Aggregation: this compound monomers insert into the lipid bilayer.[2] Molecular dynamics simulations suggest that this compound is more likely to form stable and larger aggregates in fungal membranes compared to bacterial membranes, contributing to its selective antifungal activity.[4] The aggregation process is influenced by the lipid composition of the membrane.[4]
-
Pore Formation and Ion Channel Activity: Once inserted, this compound molecules can aggregate to form pores or ion channels.[3] This disrupts the membrane's integrity and leads to the leakage of essential cellular components, such as proteins and nucleic acids.[2]
-
Interaction with Membrane Components: this compound's activity is influenced by the presence of specific lipids in the fungal membrane. It is thought to interact with sterol (ergosterol) and phospholipid molecules, which are abundant in fungal cell membranes.[5] Its selectivity for fungal over mammalian cells is partly attributed to the absence of cholesterol in fungal membranes.[3]
Visualization of this compound's Action on the Fungal Cell Membrane
Caption: this compound insertion and aggregation within the fungal cell membrane, leading to pore formation.
Induction of Apoptosis and Other Cellular Effects
Beyond direct membrane disruption, this compound induces programmed cell death, or apoptosis, in fungal cells. This is a more nuanced mechanism that is often observed at lower concentrations of the lipopeptide. At higher concentrations, necrosis, or direct cell lysis, is the predominant mode of action.
Key hallmarks of this compound-induced apoptosis include:
-
Reactive Oxygen Species (ROS) Accumulation: this compound treatment leads to an increase in intracellular ROS levels.[6] This oxidative stress can damage cellular components like lipids, proteins, and DNA.[1]
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to mitochondrial membrane potential depolarization, a key event in the apoptotic cascade.[6]
-
Phosphatidylserine Externalization: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS is externalized to the outer leaflet, serving as a recognizable marker of apoptotic cells.
-
Chromatin Condensation and DNA Damage: this compound can induce chromatin condensation and DNA strand breaks, which are characteristic features of late-stage apoptosis.[1]
Signaling Pathways Involved in this compound's Action
This compound-induced cellular stress activates specific signaling pathways within the fungal cell. Two key pathways implicated are the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway and the Target of Rapamycin (TOR) signaling pathway.
-
HOG-MAPK Pathway: This pathway is a primary response mechanism to various environmental stresses, including cell wall and membrane damage.[7][8] Activation of the HOG pathway by this compound-induced stress can lead to the regulation of genes involved in cell wall synthesis and stress adaptation.[2][6]
-
TOR Signaling Pathway: The TOR pathway is a central regulator of cell growth, proliferation, and autophagy in response to nutrient availability and stress.[9][10] In the context of this compound treatment, the TOR pathway may be involved in the activation of autophagy as a cellular response to the induced stress.
Visualization of this compound-Induced Apoptotic Signaling
Caption: Overview of this compound-induced apoptotic signaling pathways in fungal cells.
Quantitative Data Summary
The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize key data points from the literature.
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Rhizopus stolonifer | 400 | - | |
| Gaeumannomyces graminis var. tritici | - | 26.5 | |
| Fusarium graminearum | 90 (effective concentration) | - | [5] |
| Rhizomucor variabilis | 4.5 µM | - | [11] |
| Listeria monocytogenes | 25-50 | - | |
| Aeromonas hydrophila | 25-50 | - | |
| Colletotrichum gloeosporioides | 25-50 | - |
| This compound Variant | Fungal Species | Effect | Concentration | Reference |
| C16-Fengycin A | Candida albicans | Activation of HOG-MAPK pathway | Not specified | [6] |
| This compound BS155 | Magnaporthe grisea | Induction of ROS production | 20 µg/mL | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Fungal Cell Membrane Permeability Assay (Propidium Iodide Staining)
This protocol assesses membrane integrity by using propidium iodide (PI), a fluorescent intercalating agent that cannot pass through the intact membrane of live cells.
Materials:
-
Fungal culture
-
This compound solution of desired concentrations
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow the fungal culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Treat the fungal cells with various concentrations of this compound for a specified duration. Include an untreated control.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a suitable concentration.
-
Add PI to a final concentration of 2 µg/mL and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cells using a fluorescence microscope with a rhodamine filter or by flow cytometry (FL2 channel). Cells with compromised membranes will fluoresce red.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Fungal culture
-
This compound solution
-
PBS
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat fungal cells with this compound as described in 4.1.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and add DCFH-DA to a final concentration of 10-25 µM.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader. An increase in green fluorescence indicates an increase in intracellular ROS.
Assessment of Mitochondrial Membrane Potential (JC-1 Staining)
The lipophilic cationic dye JC-1 is used to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Fungal culture
-
This compound solution
-
PBS
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat fungal cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a suitable buffer and add the JC-1 staining solution according to the manufacturer's instructions.
-
Incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells to remove the staining solution.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Visualization of an Experimental Workflow: ROS Measurement
Caption: A typical experimental workflow for measuring intracellular ROS in this compound-treated fungal cells.
Conclusion
The antifungal activity of this compound is a multifaceted process that begins with the disruption of the fungal cell membrane. This initial interaction triggers a cascade of downstream events, including the induction of apoptosis characterized by ROS accumulation and mitochondrial dysfunction. The activation of stress-response signaling pathways like the HOG-MAPK and TOR pathways further contributes to the cellular response to this compound. A thorough understanding of these mechanisms is crucial for the development of this compound and its derivatives as effective and targeted antifungal agents in agriculture and medicine.
References
- 1. Target Of Rapamycin pathway in the white-rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
The Core of Antifungal Power: An In-depth Technical Guide to the Bacillus subtilis Fengycin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fengycin biosynthesis pathway in Bacillus subtilis, a cyclic lipopeptide with potent antifungal properties. This compound's unique structure, consisting of a β-hydroxy fatty acid linked to a ten-amino-acid peptide ring, allows it to interact with and disrupt fungal cell membranes, making it a promising candidate for novel antifungal drug development and biocontrol applications. This document delves into the genetic and enzymatic machinery responsible for this compound synthesis, its complex regulatory network, and quantitative data from metabolic engineering efforts aimed at enhancing its production. Furthermore, it offers detailed experimental protocols for key research techniques and visualizes complex pathways and workflows to facilitate a deeper understanding.
The this compound Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
This compound is synthesized by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This molecular assembly line is encoded by the fen gene cluster, which spans approximately 38 kb and comprises five core genes: fenC, fenD, fenE, fenA, and fenB. These genes encode the five multidomain enzymes that sequentially activate, modify, and link the constituent amino acids and the fatty acid chain.
The synthesis of this compound follows a thiotemplate mechanism, where the growing peptide chain is covalently tethered to the NRPS enzymes via a 4'-phosphopantetheinyl (Ppant) arm. This post-translational modification is crucial for the activity of the NRPS and is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene. Strains of B. subtilis like the laboratory workhorse 168, which has a natural frameshift mutation in the sfp gene, are incapable of producing this compound and other lipopeptides unless this gene is functionally complemented[1].
The core NRPS machinery for this compound synthesis is organized into modules, with each module responsible for the incorporation of a specific amino acid. Each module typically contains the following catalytic domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a thioester linkage to the Ppant arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP of the previous module.
-
Epimerization (E) domain: In some modules, this domain converts an L-amino acid into its D-isoform.
-
Thioesterase (TE) domain: Located at the C-terminal end of the final NRPS enzyme (FenB), this domain is responsible for the cyclization and release of the final this compound molecule.
The biosynthesis of this compound begins with the incorporation of a β-hydroxy fatty acid, followed by the sequential addition of ten amino acids in a specific order to form the final cyclic lipopeptide.
Regulation of this compound Biosynthesis: A Multi-layered Control Network
The production of this compound is tightly regulated in response to various environmental and cellular signals. This complex regulatory network ensures that this compound is produced under conditions where it is most beneficial for the bacterium, such as during high cell density and nutrient limitation. Key regulatory components include:
-
Two-Component Systems:
-
ComP-ComA: This quorum-sensing system is activated by the ComX pheromone at high cell densities, leading to the phosphorylation of the response regulator ComA. Phosphorylated ComA (ComA~P) then directly activates the transcription of the fen operon.
-
DegS-DegU: This system responds to various stress signals. The phosphorylated response regulator DegU~P acts as a positive regulator of fen gene expression.
-
PhoP-PhoR: This system is involved in the response to phosphate limitation. The response regulator PhoP has been shown to positively influence this compound production.
-
-
Global Regulators:
-
Spo0A: This master regulator of sporulation also plays a role in regulating this compound synthesis. The initiation of sporulation is generally detrimental to secondary metabolite production.
-
CodY: This global regulator represses the expression of many stationary-phase genes, including those for antibiotic synthesis, in response to nutrient availability (specifically, high levels of branched-chain amino acids and GTP).
-
-
Other Factors:
-
sfp: As mentioned earlier, the presence of a functional sfp gene is a prerequisite for this compound synthesis.
-
degQ: This gene encodes a small peptide that positively influences the DegS-DegU system, thereby promoting this compound production.
-
Enhancing this compound Production: Metabolic Engineering Strategies and Quantitative Outcomes
The native production of this compound in wild-type B. subtilis strains is often low, limiting its commercial viability. Consequently, significant research has focused on metabolic engineering strategies to enhance this compound titers. These strategies include:
-
Activation of the silent fen gene cluster: In strains like B. subtilis 168, introducing a functional sfp gene is the first step to enable this compound production.
-
Promoter engineering: Replacing the native promoter of the fen operon with stronger constitutive or inducible promoters can significantly boost transcription and, consequently, this compound yield.
-
Elimination of competing pathways: Deleting the genes for the biosynthesis of other lipopeptides, such as surfactin, can redirect precursors towards this compound synthesis.
-
Increasing precursor supply: Overexpressing genes involved in the biosynthesis of fatty acid and amino acid precursors can alleviate potential bottlenecks in the pathway.
-
Blocking sporulation and biofilm formation: Knocking out key genes in these pathways can prolong the productive phase of the bacteria.
The following table summarizes the quantitative improvements in this compound production achieved through various metabolic engineering approaches.
| Strain/Modification | This compound Titer (mg/L) | Fold Increase | Reference |
| B. subtilis 168 with functional sfp | 1.81 | - | [1] |
| Knockout of surfactin and bacillaene synthesis + Pveg promoter | 174.63 | ~96 | [1] |
| + Upregulation of fatty acid pathway genes | 258.52 | ~143 | [1] |
| + Blockage of spore and biofilm formation | 302.51 | ~167 | [1] |
| + Optimized culture medium with threonine | 885.37 | ~489 | [1] |
| B. subtilis 168 with functional sfp and degQ | 71.21 | - | [2] |
| + Pveg promoter replacement | 371.72 | ~5.2 | [2] |
| + Xylose utilization engineering and optimization | 430.86 | ~6 | [2] |
| Overexpression of accA | ~53.38 | ~2 | [3] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in this compound biosynthesis research.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from B. subtilis culture broth.
1. Sample Preparation: a. Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. b. Transfer the supernatant to a new tube and acidify to pH 2.0 with concentrated HCl. c. Incubate at 4°C overnight to precipitate the lipopeptides. d. Centrifuge at 10,000 x g for 20 minutes to collect the precipitate. e. Discard the supernatant and dissolve the precipitate in an appropriate volume of methanol. f. Centrifuge at 13,000 x g for 10 minutes to remove any insoluble material. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Gradient: A linear gradient from 40% to 100% Mobile Phase B over 30 minutes is a good starting point, followed by a wash and re-equilibration step. The exact gradient may need optimization depending on the specific this compound isoforms.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm[4], 215 nm[5], or 220 nm[1].
- Quantification: Create a standard curve using purified this compound of a known concentration.
"Culture_Broth" [label="B. subtilis Culture Broth"];
"Centrifugation1" [label="Centrifugation\n(10,000 x g, 15 min)"];
"Supernatant" [label="Supernatant"];
"Acidification" [label="Acidification to pH 2.0 with HCl"];
"Precipitation" [label="Overnight incubation at 4°C"];
"Centrifugation2" [label="Centrifugation\n(10,000 x g, 20 min)"];
"Precipitate" [label="Lipopeptide Precipitate"];
"Dissolution" [label="Dissolve in Methanol"];
"Centrifugation3" [label="Centrifugation\n(13,000 x g, 10 min)"];
"Filtration" [label="Filtration (0.22 µm filter)"];
"HPLC_Analysis" [label="HPLC Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Culture_Broth" -> "Centrifugation1";
"Centrifugation1" -> "Supernatant";
"Supernatant" -> "Acidification";
"Acidification" -> "Precipitation";
"Precipitation" -> "Centrifugation2";
"Centrifugation2" -> "Precipitate";
"Precipitate" -> "Dissolution";
"Dissolution" -> "Centrifugation3";
"Centrifugation3" -> "Filtration";
"Filtration" -> "HPLC_Analysis";
}
Gene Knockout in Bacillus subtilis using CRISPR-Cas9
This protocol provides a general workflow for creating markerless gene deletions in B. subtilis.
1. Design of sgRNA and Repair Template: a. Design a single guide RNA (sgRNA) targeting a 20-bp sequence within the coding region of the target gene. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). b. Construct a repair template consisting of ~500 bp upstream and ~500 bp downstream homologous regions of the target gene, ligated together.
2. Plasmid Construction: a. Clone the designed sgRNA sequence into a B. subtilis CRISPR-Cas9 vector that expresses Cas9 and the sgRNA. b. Clone the repair template into the same or a separate plasmid.
3. Transformation of B. subtilis: a. Prepare competent B. subtilis cells using standard protocols (e.g., the two-step starvation method). b. Transform the competent cells with the CRISPR-Cas9 plasmid(s). c. Plate the transformed cells on selective agar plates (e.g., containing the appropriate antibiotic for plasmid selection) and incubate at a permissive temperature for plasmid replication.
4. Induction of Cas9 Expression and Counter-selection: a. Inoculate a positive transformant into a liquid medium with the antibiotic. b. Induce the expression of Cas9 (e.g., with xylose or IPTG, depending on the promoter controlling cas9 expression). This will lead to double-strand breaks at the target gene locus. c. The double-strand break is repaired by homologous recombination with the provided repair template, resulting in the deletion of the target gene. d. Plate the culture on a medium that selects for cells that have undergone the desired recombination event and, if applicable, counter-selects against the plasmid.
5. Verification of Gene Deletion: a. Isolate genomic DNA from potential mutant colonies. b. Verify the deletion by PCR using primers flanking the target gene. The PCR product from the mutant should be smaller than that from the wild-type. c. Confirm the deletion by Sanger sequencing of the PCR product.
Analysis of fen Gene Expression by qRT-PCR
This protocol outlines the steps for quantifying the transcript levels of the fen genes.
1. RNA Isolation: a. Grow B. subtilis cultures to the desired growth phase. b. Harvest the cells by centrifugation and immediately lyse them using a suitable method (e.g., bead beating with TRIzol). c. Isolate total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA. d. Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
3. qRT-PCR: a. Design primers specific to the fen genes of interest. Primers should amplify a product of 100-200 bp. b. Perform the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template. c. Use a housekeeping gene (e.g., gyrA, rpsJ) for normalization. d. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. e. Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
This comprehensive guide provides a solid foundation for researchers and professionals working on the this compound biosynthesis pathway. The provided data, protocols, and visualizations aim to facilitate a deeper understanding of this complex system and to support the development of novel applications for this potent antifungal lipopeptide.
References
- 1. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. journalskuwait.org [journalskuwait.org]
A Comprehensive Technical Guide to the Isolation and Screening of Fengycin-Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin, a cyclic lipopeptide produced by various strains of Bacillus, has garnered significant attention in the pharmaceutical and agricultural sectors due to its potent antifungal activity, low toxicity, and biodegradability. This technical guide provides an in-depth overview of the methodologies for isolating and screening this compound-producing microorganisms from environmental sources. It details a systematic workflow encompassing sample collection, enrichment, primary and secondary screening, and molecular identification. Furthermore, this guide summarizes key quantitative data on this compound production and outlines detailed experimental protocols to facilitate the discovery and development of novel, high-yield this compound-producing strains for therapeutic and biocontrol applications.
Introduction to this compound
This compound is a member of the lipopeptide biosurfactant family, which also includes surfactins and iturins. It is synthesized non-ribosomally by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The structure of this compound consists of a β-hydroxy fatty acid chain of variable length (C14-C19) linked to a peptide ring of ten amino acids. This unique amphiphilic structure allows this compound to interact with the cell membranes of filamentous fungi, leading to membrane disruption and ultimately, cell death. Its strong and broad-spectrum antifungal activity makes it a promising candidate for the development of new antifungal drugs and bio-pesticides.
Workflow for Isolation and Screening
The successful isolation and identification of high-producing this compound strains from the environment requires a systematic and multi-step approach. The overall workflow can be visualized as follows:
Caption: A generalized workflow for the isolation and screening of this compound-producing microorganisms.
Experimental Protocols
Sample Collection and Enrichment
Objective: To isolate a diverse range of microorganisms from environmental samples, with an emphasis on those likely to produce antimicrobial compounds.
Protocol:
-
Sample Collection: Collect soil samples from various ecological niches, such as agricultural fields, potato farms, and poplar wood bark, which are known to harbor Bacillus species.[1][2] Aseptically transfer approximately 10 grams of each sample into sterile containers.
-
Enrichment:
-
Suspend 1 gram of each soil sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.
-
Prepare an enrichment medium such as Luria-Bertani (LB) broth or a minimal salt medium supplemented with a specific carbon source to selectively favor the growth of desired microorganisms.
-
Inoculate 1 mL of the soil suspension into 100 mL of the enrichment broth.
-
Incubate the culture at 30-37°C for 48-72 hours with shaking at 150-200 rpm.[3]
-
Isolation of Pure Cultures
Objective: To obtain individual microbial colonies for subsequent screening.
Protocol:
-
Perform serial dilutions of the enriched culture in sterile saline.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate the plates at 30-37°C for 24-48 hours until distinct colonies are visible.
-
Select morphologically different colonies and streak them onto fresh LB agar plates to obtain pure cultures.
Primary Screening
Objective: To rapidly identify isolates with the potential to produce antifungal compounds.
Protocol: Antifungal Overlay Assay
-
Grow the isolated bacterial strains as individual spots or streaks on LB agar plates and incubate for 48-72 hours to allow for the production and diffusion of secondary metabolites.
-
Prepare a spore suspension of a target filamentous fungus (e.g., Botryosphaeria dothidea) in a soft agar medium (e.g., Potato Dextrose Agar with 0.7% agar).[2]
-
Overlay the bacterial culture plates with the fungal spore suspension.
-
Incubate the plates at a suitable temperature for the fungus (e.g., 25-28°C) for 2-5 days.
-
Observe the plates for the formation of a clear zone of inhibition around the bacterial colonies, indicating antifungal activity.
Secondary Screening
Objective: To confirm and quantify this compound production in the most promising isolates from the primary screen.
Protocol: Physicochemical and Bioassay Methods
-
Cultivation: Inoculate the positive isolates into a production medium. A common medium consists of glucose/xylose, peptone, and various salts.[3] Incubate for 72-96 hours.
-
Extraction of this compound:
-
Thin Layer Chromatography (TLC):
-
Spot the methanolic extract onto a silica gel TLC plate.
-
Develop the chromatogram using a suitable solvent system.
-
Visualize the spots under UV light or by staining.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the extract using a reverse-phase HPLC system to quantify this compound.[1]
-
-
Mass Spectrometry (MS):
Molecular Identification of Producing Strains
Objective: To identify the most potent this compound-producing isolates at the species level.
Protocol: 16S rRNA Gene Sequencing
-
Extract genomic DNA from the selected bacterial isolate.
-
Amplify the 16S rRNA gene using universal bacterial primers.
-
Sequence the PCR product.
-
Compare the resulting sequence with databases such as GenBank (using BLAST) to determine the closest known relatives.
Data on this compound Production
The production of this compound can be significantly influenced by the producing strain, culture medium composition, and fermentation conditions. The following tables summarize reported this compound yields from various Bacillus subtilis strains under different optimization strategies.
Table 1: this compound Production by Different Bacillus subtilis Strains
| Strain | This compound Titer (mg/L) | Reference |
| B. subtilis 168 (engineered) | 71.21 | [6] |
| B. subtilis 168 (engineered) | 1.81 | [7] |
| B. subtilis F29-3 | 1200 | [1] |
| B. subtilis CGF26-IV | 600 | [8] |
Table 2: Impact of Genetic Engineering on this compound Production in B. subtilis 168
| Genetic Modification | This compound Titer (mg/L) | Fold Increase | Reference |
| Expression of functional sfp and degQ | 71.21 | - | [6] |
| Replacement of native promoter with Pveg | ~372 | 5.22 | [6] |
| Knockout of surfactin and bacillaene synthesis pathways & promoter replacement | 174.63 | - | [7] |
| Upregulation of fatty acid pathway genes | 258.52 | ~1.48 | [7] |
| Blocking spore and biofilm formation | 302.51 | ~1.17 | [7] |
| Addition of threonine to optimized medium | 885.37 | ~2.93 | [7] |
Table 3: Optimization of Fermentation Medium for this compound Production by B. subtilis F29-3
| Medium Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | This compound Titer (g/L) | Reference |
| Mannitol | - | 26.2 | 3.5 | [1] |
| Soybean meal | - | 21.9 | 3.5 | [1] |
| NaNO₃ | - | 3.1 | 3.5 | [1] |
| MnSO₄·4H₂O | - | 0.2 | 3.5 | [1] |
| Initial Medium | - | - | 1.2 | [1] |
| Optimized Medium | - | - | 3.5 | [1] |
Signaling Pathways and Biosynthesis
The biosynthesis of this compound is a complex process regulated by various signaling pathways. Understanding these pathways is crucial for the rational design of metabolic engineering strategies to enhance production.
Caption: Simplified overview of the this compound biosynthesis pathway.
Conclusion
The isolation and screening of novel this compound-producing microorganisms from diverse environmental niches remain a promising avenue for the discovery of potent antifungal agents. The systematic approach outlined in this guide, combining traditional microbiological techniques with modern analytical methods, provides a robust framework for identifying and characterizing high-yield strains. Further research focusing on the optimization of fermentation processes and the genetic engineering of producing strains will be pivotal in realizing the full therapeutic and agricultural potential of this compound.
References
- 1. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Fengycin Variants: Structure, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent antifungal properties. This technical guide provides a comprehensive overview of the known this compound variants: A, B, C, and S. It delves into their structural intricacies, comparative biological activities, and the molecular mechanisms underlying their antifungal action. Detailed experimental protocols for the extraction, purification, and characterization of these variants are provided, along with methodologies for assessing their bioactivity. Furthermore, this guide illustrates the key signaling pathways affected by this compound in fungal cells, offering valuable insights for researchers and professionals in drug development and agricultural biotechnology.
Introduction to this compound and its Variants
This compound is a member of the cyclic lipopeptide family of antibiotics, which also includes surfactins and iturins. It is particularly effective against filamentous fungi, making it a promising candidate for agricultural and clinical applications. The general structure of this compound consists of a β-hydroxy fatty acid (β-OH FA) tail attached to a decapeptide ring, which is cyclized via a lactone bond. Variations in both the fatty acid chain and the amino acid sequence of the peptide ring give rise to different this compound variants.
The primary variants—this compound A and B—differ by a single amino acid at position 6 of the peptide chain. More recently discovered variants, this compound C and S, exhibit further amino acid substitutions, expanding the structural and functional diversity of this lipopeptide family.
Structural Elucidation of this compound Variants
The core structure of this compound is a decapeptide with the general sequence: L-Glu¹-D-Orn²-L-Tyr³-D-allo-Thr⁴-L-Glu⁵-Xaa⁶-L-Pro⁷-L-Gln⁸-D-Tyr⁹-L-Ile¹⁰. The lactone ring is formed between the hydroxyl group of Tyr³ and the C-terminal carboxyl group of Ile¹⁰. The β-hydroxy fatty acid chain, typically ranging from C14 to C19 in length, is attached to the N-terminal Glu¹.
Amino Acid Sequences of this compound Variants
The amino acid variations among the known this compound variants are summarized in the table below.
| This compound Variant | Position 4 | Position 6 | Position 9 |
| This compound A | D-allo-Thr | D-Ala | D-Tyr |
| This compound B | D-allo-Thr | D-Val | D-Tyr |
| This compound C | D-allo-Thr | D-Val | D-Thr |
| This compound S | D-Ser | D-Val | D-Tyr |
Table 1: Amino acid substitutions in the peptide ring of this compound variants A, B, C, and S.
Fatty Acid Chain Heterogeneity
In addition to the variations in the peptide ring, each this compound variant exists as a mixture of homologues with different lengths and branching patterns of the β-hydroxy fatty acid chain. The fatty acid can be saturated or unsaturated and typically ranges from 14 to 19 carbon atoms. This heterogeneity contributes to the complexity of naturally produced this compound mixtures.
Molecular Weight of this compound Variants
The molecular weights of this compound variants vary depending on the amino acid substitutions and the length of the fatty acid chain. The table below provides a range of observed molecular masses for different homologues of each variant.
| This compound Variant | Fatty Acid Chain | Molecular Weight (Da) |
| This compound A | C16 | ~1463 |
| C17 | ~1477 | |
| C18 | ~1491 | |
| C19 | ~1505 | |
| This compound B | C14 | ~1463 |
| C15 | ~1477 | |
| C16 | ~1491 | |
| C17 | ~1505 | |
| This compound C | C15 | ~1464 |
| C18 | ~1506 | |
| This compound S | C15 | ~1464 |
| C16 | ~1478 | |
| C18 | ~1506 |
Table 2: Experimentally observed molecular weights of various this compound homologues.[1]
Biological Activity and Mechanism of Action
Fengycins exhibit potent antifungal activity against a broad spectrum of phytopathogenic fungi. Their primary mechanism of action involves interaction with and disruption of the fungal cell membrane.
Comparative Antifungal Activity
The different this compound variants display varying degrees of antifungal efficacy. The table below presents a summary of Minimum Inhibitory Concentration (MIC) values for different this compound variants against selected fungal pathogens.
| Fungal Species | This compound A (µg/mL) | This compound B (µg/mL) | This compound (Commercial) (µg/mL) |
| Listeria monocytogenes | 25-50 | 25-50 | >800 |
| Aeromonas hydrophila | 25-50 | 25-50 | >800 |
| Colletotrichum gloeosporioides | 25 | 25 | 25 |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) values of this compound variants against various pathogens.
Signaling Pathways Affected by this compound
This compound's interaction with the fungal cell membrane triggers a cascade of intracellular events leading to cell death. Key affected pathways include the induction of reactive oxygen species (ROS) and the activation of the High Osmolarity Glycerol (HOG) pathway, ultimately leading to apoptosis.
Caption: this compound-induced reactive oxygen species (ROS) production pathway.
Caption: this compound's role in the HOG pathway and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the study of this compound variants.
Extraction and Purification of this compound
Caption: Workflow for the extraction and purification of this compound.
Protocol:
-
Culture and Harvest: Grow the this compound-producing Bacillus strain in a suitable liquid medium (e.g., Landy medium) for 48-72 hours at 30°C with shaking. Centrifuge the culture broth at 10,000 x g for 20 minutes to remove bacterial cells.
-
Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.
-
Extraction: Centrifuge the acidified supernatant at 12,000 x g for 20 minutes and discard the supernatant. Resuspend the pellet in methanol and stir for 2-4 hours.
-
Purification: Centrifuge the methanol suspension to remove insoluble material. The supernatant, containing the crude this compound, is then subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.
HPLC Analysis of this compound Variants
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
Gradient Program:
-
0-5 min: 20% to 40% Acetonitrile
-
5-25 min: 40% to 80% Acetonitrile
-
25-30 min: 80% to 100% Acetonitrile
Detection: Monitor the elution profile at 214 nm and 280 nm.
Mass Spectrometry Analysis
Technique: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used for molecular weight determination and amino acid sequencing.
Sample Preparation: Purified this compound fractions from HPLC are directly infused into the mass spectrometer.
Data Analysis: The molecular ions ([M+H]⁺ or [M+Na]⁺) are identified to determine the molecular weight of the homologues. MS/MS fragmentation patterns are used to deduce the amino acid sequence of the peptide ring.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution method.
Procedure:
-
Prepare a serial two-fold dilution of the purified this compound variant in a suitable broth medium (e.g., Potato Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target fungal spores or mycelial fragments.
-
Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.
-
The MIC is defined as the lowest concentration of the this compound variant that completely inhibits visible fungal growth.
Conclusion
The this compound family of lipopeptides represents a rich source of potent antifungal agents with significant potential in agriculture and medicine. Understanding the structural nuances of the different variants (A, B, C, and S) and their corresponding biological activities is crucial for harnessing their full potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the fascinating world of fengycins and to develop novel applications for these versatile biomolecules. Further research into the structure-activity relationships of these variants will undoubtedly pave the way for the design of even more effective and specific antifungal agents.
References
The Biological Activity of Fengycin Lipopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent and broad-spectrum biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound, with a primary focus on its antifungal, anticancer, antiviral, and immunomodulatory properties. The core of this compound's bioactivity lies in its ability to interact with and disrupt cellular membranes, leading to a cascade of downstream events that culminate in cell death or modulation of cellular functions. This document summarizes key quantitative data on this compound's efficacy, details relevant experimental methodologies, and provides visual representations of its mechanisms of action to serve as a comprehensive resource for researchers in the field of natural product drug discovery and development.
Core Mechanism of Action: Membrane Interaction and Disruption
This compound is an amphiphilic molecule, consisting of a hydrophilic cyclic decapeptide and a hydrophobic β-hydroxy fatty acid chain of variable length.[1] This structure allows this compound to insert into the lipid bilayers of cellular membranes, which is the initial and critical step for its biological effects.[1] The interaction with the membrane is concentration-dependent and leads to significant alterations in membrane structure and function.
At low concentrations, this compound monomers can insert into the lipid bilayer, causing changes in membrane fluidity and permeability. As the concentration increases, this compound molecules can aggregate within the membrane, leading to the formation of pores or ion channels.[1] This disrupts the osmotic balance of the cell, causing leakage of essential ions and metabolites, and ultimately leading to cell lysis.[2][3] At higher concentrations, this compound can exhibit a detergent-like effect, completely solubilizing the membrane.[2]
The specificity of this compound towards certain cell types, particularly fungal cells, is attributed to the composition of the target cell membrane. The presence of specific lipids and sterols in fungal membranes is thought to facilitate the interaction and aggregation of this compound, leading to its potent antifungal activity.[2]
Antifungal Activity
This compound is most renowned for its strong antifungal properties, particularly against filamentous fungi.[4] It exhibits a broad spectrum of activity against various plant and human pathogenic fungi.
Quantitative Antifungal Activity Data
The antifungal efficacy of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 15.62 | [5][6] |
| Candida albicans | Increased activity with self-assembly | [5][6] |
| Xanthomonas axonopodis pv. vesicatoria | 25 | [7] |
| Pseudomonas aeruginosa PA01 | 200 | [7] |
| Rhizomucor variabilis | ~6.7 (4.5 µM) | [8][9] |
| Listeria monocytogenes | 25-50 | [10] |
| Aeromonas hydrophila | 25-50 | [10] |
| Colletotrichum gloeosporioides | 25 | [10] |
Mechanism of Antifungal Action
The primary mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane, as described in the core mechanism of action. This leads to increased membrane permeability and leakage of cellular contents.[2][3] In addition to direct membrane damage, recent studies have shown that this compound can also induce apoptosis-like cell death in fungi.[11][12][13] This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of metacaspases, which are fungal homologues of caspases involved in apoptosis.[11]
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.[5]
Quantitative Anticancer Activity Data
The anticancer activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cancer Cell Line | IC50 (µg/mL) | Reference |
| Human Lung Cancer (95D) | Proliferation significantly decreased | [5] |
| Human Colon Cancer (HT29) | Growth inhibited at 20 µg/mL | |
| Murine Hepatoma (H22) | 33.83 | |
| Human Hepatocellular Carcinoma (BEL-7404) | 27.26 |
Mechanism of Anticancer Action
The anticancer mechanism of this compound is primarily attributed to the induction of apoptosis in cancer cells.[5] This process is initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] The damaged mitochondria release pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers a cascade of events involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases (such as caspase-3 and -9) and the execution of apoptosis.[5] this compound has also been shown to cause cell cycle arrest at the G0/G1 phase.[5]
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against enveloped viruses.[2][11] The viral envelope, being a lipid bilayer, presents a viable target for membrane-active compounds like this compound.
Mechanism of Antiviral Action
The antiviral activity of this compound is primarily attributed to its interaction with the viral envelope, leading to its disruption and a reduction in viral infectivity.[2] Studies on SARS-CoV-2 have shown that this compound can impact viral binding to host cells.[2] The mechanism likely involves the insertion of this compound into the viral lipid membrane, causing structural changes that prevent the virus from effectively attaching to and entering host cells.
Immunomodulatory Activity
This compound has been shown to possess immunomodulatory properties, particularly in the context of plant immunity.[2] It can act as an elicitor of Induced Systemic Resistance (ISR) in plants, enhancing their natural defense mechanisms against pathogens.
Mechanism of Immunomodulatory Action
In plants, this compound is recognized as a microbe-associated molecular pattern (MAMP). This recognition triggers a signaling cascade that leads to the activation of plant defense responses, including the production of defense-related enzymes and compounds. The lipoxygenase pathway has been identified as a key component of the this compound-induced ISR. The immunomodulatory effects of this compound in mammalian systems are less well-characterized and represent an area for future research.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the biological activities of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungi.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[8][9]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells treated with this compound are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled dUTPs are detected using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[6]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins like Bax and Bcl-2.
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound lipopeptides exhibit a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents. Their primary mode of action, centered on membrane disruption, provides a broad-spectrum efficacy against various pathogens and cancer cells. The ability to induce apoptosis in both fungal and cancer cells highlights a more sophisticated mechanism than simple membrane lysis. While the antifungal and anticancer properties of this compound are well-documented, further research is needed to fully elucidate its antiviral and immunomodulatory potential in mammalian systems. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into this versatile and potent natural product.
References
- 1. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fengycins From Bacillus amyloliquefaciens MEP218 Exhibit Antibacterial Activity by Producing Alterations on the Cell Surface of the Pathogens Xanthomonas axonopodis pv. vesicatoria and Pseudomonas aeruginosa PA01 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Surfactin and this compound lipopeptides of Bacillus subtilis as elicitors of induced systemic resistance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fengycin in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a potent and multifaceted agent in the management of plant diseases. Its dual role, encompassing direct antifungal activity against a broad spectrum of phytopathogens and the induction of systemic resistance (ISR) in host plants, positions it as a promising candidate for sustainable agriculture and the development of novel biofungicides. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The reliance on chemical fungicides has raised environmental and health concerns, necessitating the development of eco-friendly alternatives. This compound, a member of the lipopeptide family of antibiotics, exhibits strong inhibitory effects against filamentous fungi.[1] Its unique structure, consisting of a cyclic peptide linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt fungal cell membranes, initiating a cascade of events leading to cell death.[2] Beyond its direct antagonistic properties, this compound acts as an elicitor of the plant's innate immune system, priming it for a more robust and rapid defense response against subsequent pathogen attacks.[3][4] This guide delves into the intricate molecular interactions and signaling pathways governed by this compound in the complex arena of plant-pathogen dynamics.
Direct Antifungal Mechanisms of this compound
This compound exerts its antifungal activity through a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing cellular dysfunction. This leads to a cascade of events culminating in pathogen death.
Disruption of Fungal Cell Membrane Integrity
The primary mode of action of this compound involves its interaction with the fungal cell membrane. Its amphiphilic nature facilitates its insertion into the lipid bilayer, causing alterations in membrane fluidity and permeability.[2][5] This disruption leads to the formation of pores and ion channels, resulting in the leakage of essential cellular components and ultimately, cell lysis.[2] The aggregation of this compound molecules on the membrane surface is believed to be a key factor in this cell disruption process.[2][6]
Induction of Reactive Oxygen Species (ROS) Production
This compound treatment has been shown to induce a burst of reactive oxygen species (ROS) within fungal cells.[7][8] This oxidative stress damages vital cellular components, including lipids, proteins, and DNA.[7] this compound can also downregulate the expression of ROS-scavenging enzymes in the pathogen, further exacerbating the accumulation of ROS and contributing to cell death.[7][9]
Induction of Apoptosis-like Cell Death
Evidence suggests that this compound can trigger a programmed cell death cascade in fungal pathogens, exhibiting hallmarks of apoptosis. This includes a reduction in the mitochondrial membrane potential (MMP), chromatin condensation, and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][8] More recent studies have also implicated a metacaspase-dependent apoptotic pathway and the activation of autophagy.[10]
This compound-Induced Systemic Resistance (ISR) in Plants
Beyond its direct fungicidal effects, this compound is a potent elicitor of Induced Systemic Resistance (ISR) in a variety of plant species.[3][11] This phenomenon primes the entire plant for enhanced defense against a broad range of pathogens.
Signaling Pathways in this compound-Mediated ISR
The perception of this compound by plant root cells triggers a complex signaling cascade that leads to the systemic activation of defense mechanisms. While the precise receptors are still under investigation, the jasmonic acid (JA) and salicylic acid (SA) signaling pathways have been identified as key players in this compound-induced ISR.[12] Activation of these pathways leads to the systemic expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the production of antimicrobial compounds.[9]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound against various plant pathogens and its impact on plant defense responses.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | IC50 (µg/mL) | Reference |
| Gaeumannomyces graminis var. tritici | ~26.5 | [4] |
Table 2: In Vivo Disease Reduction by this compound
| Plant | Pathogen | This compound Concentration | Disease Reduction (%) | Reference |
| Wheat | Gaeumannomyces graminis var. tritici | 100 µg/mL | 100 | [6] |
Table 3: this compound-Induced Changes in Fungal Cells
| Fungal Species | This compound Concentration | Parameter | Observation | Reference |
| Magnaporthe grisea | 20 µg/mL | PARP Cleavage Rate | 37.08% | [10] |
| Magnaporthe grisea | 50 µg/mL | PARP Cleavage Rate | 48.54% | [10] |
| Magnaporthe grisea | 20 µg/mL | CAT Enzyme Activity | Reduced to 13.16 U/mg | [10] |
| Magnaporthe grisea | 50 µg/mL | CAT Enzyme Activity | Reduced to 10.00 U/mg | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Purification of this compound from Bacillus subtilis
-
Culture and Fermentation: Grow Bacillus subtilis in a suitable production medium (e.g., Landy medium) under optimal conditions to maximize this compound yield.[13]
-
Acid Precipitation: Centrifuge the culture broth to remove bacterial cells. Adjust the pH of the cell-free supernatant to 2.0 with HCl to precipitate the lipopeptides.[7]
-
Solvent Extraction: Collect the precipitate by centrifugation and dissolve it in methanol.[14]
-
Chromatographic Purification: Subject the methanol extract to further purification using techniques such as gel filtration chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure this compound.[15]
Antifungal Activity Assay (Broth Microdilution)
-
Prepare Fungal Inoculum: Grow the target fungal pathogen in a suitable liquid medium and adjust the spore or mycelial fragment concentration.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of purified this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at an appropriate temperature for 24-72 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Scanning and Transmission Electron Microscopy (SEM/TEM) of Fungal Hyphae
-
Sample Preparation: Treat fungal hyphae with a specific concentration of this compound for a defined period.
-
Fixation: Fix the treated and control hyphae with a primary fixative (e.g., 2.5% glutaraldehyde) followed by a secondary fixative (e.g., 1% osmium tetroxide).[16]
-
Dehydration: Dehydrate the samples through a graded ethanol series.[16]
-
Drying and Coating (for SEM): Critical point dry the samples and coat them with a thin layer of gold or palladium.
-
Sectioning (for TEM): Embed the samples in resin and cut ultra-thin sections.
-
Imaging: Observe the samples using a scanning or transmission electron microscope to visualize morphological and ultrastructural changes.
Measurement of Reactive Oxygen Species (ROS) Production in Fungi
-
Staining: Treat fungal cells with this compound and then stain with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).[10]
-
Incubation: Incubate the stained cells in the dark.
-
Fluorescence Microscopy/Spectrofluorometry: Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a spectrofluorometer to quantify ROS production. An increase in green fluorescence indicates ROS accumulation.[10]
Quantitative Real-Time PCR (qRT-PCR) for Plant Defense Gene Expression
-
Plant Treatment: Treat plants with this compound or a control solution.
-
RNA Extraction: Harvest plant tissue at different time points and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target defense genes and a reference gene for normalization.
-
Data Analysis: Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound's interaction with plants and pathogens.
Caption: Direct antifungal mechanism of this compound on a fungal pathogen.
Caption: this compound-induced systemic resistance (ISR) signaling pathway in plants.
Caption: Experimental workflow for SEM analysis of this compound-treated fungi.
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile molecule in the context of plant-pathogen interactions. Its ability to directly inhibit fungal growth through multiple mechanisms, coupled with its capacity to elicit a robust systemic defense response in plants, makes it an attractive candidate for the development of sustainable and effective biocontrol strategies. Further research should focus on elucidating the precise plant receptors for this compound, optimizing its production through metabolic engineering, and developing novel formulations for enhanced field efficacy. A deeper understanding of the synergistic interactions between this compound and other lipopeptides, as well as its impact on the broader plant microbiome, will be crucial in harnessing its full potential for a more resilient and productive agricultural future.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity [frontiersin.org]
- 5. Purification, biochemical characterization and self-assembled structure of a this compound-like antifungal peptide from Bacillus thuringiensis strain SM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm [mdpi.com]
- 8. dspace.uan.mx:8080 [dspace.uan.mx:8080]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]
- 15. Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Sclerotinia sclerotiorum by the Induction of Systemic Resistance and Regulation of Antioxidant Pathways in Tomato Using this compound Produced by Bacillus amyloliquefaciens FZB42 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fengycin Gene Cluster: Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fengycin is a potent antifungal lipopeptide produced by various Bacillus species, notably Bacillus subtilis. Its biosynthesis is orchestrated by a large non-ribosomal peptide synthetase (NRPS) complex encoded by the fen gene cluster. The production of this compound is tightly regulated by a complex network of signaling pathways that respond to cell density, nutritional status, and environmental cues. This technical guide provides a comprehensive overview of the organization of the this compound gene cluster and the intricate regulatory mechanisms that govern its expression. Detailed experimental protocols for studying the fen cluster and quantitative data on this compound production are also presented to facilitate further research and development.
Organization of the this compound Gene Cluster
The this compound biosynthesis gene cluster, also referred to as the pps operon in some strains, spans approximately 38 kb and comprises five core open reading frames (ORFs): fenC, fenD, fenE, fenA, and fenB[1][2]. These genes are transcribed as a single polycistronic mRNA, with a primary promoter located upstream of fenC[1][2]. The protein products of these genes are large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs), which function as a protein-template to assemble the this compound molecule.
Each NRPS protein is organized into a series of modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to the T domains of adjacent modules.
In addition to these core domains, some modules may contain auxiliary domains such as:
-
Epimerization (E) domain: Converts an L-amino acid to its D-isomer.
-
Thioesterase (TE) domain: Catalyzes the cyclization and release of the final lipopeptide product.
The colinearity rule is generally followed, where the order of the modules on the NRPS enzymes corresponds to the sequence of amino acids in the final this compound product.
Functions of the this compound Synthetase Genes
The five this compound synthetase enzymes assemble the decapeptide chain of this compound in a specific order. The organization and function of each gene product are as follows:
-
fenC : Encodes the first synthetase, FenC, which is responsible for activating and incorporating the first two amino acids of the this compound peptide chain, L-Glutamic acid and L-Ornithine. FenC contains two modules, with the second module possessing an E domain to convert L-Ornithine to D-Ornithine[1][3][4].
-
fenD : The product of this gene, FenD, is a two-module NRPS that activates and incorporates L-Tyrosine and L-Threonine at the third and fourth positions, respectively. The second module of FenD contains an E domain that isomerizes L-Threonine to D-allo-Threonine[3][4][5].
-
fenE : FenE is a two-module synthetase responsible for the incorporation of L-Glutamic acid at the fifth position and either L-Alanine or L-Valine at the sixth position, leading to the production of this compound A or this compound B, respectively. The second module of FenE also contains an E domain for the conversion to D-Alanine or D-Valine[4][6].
-
fenA : This gene encodes a three-module NRPS, FenA, which is responsible for adding L-Proline, L-Glutamine, and L-Tyrosine at positions seven, eight, and nine. The module for the ninth amino acid (L-Tyrosine) contains an E domain to produce D-Tyrosine[3][4][7].
-
fenB : The final enzyme in the assembly line, FenB, is a single-module NRPS that activates and incorporates the tenth amino acid, L-Isoleucine. Crucially, FenB contains a C-terminal thioesterase (TE) domain which catalyzes the cyclization of the peptide and releases the mature this compound molecule[1][8].
Regulation of this compound Biosynthesis
The expression of the fen gene cluster is a complex and tightly regulated process, influenced by a network of transcription factors, two-component systems, and environmental signals. This intricate regulation ensures that the production of this energetically expensive secondary metabolite occurs under optimal conditions.
Key Regulatory Systems
Several key regulatory systems have been identified to directly or indirectly control this compound synthesis:
-
DegU/DegS Two-Component System: This is a central regulatory system where DegS is the sensor kinase and DegU is the response regulator. Upon phosphorylation, DegU-P acts as a positive regulator of fen gene expression[9]. The level of phosphorylated DegU is critical, and this is influenced by the accessory protein DegQ, which enhances the autophosphorylation of DegS[9][10][11].
-
ComA/ComP Two-Component System: This quorum-sensing system responds to cell density. The sensor kinase ComP phosphorylates the response regulator ComA in response to the binding of the signaling peptide ComX. Phosphorylated ComA (ComA-P) is a transcription factor that can indirectly upregulate this compound production, likely through the activation of other regulators such as DegQ[10].
-
PhoR/PhoP Two-Component System: This system enables the cell to respond to phosphate limitation. Under low phosphate conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP. PhoP-P then positively regulates the expression of the fen operon[12][13][14]. This regulation is thought to be, at least in part, mediated by the influence of PhoP on the biosynthesis of branched-chain amino acids, which are precursors for this compound synthesis[12].
-
Spo0A: This is the master regulator of sporulation. Spo0A can also influence this compound production, although the exact mechanism is complex and may involve both direct and indirect effects on the fen promoter and other regulatory genes.
-
sfp Gene: The sfp gene encodes a 4'-phosphopantetheinyl transferase (PPTase). This enzyme is essential for the activation of the T domains of the NRPS enzymes by transferring the 4'-phosphopantetheinyl moiety of coenzyme A to a conserved serine residue. Thus, a functional sfp gene is a prerequisite for this compound biosynthesis.
Quantitative Data on this compound Production
The yield of this compound is highly dependent on the strain, culture conditions, and genetic background. Genetic engineering strategies, particularly promoter replacement, have proven effective in significantly increasing this compound titers.
| Strain/Condition | Modification | This compound Titer (mg/L) | Fold Increase | Reference |
| B. subtilis 168 (restored) | Wild-type promoter | 1.81 | - | [15] |
| B. subtilis BSf04 | PppsA -> Pveg | 174.63 | ~96 | [15] |
| B. subtilis BSf04-1 | Upregulation of fatty acid pathway | 258.52 | ~143 | [15] |
| B. subtilis BSf04-2 | Blocked spore and biofilm formation | 302.51 | ~167 | [15] |
| B. subtilis BSf04-2 | + Threonine | 885.37 | ~489 | [15] |
| B. subtilis 168 | Expressed sfp and degQ | 71.21 | - | [16] |
| B. subtilis BSUY04-1 | PppsA -> Pveg | 371.72 | 5.22 | [16] |
| B. subtilis F29-3 | Optimized medium | 3500 | 2.9 | [12][17] |
| B. subtilis CGF26-IV (co-culture) | Co-culture with Yarrowia lipolytica | 2000 | 1.5 | [18] |
Experimental Protocols
Markerless Gene Deletion in Bacillus subtilis (using pMAD plasmid)
This protocol describes the creation of a markerless in-frame deletion of a target gene in B. subtilis using the temperature-sensitive suicide plasmid pMAD.
Materials:
-
B. subtilis strain to be modified
-
pMAD vector
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells (e.g., DH5α)
-
LB medium (with and without antibiotics)
-
Spizizen minimal medium for competence induction
-
Antibiotics (e.g., erythromycin, kanamycin)
-
X-Gal
Procedure:
-
Construct the deletion vector:
-
Amplify the upstream and downstream homologous regions (each ~500 bp) flanking the target gene from B. subtilis genomic DNA using PCR.
-
Digest the pMAD vector and the two PCR products with appropriate restriction enzymes.
-
Ligate the two flanking regions into the digested pMAD vector. The two fragments should be ligated in the same orientation as they are on the chromosome.
-
Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar containing the appropriate antibiotic for the pMAD vector.
-
Verify the correct insertion by colony PCR and sequencing.
-
Isolate the recombinant plasmid from a verified E. coli clone.
-
-
First Crossover (Integration):
-
Transform the recombinant pMAD plasmid into competent B. subtilis cells.
-
Plate the transformation mixture on LB agar containing erythromycin and X-Gal at the non-permissive temperature for pMAD replication (e.g., 37°C).
-
Incubate overnight. Blue colonies represent single-crossover integrants where the plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.
-
-
Second Crossover (Excision):
-
Inoculate a single blue colony into LB broth without antibiotic selection and grow overnight at the permissive temperature (e.g., 30°C) to allow for plasmid replication and subsequent excision through a second crossover event.
-
Plate serial dilutions of the overnight culture onto LB agar without antibiotics and incubate at 37°C.
-
Replica-plate the resulting colonies onto LB agar with and without erythromycin to identify colonies that have lost the plasmid (erythromycin-sensitive).
-
White colonies that are erythromycin-sensitive are potential double-crossover mutants. These can be either the wild-type revertant or the desired deletion mutant.
-
-
Verification:
-
Screen the white, erythromycin-sensitive colonies by colony PCR using primers that flank the target gene region. The PCR product from the deletion mutant will be smaller than that from the wild-type.
-
Confirm the deletion by sequencing the PCR product.
-
Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound from B. subtilis culture supernatants.
Materials:
-
B. subtilis culture supernatant
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Centrifuge the B. subtilis culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.
-
Collect the supernatant and acidify it to pH 2.0 with concentrated HCl.
-
Allow the lipopeptides to precipitate at 4°C for at least 4 hours or overnight.
-
Centrifuge to collect the precipitate.
-
Wash the precipitate with acidified water (pH 2.0).
-
Dissolve the precipitate in methanol.
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100-30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Integrate the peak area of this compound in the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The this compound gene cluster represents a remarkable example of a highly organized and regulated biosynthetic factory. Understanding the intricate details of its organization and the complex signaling networks that control its expression is crucial for harnessing the full potential of this compound as a biocontrol agent and therapeutic. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore and engineer the production of this valuable lipopeptide. Future work will likely focus on elucidating the crosstalk between different regulatory pathways and employing synthetic biology approaches to further enhance this compound yields and generate novel analogs with improved properties.
References
- 1. Functional and Transcriptional Analyses of a this compound Synthetase Gene, fenC, from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and transcriptional analyses of a this compound synthetase gene, fenC, from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The signal-transduction network for Pho regulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PhoR/PhoP two component regulatory system affects biocontrol capability of Bacillus subtilis NCD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of the PhoPR-Mediated Response to Phosphate Limitation Is Regulated by Wall Teichoic Acid Metabolism in Bacillus subtilis [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Discovery and History of Fengycin Antibiotics: A Technical Guide
An in-depth exploration of the discovery, history, and core scientific principles of fengycin antibiotics, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fascinating journey of this compound antibiotics, from their initial discovery to our current understanding of their biosynthesis and mechanism of action. This document adheres to stringent data presentation and visualization requirements to facilitate advanced research and development.
Discovery and Historical Context
This compound is a member of the lipopeptide antibiotic family, first isolated and characterized in 1986 by Vanittanakom, Loeffler, and Jung from the soil bacterium Bacillus subtilis strain F-29-3.[1] Their seminal work, published in The Journal of Antibiotics, laid the groundwork for all subsequent research into this potent antifungal agent. The name "this compound" is derived from this pioneering research.
Initially, this compound was identified as a complex of antifungal substances that exhibited strong inhibitory activity against filamentous fungi, but was notably ineffective against yeast and bacteria.[1] This selective activity immediately distinguished it from other broad-spectrum antibiotics and highlighted its potential for targeted therapeutic and agricultural applications. Early studies also revealed the existence of two primary analogues, this compound A and this compound B, which differ by a single amino acid in their peptide ring.[1]
Subsequent research has expanded the family of known this compound producers to include other Bacillus species, such as Bacillus amyloliquefaciens. The discovery of numerous homologues with variations in the length and branching of their fatty acid chains has further underscored the structural diversity and therapeutic potential of this antibiotic class.
Chemical Structure and Variants
This compound is a cyclic lipopeptide, a molecular architecture that contributes to its stability and biological activity. Its structure consists of a β-hydroxy fatty acid tail of variable length (typically C14-C18) attached to a decapeptide ring. The peptide moiety is notable for containing both D- and L-amino acids, a characteristic that confers resistance to degradation by host proteases.
The two major variants, this compound A and this compound B, are distinguished by the amino acid at position 6 of the peptide ring. In this compound A, this position is occupied by D-alanine, whereas in this compound B, it is D-valine. Further structural diversity arises from variations in the fatty acid chain, leading to a series of homologues for each this compound variant.
Antifungal Activity
This compound exhibits potent antifungal activity, particularly against filamentous fungi. Its mechanism of action primarily involves the disruption of the fungal cell membrane. The lipophilic fatty acid tail inserts into the lipid bilayer, while the hydrophilic peptide ring interacts with the membrane surface. This interaction leads to the formation of pores and a subsequent increase in membrane permeability, ultimately causing cell death.
The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic fungi, compiled from various studies.
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 10 | [2] |
| Fusarium graminearum | 26.5 | [3] |
| Fusarium moniliforme | 13 | [4] |
| Rhizoctonia solani | 3.16 | [2] |
| Alternaria kikuchiana | 10 | [2] |
| Rhizomucor miehei | 10 | [2] |
| Colletotrichum gloeosporioides | 25 | [5] |
| Rhizomucor variabilis | 4.5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound, based on established protocols in the field.
Isolation of this compound from Bacillus subtilis Culture
-
Fermentation: Inoculate a suitable liquid medium (e.g., Landy medium) with a fresh culture of a this compound-producing Bacillus subtilis strain. Incubate the culture at 30°C for 48-72 hours with shaking.
-
Cell Removal: Centrifuge the fermentation broth at 8,000-12,000 x g for 20-30 minutes at 4°C to pellet the bacterial cells.
-
Acid Precipitation: Carefully decant the supernatant and adjust its pH to 2.0 using a strong acid (e.g., 6N HCl). This will cause the lipopeptides, including this compound, to precipitate out of the solution.
-
Incubation and Collection: Allow the acidified supernatant to stand at 4°C for at least 4 hours, or overnight, to ensure complete precipitation. Collect the precipitate by centrifugation at 8,000 x g for 20 minutes at 4°C.
Purification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Crude Extract Preparation: Dissolve the collected precipitate in a small volume of methanol. Adjust the pH to 7.0 with NaOH to re-solubilize the this compound.
-
HPLC System: Utilize a reversed-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-35 min: 20-80% Acetonitrile (linear gradient)
-
35-40 min: 80% Acetonitrile
-
40-45 min: 80-20% Acetonitrile (linear gradient)
-
45-50 min: 20% Acetonitrile
-
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect the fractions corresponding to the this compound peaks.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC and Mass Spectrometry.
Visualizations
The following diagrams illustrate key processes in the study of this compound.
Caption: Experimental workflow for this compound isolation and purification.
Caption: this compound biosynthesis by the non-ribosomal peptide synthetase (NRPS) machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Question 2. This compound is an antifungal natural product | Chegg.com [chegg.com]
- 5. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 6. Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis - PMC [pmc.ncbi.nlm.nih.gov]
Fengycin's Interaction with Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the lipopeptide antibiotic fengycin and fungal cell membranes. It details the mechanisms of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the involved pathways and processes.
Executive Summary
This compound, a cyclic lipopeptide produced by various Bacillus species, exhibits potent antifungal activity, primarily by targeting and disrupting the fungal cell membrane. Its amphiphilic nature allows it to interact with and insert into the lipid bilayer, leading to a cascade of events that compromise membrane integrity and induce cell death. The presence of ergosterol in fungal membranes is a key determinant of this compound's activity, influencing its binding and disruptive capabilities. At lower concentrations, this compound induces apoptosis through the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction. At higher concentrations, it causes necrosis by forming pores and inducing significant membrane leakage. This dual-mode of action makes this compound a promising candidate for novel antifungal therapies.
Mechanism of Action
This compound's antifungal activity is a multi-step process initiated by its interaction with the fungal cell membrane. The primary mechanism involves the insertion of its fatty acid tail into the lipid bilayer, while the peptide ring remains at the membrane-water interface. This interaction leads to several biophysical and biochemical consequences for the fungal cell.
Initial Membrane Interaction and Binding
Due to their amphiphilic nature, fengycins interact with the cell membrane, leading to an increase in cell permeability[1]. The binding and incorporation of this compound into fungal membranes appear to be significantly influenced by the ergosterol content[2]. The lipopeptide's fatty acyl chain inserts into the membrane, while the cyclic peptide portion is positioned near the surface, leading to an increased thickness of the bilayer[3]. This initial binding perturbs the local lipid organization.
Membrane Perturbation and Pore Formation
Following insertion, this compound molecules can aggregate within the membrane[4][5]. These aggregates induce positive curvature in the lipid bilayer, causing mechanical stress and promoting the formation of pores or channels[4][5][6]. This pore formation disrupts the membrane's barrier function, leading to the leakage of ions and other small molecules[2][7]. The fungicidal action of this compound is concentration-dependent. At low concentrations, it tends to form pores, while at high concentrations, it can act as a detergent, solubilizing the membrane[3].
Induction of Oxidative Stress and Apoptosis
This compound treatment can lead to the accumulation of reactive oxygen species (ROS) within the fungal cell[1][8]. This increase in ROS contributes to oxidative stress and damages cellular components. The accumulation of ROS is also linked to the depolarization of the mitochondrial membrane potential[1][8]. These events are key markers of apoptosis, a form of programmed cell death. At concentrations below 50 μg/ml, this compound has been shown to induce apoptosis in fungal cells, characterized by chromatin condensation, phosphatidylserine externalization, and DNA strand breaks[8]. Some studies suggest that this apoptotic pathway is metacaspase-dependent[9][10].
Necrosis at High Concentrations
At concentrations above 50 μg/ml, this compound's disruptive effects on the cell membrane are more severe, leading to necrosis[8]. This is characterized by a loss of membrane integrity and uncontrolled leakage of cellular contents[1].
Quantitative Data on this compound-Membrane Interactions
The following tables summarize the key quantitative data related to the interaction of this compound with fungal cell membranes.
| Parameter | Fungal Species | Value | Experimental Context | Reference |
| Apoptosis-Inducing Concentration | Rhizopus stolonifer | < 50 µg/ml | This compound treatment led to markers of apoptosis such as chromatin condensation and ROS accumulation. | [8] |
| Necrosis-Inducing Concentration | Rhizopus stolonifer | > 50 µg/ml | Higher concentrations of this compound resulted in necrotic cell death. | [8] |
| Minimal Inhibitory Concentration (MIC) | Rhizomucor variabilis | 4.5 µM | Concentration of pure this compound that inhibited fungal growth in a microplate assay. | [11] |
| Membrane Curvature (Peak-to-Plateau Difference) | POPC Bilayer (Model) | 3.25 Å (bound leaflet), 3.87 Å (unbound leaflet) | Molecular dynamics simulations of a cluster of nine fengycins inducing curvature. | [4] |
| Membrane Curvature (Peak-to-Plateau Difference) | DPPC Bilayer (Model) | 2.26 Å (bound leaflet), 3.14 Å (unbound leaflet) | Molecular dynamics simulations of a cluster of six fengycins inducing curvature. | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to study the interaction of this compound with fungal cell membranes.
Langmuir Trough Technique for Monolayer Interaction Studies
-
Objective: To investigate the interaction of this compound with lipid monolayers, mimicking one leaflet of a cell membrane.
-
Methodology:
-
A Langmuir trough is filled with an aqueous subphase.
-
A solution of a specific lipid (e.g., DPPC) in a volatile solvent is spread onto the air-water interface, forming a monolayer.
-
After solvent evaporation, the monolayer is compressed by barriers, and the surface pressure is measured as a function of the area per molecule, generating a compression isotherm.
-
To study the interaction, this compound is either injected into the subphase beneath the lipid monolayer or co-spread with the lipid.
-
Changes in the compression isotherms, such as shifts in the phase transition pressure or changes in the compressibility modulus, indicate an interaction between this compound and the lipid.
-
Brewster Angle Microscopy (BAM) can be used in conjunction to visualize the morphology of the monolayer.
-
Liposome Leakage Assays
-
Objective: To determine the ability of this compound to permeabilize lipid bilayers.
-
Methodology:
-
Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration.
-
The external, unencapsulated dye is removed by size-exclusion chromatography.
-
The liposomes are then incubated with varying concentrations of this compound.
-
If this compound forms pores or disrupts the membrane, the encapsulated dye will leak out and become de-quenched, resulting in an increase in fluorescence intensity.
-
The rate of fluorescence increase is monitored over time using a spectrofluorometer and is proportional to the extent of membrane leakage.
-
Confocal Laser Scanning Microscopy (CLSM) for Cellular Localization and Damage
-
Objective: To visualize the effects of this compound on fungal cells, including membrane permeabilization and induction of apoptosis/necrosis.
-
Methodology:
-
Fungal hyphae or spores are treated with this compound for a specified period.
-
The cells are then stained with fluorescent dyes. For membrane integrity, propidium iodide (PI) is commonly used, as it can only enter cells with compromised membranes and fluoresces red upon binding to nucleic acids.
-
For apoptosis detection, stains like Annexin V (which binds to externalized phosphatidylserine) and Hoechst 33342 (for observing chromatin condensation) can be used.
-
The stained cells are then observed under a confocal laser scanning microscope to visualize the localization of the dyes and assess cellular damage.
-
Coarse-Grained Molecular Dynamics (CG-MD) Simulations
-
Objective: To simulate the interaction of this compound with lipid bilayers at a molecular level and observe phenomena like aggregation and membrane curvature.
-
Methodology:
-
A model lipid bilayer (e.g., POPC, DPPC) is constructed in silico.
-
This compound molecules are placed near the surface of the bilayer.
-
The system is solvated with water and ions to mimic physiological conditions.
-
A coarse-grained force field (e.g., MARTINI) is used, where groups of atoms are represented as single beads to allow for longer simulation timescales.
-
The simulation is run for microseconds, and the trajectory of the molecules is recorded.
-
Analysis of the trajectory can reveal how this compound inserts into the membrane, its aggregation behavior, and its effect on membrane properties like thickness and curvature.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway in fungal cells.
Experimental Workflow for Liposome Leakage Assay
Caption: Workflow for assessing this compound-induced membrane leakage.
Logical Relationship in this compound's Dual Mode of Action
Caption: Concentration-dependent dual mode of action of this compound.
References
- 1. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lipid Composition in the Interaction and Activity of the Antimicrobial Compound this compound with Complex Membrane Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between this compound and Model Bilayers Quantified by Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. membrane.urmc.rochester.edu [membrane.urmc.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound from Bacillus subtilis fmbJ on apoptosis and necrosis in Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]
Methodological & Application
Application Note: Quantification of Fengycin using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengycin is a cyclic lipopeptide antibiotic with potent antifungal activity, making it a compound of significant interest in biocontrol, pharmaceutical, and biotechnological applications. It is produced by various Bacillus species and exists as a complex mixture of isoforms, primarily this compound A and this compound B, which differ by a single amino acid in the peptide ring. These isoforms also exhibit variations in the length and branching of their β-hydroxy fatty acid chains. Accurate and sensitive quantification of this compound is crucial for research, process optimization, and quality control. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the different this compound isoforms. The separated compounds are then detected and quantified using a mass spectrometer, which offers high selectivity and sensitivity. Electrospray ionization (ESI) is a common interface for coupling HPLC with MS for lipopeptide analysis. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor ion to product ion transition for each analyte.
Experimental Protocols
Sample Preparation (from Bacterial Culture)
The following protocol describes the extraction of this compound from a bacterial culture supernatant.
a) Acid Precipitation and Extraction:
-
Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and adjust the pH to 2.0 using concentrated HCl.
-
Allow the acidified supernatant to stand overnight at 4°C to precipitate the lipopeptides.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the precipitate.
-
Discard the supernatant and extract the this compound from the precipitate by adding methanol and stirring for 2-3 hours.
-
Centrifuge the methanolic extract to remove any insoluble material.
-
Collect the supernatant containing the this compound and evaporate the methanol under vacuum.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for HPLC-MS analysis.
b) Chloroform Extraction:
-
After centrifugation of the bacterial culture, collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of chloroform to the supernatant.
-
Shake the mixture vigorously and then centrifuge to separate the phases.
-
Collect the lower organic layer (chloroform).
-
Repeat the extraction process two more times to ensure complete recovery.
-
Pool the chloroform extracts and evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC-MS analysis.[1]
HPLC-MS Analysis
a) HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| UV Detection (Optional) | 215 nm[1] |
b) Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Nitrogen) | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Quantification
For accurate quantification, a standard curve should be prepared using a purified this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the standard curve. Due to the presence of multiple isoforms, it is recommended to use a standard that is a mixture of the most abundant isoforms or to quantify against a single, commercially available isoform and report the results as "this compound equivalents."
Quantitative Data
The following table summarizes representative quantitative performance parameters for the HPLC-MS analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Representative Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Mass Spectrometry Fragmentation
The identification of this compound isoforms can be confirmed by their characteristic fragmentation patterns in MS/MS. The primary this compound variants, this compound A and this compound B, produce distinct fragment ions.
| This compound Isoform | Precursor Ion (m/z) Range | Key Fragment Ions (m/z) |
| This compound A | ~1463 - 1505 | 1080, 966 |
| This compound B | ~1477 - 1519 | 1108, 994 |
Note: The precursor ion m/z will vary depending on the length of the fatty acid chain.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Schematic of the HPLC-MS system.
Conclusion
The HPLC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the representative quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals working with this important lipopeptide. The high selectivity of mass spectrometry, particularly in MRM mode, allows for accurate quantification even in complex biological matrices. Proper method validation is essential to ensure the reliability of the results.
References
Application Notes and Protocols for In Vitro Antifungal Activity Testing of Fengycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fengycin is a cyclic lipopeptide antibiotic complex produced by various Bacillus species, notably Bacillus subtilis.[1] It is recognized for its potent antifungal activity against a broad spectrum of filamentous fungi.[2][3] Structurally, this compound consists of a cyclic decapeptide linked to a β-hydroxy fatty acid chain.[4] This amphiphilic nature is crucial for its biological function, allowing it to interact with and disrupt the cell membranes of target fungi.[4][5] These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of this compound using standard microbiology techniques.
Mechanism of Antifungal Action
The primary antifungal mechanism of this compound involves the disruption of fungal cell membranes. Its lipophilic fatty acid tail inserts into the lipid bilayer, while the hydrophilic peptide ring remains at the surface. This process leads to several downstream effects:
-
Membrane Permeabilization: Insertion of this compound molecules alters the integrity and permeability of the fungal membrane.[2][4]
-
Pore Formation: Aggregates of this compound on the membrane surface can form ion channels or pores, leading to leakage of essential ions and small molecules.[4][5]
-
Cell Lysis: The extensive damage to the cell membrane ultimately results in cell lysis and fungal death.[4]
This compound exhibits selectivity for fungal membranes over mammalian cells, which is partly attributed to differences in membrane composition, particularly sterol content.[4]
Caption: Mechanism of this compound antifungal activity.
Experimental Protocols
Standardized methods are crucial for assessing the antifungal properties of this compound. The following protocols describe the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the disk diffusion assay.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of this compound that inhibits the visible growth of a target fungus.[6][7][8]
Materials:
-
Purified this compound
-
Target fungal strain(s)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation is observed.
-
Harvest fungal spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension concentration to approximately 1-5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.[7]
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol).[3]
-
Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. A typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add 100 µL of the working fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum in broth without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 25-28°C for 48-72 hours. The incubation time may vary depending on the growth rate of the fungus.
-
-
MIC Determination:
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
This assay determines the lowest concentration of this compound that kills the target fungus.[6][9] It is performed as a continuation of the MIC assay.
Materials:
-
MIC plate from Protocol 1
-
Potato Dextrose Agar (PDA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing:
-
From each well in the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[10]
-
Spot the aliquot onto a fresh PDA plate. Also, plate an aliquot from the positive growth control well.
-
-
Incubation:
-
Incubate the PDA plates at 25-28°C for 48-72 hours, or until growth is clearly visible in the control spot.
-
-
MFC Determination:
Protocol 3: Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity by measuring the zone of growth inhibition around a this compound-impregnated disk.[11]
Materials:
-
Purified this compound
-
Target fungal strain(s)
-
Mueller-Hinton Agar (MHA) or PDA plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Solvent for this compound (e.g., methanol)
Procedure:
-
Plate Preparation and Inoculation:
-
Prepare a fungal inoculum as described in the MIC protocol (Step 1).
-
Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.[11]
-
-
Disk Preparation and Application:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Apply a specific volume (e.g., 10-20 µL) of the this compound solution onto a sterile filter paper disk and allow the solvent to evaporate completely.
-
A solvent-only disk should be prepared as a negative control.
-
Using sterile forceps, place the this compound-impregnated disk and the control disk onto the inoculated agar surface. Press gently to ensure full contact.[11]
-
-
Incubation:
-
Invert the plates and incubate at 25-28°C for 24-48 hours.[3]
-
-
Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Data Presentation
Quantitative data from these assays should be recorded systematically for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
|---|---|---|---|
| Aspergillus niger | 15.62 | 31.25 | 2 |
| Fusarium oxysporum | 4.50 | 9.00 | 2 |
| Candida albicans | 125.00 | 250.00 | 2 |
Table 2: Zone of Inhibition for this compound Disk Diffusion Assay
| Fungal Strain | This compound Conc. per Disk (µg) | Zone of Inhibition (mm) |
|---|---|---|
| Aspergillus niger | 50 | 22 |
| Fusarium oxysporum | 50 | 28 |
| Candida albicans | 50 | 15 |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocols described.
Caption: Workflow for in vitro antifungal testing of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]
- 4. This compound: A Promising Lipopeptide for Sustainable Biotechnology | Blog | Biosynth [biosynth.com]
- 5. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Fengycin in the Biocontrol of Fusarium oxysporum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarium oxysporum is a soil-borne fungus that causes Fusarium wilt, a devastating disease affecting a wide range of agricultural crops worldwide. The development of effective and environmentally sustainable biocontrol agents is a critical area of research. Fengycin, a cyclic lipopeptide produced by various Bacillus species, has demonstrated significant antifungal activity against a broad spectrum of plant pathogenic fungi, including F. oxysporum. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound as a biocontrol agent against Fusarium oxysporum.
Mechanism of Action
This compound exerts its antifungal activity against Fusarium oxysporum through a multi-faceted mechanism that ultimately leads to programmed cell death (apoptosis) and inhibition of fungal growth. The primary modes of action include:
-
Induction of Apoptosis: this compound, particularly the C17 this compound B isoform, triggers a metacaspase-dependent apoptotic pathway in F. oxysporum.[1][2][3][4][5][6] This process is characterized by key apoptotic hallmarks.
-
Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant accumulation of ROS within the fungal hyphae.[1][3][4] This oxidative stress disrupts cellular homeostasis and contributes to cell death.
-
Mitochondrial Dysfunction: this compound induces a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade.[1][3][4]
-
Phosphatidylserine Externalization: As an early marker of apoptosis, the externalization of phosphatidylserine on the outer leaflet of the plasma membrane is observed in this compound-treated F. oxysporum cells.[1][3][4]
-
Cell Membrane and Wall Damage: this compound interacts with the fungal cell membrane, leading to the formation of pores, swelling, vacuolization, and eventual lysis of the hyphae.[7][8][9] It can also cause ultrastructural damage to the cell wall.[10]
-
Modulation of Signaling Pathways: The TOR signaling pathway, which is involved in cell growth and proliferation, is affected by this compound. The expression of autophagy-related genes within this pathway is significantly upregulated, indicating the activation of autophagy during this compound-induced apoptosis.[1][2][3][4]
-
Inhibition of Mycotoxin Biosynthesis: this compound has been shown to reduce the production of mycotoxins by pathogenic Fusarium species.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Fusarium oxysporum and related species.
| Parameter | Organism | This compound Concentration | Observed Effect | Reference |
| In Vitro Efficacy | ||||
| Minimum Inhibitory Concentration (MIC) | Fusarium oxysporum f. sp. physali | > 11 mg/L | Affected development | [1][2][7][12] |
| IC50 | Gaeumannomyces graminis var. tritici | ~26.5 µg/mL | Inhibition of hyphal growth | [13] |
| In Vivo Efficacy | ||||
| Disease Reduction | Fusarium oxysporum f. sp. physali | Not specified | 39% reduction in disease progress | [1][2][7][12] |
| Control Efficacy | Gaeumannomyces graminis var. tritici | 100 µg/mL | 100% control of wheat take-all disease | [13] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the biocontrol activity of this compound against Fusarium oxysporum.
Protocol 1: In Vitro Antifungal Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against F. oxysporum.
Materials:
-
Fusarium oxysporum culture
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Purified this compound
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Incubator (25-28°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture F. oxysporum on PDA plates at 25-28°C for 5-7 days.
-
Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface with a sterile loop to release conidia.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension concentration to 1 x 10^6 conidia/mL using a hemocytometer.
-
-
Broth Dilution Method (for EC50 determination):
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in PDB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Add 10 µL of the F. oxysporum conidial suspension to each well.
-
Include a positive control (fungus without this compound) and a negative control (PDB without fungus).
-
Incubate the plate at 25-28°C for 48-72 hours.
-
Measure the optical density at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC50 value using probit analysis.
-
-
Agar Dilution Method (for MIC determination):
-
Prepare PDA medium and autoclave.
-
Cool the medium to 45-50°C and add appropriate volumes of the this compound stock solution to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing F. oxysporum culture in the center of each plate.
-
Incubate the plates at 25-28°C for 5-7 days.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
-
Protocol 2: Reactive Oxygen Species (ROS) Detection
Objective: To visualize the accumulation of ROS in F. oxysporum hyphae upon treatment with this compound.
Materials:
-
F. oxysporum culture grown in PDB
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow F. oxysporum in PDB for 48 hours at 25-28°C.
-
Treat the fungal culture with this compound at its EC50 concentration for a predetermined time (e.g., 12 hours). An untreated culture serves as a control.
-
Harvest the mycelia by centrifugation and wash twice with PBS.
-
Resuspend the mycelia in PBS containing 10 µM DCFH-DA.
-
Incubate in the dark at 37°C for 30 minutes.
-
Wash the mycelia three times with PBS to remove excess probe.
-
Resuspend the mycelia in a small volume of PBS and mount on a microscope slide.
-
Observe the fluorescence using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Green fluorescence indicates the presence of ROS.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay
Objective: To assess the effect of this compound on the mitochondrial membrane potential of F. oxysporum.
Materials:
-
F. oxysporum culture grown in PDB
-
This compound
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) probe
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Grow and treat F. oxysporum with this compound as described in Protocol 2.
-
Harvest and wash the mycelia with PBS.
-
Resuspend the mycelia in PBS containing 5 µg/mL of JC-1.
-
Incubate in the dark at 37°C for 20-30 minutes.
-
Wash the mycelia twice with PBS.
-
Observe under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Alternatively, quantify the fluorescence using a microplate reader. Measure red fluorescence at Ex/Em = 585/590 nm and green fluorescence at Ex/Em = 510/527 nm. A decrease in the red/green fluorescence ratio indicates a loss of MMP.
Protocol 4: Metacaspase Activity Assay
Objective: To measure the activity of metacaspases in F. oxysporum following this compound treatment.
Materials:
-
F. oxysporum culture grown in PDB
-
This compound
-
Cell lysis buffer
-
Fluorogenic metacaspase substrate (e.g., Ac-VRPR-AMC)
-
Fluorometer or microplate reader
Procedure:
-
Grow and treat F. oxysporum with this compound as described in Protocol 2.
-
Harvest the mycelia and wash with PBS.
-
Lyse the fungal cells using a suitable lysis buffer and mechanical disruption (e.g., bead beating).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
In a 96-well black plate, mix the protein extract with the fluorogenic metacaspase substrate.
-
Measure the fluorescence kinetics at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Calculate the rate of substrate cleavage, which is proportional to the metacaspase activity, and normalize it to the total protein concentration.
Visualizations
Caption: Signaling pathway of this compound's antifungal action on Fusarium oxysporum.
Caption: General experimental workflow for evaluating this compound's biocontrol efficacy.
References
- 1. repository.agrosavia.co [repository.agrosavia.co]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipopeptide C17 this compound B Exhibits a Novel Antifungal Mechanism by Triggering Metacaspase-Dependent Apoptosis in Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 13. Calibration of the Fluorescence Signal for Metacaspase Activity Assays | Steinmetz Symposium - Union College [steinmetz.union.edu]
Application Notes and Protocols: Fengycin as a Biosurfactant in Bioremediation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fengycin is a cyclic lipopeptide biosurfactant produced by various Bacillus species, notably Bacillus subtilis. It consists of a peptide ring of ten amino acids linked to a β-hydroxy fatty acid chain.[1] This amphipathic structure endows this compound with excellent surface-active properties, allowing it to reduce surface and interfacial tension. These properties, combined with its low toxicity and biodegradability, make this compound a promising candidate for various bioremediation applications, including the cleanup of hydrocarbon and heavy metal contaminated environments.[2] Beyond its surfactant capabilities, this compound also exhibits strong antifungal activity against a wide range of plant pathogens.[3]
These application notes provide an overview of the use of this compound in bioremediation, including its production, mechanisms of action, and detailed protocols for its application in the remediation of hydrocarbons and heavy metals.
Production and Purification of this compound
This compound is synthesized non-ribosomally by a multi-enzyme complex encoded by the fen gene cluster (fenA-E).[4][5] Its production is intricately regulated by a network of two-component systems and quorum sensing mechanisms in Bacillus subtilis.
Signaling Pathway for this compound Biosynthesis
The production of this compound is controlled by a complex regulatory network that integrates signals related to cell density (quorum sensing) and environmental conditions. Key regulatory systems include ComA/ComP, DegU/DegQ, and PhoR/PhoP. The ComA/ComP system, a component of quorum sensing, positively regulates the expression of the fen gene cluster. The DegU/DegQ system also acts as a positive regulator of this compound synthesis.[6] Furthermore, the sfp gene, which encodes a 4'-phosphopantetheinyl transferase, is essential for the activation of the non-ribosomal peptide synthetases involved in this compound biosynthesis.[1][6]
Protocol for this compound Production and Purification
This protocol is based on methods described for Bacillus subtilis fermentation and subsequent purification of lipopeptides.
Materials:
-
Bacillus subtilis strain known for this compound production
-
Landy medium (per liter): 20 g glucose, 5 g L-glutamic acid, 1 g yeast extract, 1 g KH2PO4, 0.5 g MgSO4·7H2O, 0.5 g KCl, 5 mg MnSO4, 0.16 mg CuSO4, 0.15 mg FeSO4
-
6N HCl and 1N NaOH
-
Methanol
-
Centrifuge and sterile centrifuge tubes
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 50 mL of Landy medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Fermentation: Transfer the inoculum (1% v/v) into 1 L of Landy medium in a 2 L flask. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 with 6N HCl. Allow the precipitate to form overnight at 4°C.
-
Harvesting Crude this compound: Centrifuge the acidified supernatant at 10,000 x g for 15 minutes at 4°C to collect the crude lipopeptide precipitate.
-
Methanol Extraction: Resuspend the pellet in a minimal volume of methanol and stir for 1-2 hours to dissolve the this compound. Centrifuge to remove any insoluble material.
-
Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator.
-
Lyophilization: Freeze-dry the concentrated this compound solution to obtain a purified powder.
Bioremediation of Hydrocarbon-Contaminated Soil and Water
This compound enhances the bioremediation of hydrocarbons by increasing their bioavailability to degrading microorganisms. It achieves this by reducing the interfacial tension between oil and water, and by emulsifying the hydrocarbons into smaller droplets, which increases the surface area for microbial attack.[7]
Mechanism of this compound in Hydrocarbon Bioremediation
Quantitative Data on Hydrocarbon Emulsification
The emulsification activity of this compound can be quantified using the emulsification index (E24).
| Hydrocarbon | This compound Concentration (g/L) | Emulsification Index (E24)% | Reference |
| Crude Oil | 0.14 | >60 | [8] |
| Diesel Oil | 0.14 | >60 | [8] |
| Kerosene | 0.14 | >60 | [8] |
| Hexadecane | 0.14 | ~69 | [8] |
Protocol for Bioremediation of Oil-Contaminated Soil
Materials:
-
Oil-contaminated soil
-
Purified this compound
-
Nutrient solution (e.g., Bushnell-Haas medium)
-
Microcosms (e.g., glass jars)
-
Gas chromatograph-mass spectrometer (GC-MS) for hydrocarbon analysis
Procedure:
-
Soil Characterization: Analyze the baseline hydrocarbon concentration in the contaminated soil using GC-MS.
-
Microcosm Setup: Prepare microcosms each containing 100 g of contaminated soil.
-
Treatment Groups:
-
Control: Soil + deionized water
-
Biostimulation: Soil + nutrient solution
-
This compound: Soil + nutrient solution + purified this compound (e.g., 0.5, 1, and 2 g/L solutions)[7]
-
-
Incubation: Incubate the microcosms at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 30-60 days), maintaining soil moisture at around 60% of water holding capacity.
-
Sampling and Analysis: At regular intervals, collect soil samples from each microcosm and analyze the residual hydrocarbon concentration using GC-MS.
-
Data Evaluation: Calculate the percentage degradation of hydrocarbons in each treatment group compared to the control. An increase in diesel degradation of approximately 20-40% has been observed in the presence of 0.5-2 g/L of lipopeptides.[7]
Bioremediation of Heavy Metal-Contaminated Water
This compound can contribute to the bioremediation of heavy metals through biosorption and chelation. The functional groups in its amino acid residues can bind to heavy metal ions, facilitating their removal from aqueous solutions.
Proposed Mechanism of this compound in Heavy Metal Bioremediation
Protocol for Heavy Metal Removal from Aqueous Solutions
Materials:
-
Aqueous solution contaminated with heavy metals (e.g., lead, cadmium)
-
Purified this compound
-
pH meter
-
Shaker
-
Atomic absorption spectrophotometer (AAS) for metal analysis
Procedure:
-
Solution Preparation: Prepare standard solutions of heavy metals (e.g., 10-100 mg/L) in deionized water.
-
Treatment: Add varying concentrations of purified this compound to the heavy metal solutions.
-
pH Adjustment: Adjust the pH of the solutions as required, as metal binding is often pH-dependent.
-
Incubation: Place the solutions on a shaker and agitate at a constant speed (e.g., 150 rpm) for a set time (e.g., 24 hours) at a controlled temperature.
-
Separation: Centrifuge or filter the samples to separate the this compound-metal complexes.
-
Analysis: Measure the remaining concentration of heavy metals in the supernatant using AAS.
-
Calculation: Determine the percentage of heavy metal removal for each this compound concentration.
Experimental Workflow for Bioremediation Studies
A systematic workflow is crucial for evaluating the efficacy of this compound in bioremediation.
This compound holds significant promise as a versatile and eco-friendly biosurfactant for bioremediation. Its ability to enhance the bioavailability of hydrocarbons and chelate heavy metals makes it a valuable tool for environmental cleanup. The protocols and data presented in these application notes provide a framework for researchers to explore and optimize the use of this compound in various bioremediation strategies. Further research into scaling up this compound production and field applications will be critical for its commercial implementation.
References
- 1. Metabolic engineering of Bacillus subtilis based on genome-scale metabolic model to promote this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Surfactin and this compound Production by Bacillus mojavensis A21: Application for Diesel Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Bacterial Strain Producing Both of the Surfactin and this compound Lipopeptide Biosurfactant with Strong Emulsifications on Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-State Fermentation of Fengycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fengycin is a cyclic lipopeptide antibiotic produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens. It exhibits potent antifungal activity, particularly against filamentous fungi, making it a promising candidate for applications in agriculture as a biocontrol agent and in medicine for the treatment of fungal infections.[1][2][3] Solid-state fermentation (SSF) presents an attractive, cost-effective, and environmentally friendly method for the production of this compound, utilizing agro-industrial residues as substrates. This document provides detailed application notes and protocols for the production, extraction, and analysis of this compound using SSF.
Data Presentation
Table 1: this compound Production in Submerged Fermentation by Engineered Bacillus subtilis Strains
| Strain | Key Genetic Modifications | Carbon Source | This compound Titer (mg/L) | Reference |
| B. subtilis 168 (Engineered) | Expression of functional sfp and degQ | Glucose | 71.21 | [4] |
| B. subtilis BSUY06 | Promoter replacement (Pveg), xylose utilization pathway | Xylose (40 g/L) | 430.86 | [4] |
| B. subtilis 168DS | Introduction of sfp, promoter replacement for degQ | Not specified | 10.40 | |
| B. subtilis 168DSABA | Overexpression of birA, acs, accACD | Not specified | 24.70 | |
| Optimized 168DSABA | Optimized medium and fermentation conditions | Not specified | 130.10 | |
| B. subtilis F29-3 (Wild Type) | - | Mannitol, Soybean Meal | 1200 | [5][6] |
| B. subtilis F29-3 (Optimized) | - | Optimized Mannitol, Soybean Meal, NaNO₃, MnSO₄ | 3500 | [5][6] |
| B. subtilis BSP002 | Co-expression of accA and cypC | Not specified | 53.38 | [1] |
Table 2: Optimal Medium Composition for this compound Production in Submerged Fermentation by B. subtilis F29-3
| Component | Optimal Concentration (g/L) |
| Mannitol | 26.2 |
| Soybean Meal | 21.9 |
| NaNO₃ | 3.1 |
| MnSO₄·4H₂O | 0.2 |
This data is derived from submerged fermentation studies but provides a valuable reference for nutrient supplementation in SSF.[5][6]
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a seed culture of Bacillus subtilis (a known this compound producer) by inoculating a single colony into 50 mL of Luria-Bertani (LB) broth in a 250 mL Erlenmeyer flask.
-
Incubate the flask at 37°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-exponential growth phase (OD₆₀₀ of ~1.0).
-
This liquid culture will serve as the inoculum for the solid-state fermentation.
Protocol 2: Solid-State Fermentation (SSF) for this compound Production
This protocol is a generalized procedure based on SSF of other lipopeptides like surfactin and the use of agro-industrial residues.[6][7][8]
-
Substrate Preparation:
-
Select a suitable agro-industrial residue as the solid substrate. Common choices include wheat bran, soybean curd residue (okara), rice bran, or a mixture thereof.[7][8]
-
If necessary, grind the substrate to a uniform particle size.
-
Dispense a known quantity (e.g., 20 g) of the dry substrate into a 250 mL Erlenmeyer flask.
-
-
Moistening and Nutrient Supplementation:
-
Prepare a nutrient solution. Based on submerged fermentation data, a solution containing sources of carbon, nitrogen, and essential minerals can enhance this compound production. A suggested starting point is a solution containing mannitol, sodium nitrate, and manganese sulfate.
-
Add the nutrient solution to the solid substrate to achieve a final moisture content of approximately 80-85%. This is a critical parameter for bacterial growth and metabolite production in SSF.[7]
-
Mix thoroughly to ensure uniform distribution of moisture and nutrients. The substrate should be moist but without any free-flowing water.
-
-
Sterilization:
-
Autoclave the flasks containing the moistened substrate at 121°C for 20 minutes to ensure sterility.
-
Allow the flasks to cool to room temperature before inoculation.
-
-
Inoculation:
-
Inoculate the sterile solid substrate with the prepared liquid inoculum (Protocol 1) at a ratio of 10% (v/w) (e.g., 2 mL of inoculum for 20 g of dry substrate).
-
Mix gently but thoroughly under sterile conditions.
-
-
Incubation:
-
Incubate the flasks at a constant temperature, typically around 37°C, under static conditions.[7]
-
The incubation period can range from 72 to 120 hours. It is advisable to perform a time-course experiment to determine the optimal fermentation time for maximum this compound yield.
-
Protocol 3: Extraction of this compound from Solid Substrate
-
After the incubation period, add a suitable extraction buffer to the fermented solid. A common choice is an equal volume of methanol or a mixture of ethanol and water (1:1, v/v).[2]
-
Mix the slurry vigorously on a rotary shaker at 200 rpm for 1-2 hours at room temperature to facilitate the extraction of this compound into the solvent.
-
Separate the solid residue from the liquid extract by centrifugation at 10,000 x g for 20 minutes.
-
Collect the supernatant, which contains the crude this compound extract.
Protocol 4: Purification of this compound
-
Acid Precipitation:
-
Transfer the crude extract to a beaker and adjust the pH to 2.0-2.5 using 5 N HCl.[2] This will cause the acidic lipopeptides, including this compound, to precipitate out of the solution.
-
Incubate the acidified solution at 4°C for at least 4 hours, or overnight, to allow for complete precipitation.
-
Collect the precipitate by centrifugation at 8,000 x g for 15 minutes.
-
-
Resolubilization and Neutralization:
-
Discard the supernatant and dissolve the pellet in a minimal amount of a 1:1 (v/v) ethanol/water solution.[2]
-
Adjust the pH of the solution back to 7.0-7.5 with 1 N NaOH.[2]
-
Centrifuge again at 8,000 x g for 10 minutes to remove any insoluble material. The supernatant contains the partially purified this compound.
-
-
Further Purification (Optional):
-
For higher purity, the partially purified this compound can be subjected to further chromatographic steps, such as solid-phase extraction or preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 5: Quantitative and Qualitative Analysis of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
This compound concentration can be quantified using a reverse-phase HPLC system.[9]
-
A C18 column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA).
-
Detection is performed using a UV detector at a wavelength of approximately 210 nm.
-
A standard curve of purified this compound of known concentrations should be prepared to quantify the amount in the samples.
-
-
Mass Spectrometry (MS):
-
The identity and purity of the this compound can be confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[9] This technique will provide the molecular weights of the different this compound isoforms present in the sample.
-
Mandatory Visualizations
This compound Biosynthesis and Regulatory Pathway
Caption: Biosynthesis and regulatory pathway of this compound in Bacillus subtilis.
Experimental Workflow for this compound Production via SSF
Caption: Experimental workflow for solid-state fermentation of this compound.
References
- 1. Metabolic engineering of Bacillus subtilis based on genome-scale metabolic model to promote this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valorization of agro-industrial waste through solid-state fermentation: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Fengycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of fengycin, a complex of cyclic lipopeptides with significant antifungal properties. The following sections detail the methodologies for extraction, purification, and structural elucidation of this compound isoforms using state-of-the-art analytical techniques.
Introduction to this compound and its Analytical Challenges
This compound is a family of lipopeptide antibiotics produced by various Bacillus species, notably Bacillus subtilis. It consists of a peptide ring of ten amino acids and a β-hydroxy fatty acid chain of variable length (C14-C19)[1][2]. The primary isoforms, this compound A and this compound B, differ by an amino acid substitution at position 6 (Alanine in A, Valine in B)[3]. Further heterogeneity arises from variations in the fatty acid chain length and saturation, as well as other amino acid substitutions, leading to a complex mixture of homologues and isoforms[1][4]. This inherent complexity necessitates a multi-faceted analytical approach for comprehensive characterization.
Experimental Workflow for this compound Characterization
The overall workflow for the characterization of this compound involves several key stages, from sample preparation to detailed structural analysis.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Extraction and Partial Purification of this compound
This protocol describes the initial steps to isolate this compound from a bacterial culture.
Protocol:
-
Fermentation and Cell Removal:
-
Culture Bacillus subtilis (or other producing strain) in a suitable liquid medium (e.g., Landy medium) for 48-72 hours at 30°C with shaking.
-
Harvest the culture broth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove bacterial cells.
-
-
Acid Precipitation:
-
Solvent Extraction:
-
Discard the supernatant and resuspend the pellet in a minimal volume of methanol.
-
Stir the suspension for 2-3 hours at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes to remove insoluble material.
-
Collect the methanol supernatant containing the crude this compound extract.
-
Evaporate the methanol under reduced pressure to obtain the crude this compound powder.
-
High-Performance Liquid Chromatography (HPLC) for this compound Separation and Quantification
Reverse-phase HPLC is the primary method for separating and quantifying this compound isoforms.
Protocol:
-
Sample Preparation:
-
Dissolve the crude or purified this compound extract in methanol or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][7].
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-3 min: 45% to 50% B
-
3-8 min: 50% to 80% B
-
8-25 min: 80% to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: 0.8 - 1.0 mL/min[8].
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentration.
-
Integrate the peak areas of the this compound isoforms in the sample chromatogram.
-
Calculate the concentration of each isoform based on the calibration curve.
-
Data Presentation: HPLC Retention Times
| This compound Isoform Group | Approximate Retention Time (min) |
| This compound A isoforms | 5.0 - 7.0 |
| This compound B isoforms | 5.0 - 7.0 |
Note: Retention times can vary based on the specific HPLC system, column, and exact gradient conditions. The this compound isoforms typically elute as a cluster of peaks.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weights of this compound isoforms and for sequencing the peptide backbone.
Protocol:
-
Sample Preparation:
-
Mix the purified this compound fraction (1 µL) with an equal volume of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
MS Analysis:
-
Acquire mass spectra in the positive ion reflectron mode over a mass range of m/z 1000-2000.
-
Data Presentation: Common this compound Isoform m/z Values (as [M+H]⁺)
| This compound Isoform | Fatty Acid Chain | [M+H]⁺ (m/z) |
| This compound A | C16 | 1463.8 |
| This compound A | C17 | 1477.8 |
| This compound B | C16 | 1477.8 |
| This compound B | C17 | 1491.8 |
Note: this compound is often detected as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, resulting in peaks at m/z values 22 and 38 Da higher, respectively.[4]
Protocol:
-
Sample Infusion:
-
Infuse the purified this compound sample directly into the electrospray ionization (ESI) source, or couple the HPLC outlet to the ESI-MS system.
-
-
MS/MS Analysis:
-
Select the precursor ion of interest (e.g., m/z 1477.8) in the first mass analyzer (Q1).
-
Fragment the precursor ion in the collision cell (q2).
-
Analyze the resulting fragment ions in the third mass analyzer (Q3).
-
Data Presentation: Characteristic MS/MS Fragment Ions of this compound
| Precursor Ion | Characteristic Fragment Ion (m/z) | Interpretation |
| This compound A | 1080 | [M+H - (Fatty Acid + Glu-Orn)]⁺ |
| This compound A | 966 | [M+H - (Fatty Acid + Glu-Orn-Tyr)]⁺ |
| This compound B | 1108 | [M+H - (Fatty Acid + Glu-Orn)]⁺ |
| This compound B | 994 | [M+H - (Fatty Acid + Glu-Orn-Tyr)]⁺ |
These characteristic fragment ions are diagnostic for distinguishing between this compound A and B isoforms.[9]
Caption: MS/MS fragmentation of this compound A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
NMR spectroscopy provides detailed information about the three-dimensional structure of this compound.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of highly purified this compound isoform in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to assign all proton and carbon signals and to determine the amino acid sequence and fatty acid structure.
-
Data Presentation: Characteristic NMR Chemical Shift Regions for this compound
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 0.8 - 1.7 | Fatty acid aliphatic protons |
| ¹H | 4.0 - 5.0 | Amino acid α-protons |
| ¹H | 6.5 - 7.5 | Aromatic protons of Tyrosine |
| ¹³C | 10 - 40 | Fatty acid aliphatic carbons |
| ¹³C | 50 - 65 | Amino acid α-carbons |
| ¹³C | 115 - 135 | Aromatic carbons of Tyrosine |
| ¹³C | 170 - 177 | Carbonyl carbons |
Specific chemical shifts will vary depending on the isoform and the solvent used. The carbonyl resonances are typically observed between 173 and 177 ppm in the 13C NMR spectrum[4][6]. The resonances for the fatty acid chains are primarily found between 10 and 40 ppm[4]. In the ¹H NMR spectrum, the alpha hydrogens of the amino acids are observed in the 4.0–5.0 ppm region[10].
Conclusion
The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to effectively isolate, purify, and structurally elucidate this important class of lipopeptide antibiotics. The detailed methodologies for HPLC, MS, and NMR, along with the tabulated quantitative data and workflow diagrams, offer a practical guide for the analytical characterization of this compound.
References
- 1. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Production and characterization of this compound by indigenous Bacillus subtilis F29-3 originating from a potato farm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a newly isolated biosurfactant this compound produced by Heyndrickxia coagulans strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fengycin Isoforms by MALDI-TOF Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fengycins are a class of cyclic lipopeptides produced by various Bacillus species that exhibit potent antifungal activity, making them promising candidates for biocontrol agents and novel pharmaceuticals. The fengycin family consists of a number of isoforms, primarily differing in the length and branching of their β-hydroxy fatty acid chain and variations in amino acid composition within the peptide ring. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive analytical technique well-suited for the characterization of these lipopeptide mixtures. This application note provides a detailed protocol for the analysis of this compound isoforms using MALDI-TOF MS, from sample preparation to data interpretation.
Experimental Protocols
Production and Extraction of this compound
This compound can be produced by culturing Bacillus subtilis or other producing strains in a suitable liquid medium.[1]
a. Culture Conditions:
-
Inoculate the producing strain in a nutrient-rich medium, such as Landy medium.
-
Incubate at 30°C with shaking at 180 rpm for 24-48 hours.[1] this compound production typically occurs during the stationary phase of growth.[1]
b. Extraction of this compound:
-
Centrifuge the bacterial culture at 8,000 rpm for 25 minutes at 4°C to separate the cells from the supernatant.[1]
-
Acidify the supernatant to a pH of 2.0 by adding 6 N HCl to precipitate the lipopeptides.[1]
-
Recover the precipitate by centrifugation at 8,000 rpm for 15 minutes at 4°C.[1]
-
Extract the lipopeptide fraction from the precipitate using methanol. To prevent the formation of methyl esters, the methanolic extract should be neutralized immediately.[1]
Sample Preparation for MALDI-TOF MS
Proper sample preparation is critical for obtaining high-quality MALDI-TOF MS data.
a. Matrix Selection:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for the analysis of lipopeptides like this compound.[1][2] Prepare a saturated solution of CHCA in a mixture of 70% aqueous acetonitrile containing 0.1% (v/v) trifluoroacetic acid (TFA).[1]
-
2,5-Dihydroxybenzoic acid (DHB) can be used as an alternative matrix.[2][3]
b. Sample Spotting (Dried Droplet Method):
-
Mix 1-2 µL of the extracted this compound solution with an equal volume of the prepared matrix solution directly on the MALDI target plate.[1]
-
Allow the mixture to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
-
For whole-cell analysis, a small amount of bacterial colony can be picked from an agar plate, smeared directly onto the target, and then overlaid with the matrix solution.[1]
MALDI-TOF MS Instrumentation and Data Acquisition
a. Instrument Settings:
-
Mode: Reflector positive-ion mode.[1]
-
Mass Range: m/z 900-1600 is a suitable range for detecting this compound isoforms.[1]
-
Laser Power: Use the minimum laser power necessary to achieve good signal-to-noise ratio to avoid fragmentation of the lipopeptides.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
Data Presentation
The following table summarizes the m/z values of common this compound isoforms that can be detected using MALDI-TOF MS. The variations in mass correspond to differences in the fatty acid chain length (C15-C17) and amino acid substitutions (e.g., Alanine or Valine at position 6).
| Retention Time (min) | Main MALDI-TOF Peak(s) (m/z) | Assignment |
| 5-6 | 1523.865, 1509.855 | B-C16 and C17 this compound [M+Na]+ |
| 6-7 | 1509.855, 1477.828, 1491.825 | B-C16 this compound [M+Na]+ |
Table 1: Example of this compound isoform data obtained from HPLC fractions analyzed by MALDI-TOF MS. Data adapted from a study on Bacillus subtilis F29-3.[4]
| Mass Number (m/z) | Putative Assignment |
| 1449.8 | C15 this compound |
| 1463.9 | C16 this compound |
| 1477.9 | C17 this compound |
| 1491.9 | C17 this compound with Val at position 6 |
| 1505.9 | C18 this compound with Val at position 6 |
Table 2: Summary of this compound homologues identified by MALDI-TOF MS.[5]
Visualization of Experimental Workflow
Caption: Experimental workflow for MALDI-TOF MS analysis of this compound isoforms.
Conclusion
MALDI-TOF MS is a powerful tool for the rapid and accurate identification of this compound isoforms. The protocol outlined in this application note provides a straightforward workflow for researchers in natural product discovery, microbiology, and drug development to characterize this compound profiles from bacterial sources. The ability to quickly assess the isoform composition can aid in strain selection, fermentation optimization, and understanding the structure-activity relationships of these potent antifungal lipopeptides.
References
- 1. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) The Operon, Structure and Biological Activities of the Lipopeptide this compound Produced by Bacillus subtilis 916 (2013) | Luo Chu-pin | 3 Citations [scispace.com]
Application Notes and Protocols for Fengycin Recovery via Acid Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the recovery of fengycin, a potent antifungal lipopeptide, from bacterial culture supernatant using the acid precipitation method. This technique is a widely used, effective, and scalable initial step in the purification of this compound.
Introduction
Fengycins are a class of cyclic lipopeptides produced by various Bacillus species, notably Bacillus subtilis. They exhibit strong antifungal activity against a broad range of filamentous fungi, making them promising candidates for applications in agriculture and medicine. The acid precipitation method leverages the physicochemical properties of this compound, specifically its isoelectric point, to selectively precipitate it from the complex culture broth. By adjusting the pH of the cell-free supernatant to approximately 2.0, this compound molecules become neutral and aggregate, allowing for their separation from soluble impurities.[1][2] This method serves as an efficient concentration and initial purification step.
Principle of the Method
The recovery of this compound by acid precipitation is based on the principle of isoelectric precipitation. This compound is an amphipathic molecule containing a peptide ring and a fatty acid tail. The peptide portion contains both acidic and basic amino acid residues, giving the molecule a net charge that is dependent on the pH of the solution. At its isoelectric point (pI), the net charge of the this compound molecule is zero. This minimizes the electrostatic repulsion between molecules, leading to aggregation and precipitation out of the solution. For this compound, the pI is typically around 2.0. By adding a strong acid, such as hydrochloric acid (HCl), to the culture supernatant, the pH is lowered to this critical value, inducing the precipitation of this compound.
Experimental Data
The efficiency of the acid precipitation method is influenced by factors such as the final pH of the supernatant and subsequent washing and extraction steps. The following tables summarize quantitative data on this compound recovery and purity at different stages of the process.
Table 1: Effect of pH on this compound Recovery and Purity
| pH Value | This compound Recovery (%) | This compound Purity (%) | Reference |
| 2.0 | 78 | - | [3] |
| 3.0 | - | 64 | [3] |
Table 2: Purity of this compound after Subsequent Extraction Steps
| Purification Step | Solvent | This compound Purity (%) | This compound Recovery (%) | Reference |
| Acid Precipitation (pH 3) followed by 3-stage Methanol Extraction | Methanol | 89 | 100 | [3] |
| Acid Precipitation (pH 3) followed by 3-stage Diethyl ether-Methanol Extraction | Diethyl ether-Methanol | 74 | - | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the recovery of this compound using the acid precipitation method.
Caption: Workflow for this compound Recovery.
Detailed Experimental Protocols
Protocol 1: Basic Acid Precipitation of this compound
This protocol outlines the fundamental steps for precipitating this compound from a bacterial culture supernatant.
Materials:
-
Cell-free culture supernatant containing this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Refrigerated centrifuge
-
pH meter
-
Sterile centrifuge tubes
Procedure:
-
Preparation of Supernatant: Centrifuge the bacterial culture broth at 13,000 x g for 15 minutes at 4°C to pellet the cells.[1] Carefully decant the supernatant, which contains the secreted this compound.
-
pH Adjustment: Place the cell-free supernatant in a suitable container and cool it in an ice bath. Slowly add concentrated HCl dropwise while gently stirring to adjust the pH to 2.0.[1][2] Monitor the pH continuously with a calibrated pH meter.
-
Precipitation: Once the desired pH is reached, cover the container and leave it undisturbed at 4°C for 16 hours (or overnight) to allow for complete precipitation of this compound.[1]
-
Collection of Precipitate: Centrifuge the mixture at 13,000 x g for 20 minutes at 4°C to collect the precipitate.[1]
-
Washing the Precipitate: Discard the supernatant. Wash the pellet twice by resuspending it in a small volume of sterile, acidified water (pH 2.0, adjusted with HCl).[4] Centrifuge at 13,000 x g for 20 minutes at 4°C after each wash.
-
Storage: The resulting pellet is the crude this compound precipitate and can be stored at -20°C or processed further.
Protocol 2: Methanol Extraction for Enhanced Purity
This protocol describes the subsequent extraction of the crude this compound precipitate with methanol to improve purity.
Materials:
-
Crude this compound precipitate (from Protocol 1)
-
Methanol (analytical grade)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., filter paper or a 0.22 µm membrane filter)
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Extraction: Add a sufficient volume of methanol to the crude this compound precipitate to fully submerge it.
-
Stirring: Stir the mixture for 2 hours at room temperature to dissolve the this compound into the methanol, leaving behind many co-precipitated impurities.[1]
-
Filtration: Filter the methanol extract to remove any insoluble material.[1] For smaller volumes, a syringe filter can be used.
-
Drying: Dry the filtered methanol extract to obtain a purified this compound powder. This is typically achieved using a rotary evaporator or a vacuum concentrator.[1]
-
Further Purification (Optional): The resulting this compound powder can be further purified using techniques such as High-Performance Liquid Chromatography (HPLC) for higher purity applications.[5]
Logical Relationships in the Purification Process
The following diagram illustrates the logical flow and decision points in the this compound purification strategy starting with acid precipitation.
Caption: this compound Purification Strategy.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Incomplete precipitation. | Ensure the pH is accurately adjusted to 2.0 and allow for sufficient incubation time at 4°C (at least 16 hours). |
| Loss of precipitate during washing. | Be careful when decanting the supernatant after centrifugation. Use a smaller volume of wash solution. | |
| Low Purity of Final Product | Inefficient removal of co-precipitated impurities. | Increase the number of methanol extraction steps (e.g., a three-stage extraction).[3] Consider subsequent purification by chromatography. |
| Presence of other lipopeptides (e.g., iturin, surfactin). | Optimize the pH for precipitation, as different lipopeptides have slightly different isoelectric points. Further chromatographic separation will be necessary for complete separation. | |
| Precipitate Fails to Form | Low concentration of this compound in the supernatant. | Concentrate the supernatant before acid precipitation using methods like ultrafiltration. |
| Incorrect pH adjustment. | Calibrate the pH meter before use and ensure accurate pH measurement. |
Conclusion
The acid precipitation method is a robust and straightforward technique for the initial recovery and concentration of this compound from bacterial culture. It provides a good yield and a significant increase in purity. For applications requiring higher purity, this method is an excellent primary step before further chromatographic purification. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of natural product purification and drug development.
References
- 1. Purification, biochemical characterization and self-assembled structure of a this compound-like antifungal peptide from Bacillus thuringiensis strain SM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Purification, biochemical characterization and self-assembled structure of a this compound-like antifungal peptide from Bacillus thuringiensis strain SM1 [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fengycin Production in Bacillus amyloliquefaciens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of fengycin production in Bacillus amyloliquefaciens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a cyclic lipopeptide antibiotic produced by various Bacillus species, including Bacillus amyloliquefaciens. It consists of a β-hydroxy fatty acid and a peptide chain of ten amino acids. This compound exhibits strong antifungal activity, particularly against filamentous fungi, making it a promising biocontrol agent in agriculture and a potential therapeutic agent in medicine. Its low toxicity and biodegradability further enhance its appeal as an environmentally friendly alternative to chemical fungicides.
Q2: What are the key factors influencing this compound production?
A2: this compound production is a complex process influenced by a multitude of factors, which can be broadly categorized into fermentation conditions and genetic regulation. Key fermentation parameters include the composition of the culture medium (carbon and nitrogen sources, metal ions), pH, temperature, and aeration. Genetically, this compound biosynthesis is regulated by a complex network involving two-component systems (e.g., DegS/DegU, PhoP/PhoR) and quorum sensing (e.g., ComQXPA system).
Q3: What are the primary strategies for enhancing this compound yield?
A3: The two main approaches for boosting this compound production are the optimization of fermentation conditions and metabolic engineering of the producer strain. Fermentation optimization involves systematically adjusting medium components and culture parameters to find the ideal environment for this compound synthesis. Metabolic engineering strategies include overexpressing key genes in the this compound biosynthesis pathway, deleting competing pathways (e.g., for surfactin production), and modifying regulatory networks to upregulate this compound production.
Troubleshooting Guides
Problem 1: Low this compound Yield
Q: My Bacillus amyloliquefaciens culture is showing poor this compound production. What are the potential causes and how can I troubleshoot this?
A: Low this compound yield is a common issue that can stem from several factors. Systematically evaluating each of the following aspects can help identify and resolve the bottleneck.
-
Suboptimal Fermentation Medium: The composition of the culture medium is critical. The type and concentration of carbon and nitrogen sources can significantly impact this compound production.
-
Recommendation: Experiment with different carbon sources such as fructose, mannitol, or sucrose, as they have been shown to enhance this compound yield in some cases. Similarly, test various nitrogen sources, including soybean meal, yeast extract, and different ammonium salts. The carbon-to-nitrogen (C/N) ratio is also a crucial parameter to optimize.
-
-
Inadequate Precursor Supply: this compound is composed of fatty acids and amino acids. A limited supply of these precursors can directly hinder its synthesis.
-
Recommendation: Consider supplementing the medium with specific amino acids that are part of the this compound structure. Genetically, you can enhance the fatty acid synthesis pathway by overexpressing genes like accA, cypC, and gapA.
-
-
Inefficient Genetic Regulation: The expression of the this compound synthetase operon might be repressed or not sufficiently activated.
-
Recommendation: Investigate the expression levels of key regulatory genes like degQ, degU, and comA. Overexpression of positive regulators or deletion of negative regulators (e.g., abrB) can significantly boost production. Promoter engineering, replacing the native promoter of the this compound operon with a stronger constitutive or inducible promoter, is another effective strategy.
-
-
Co-production of Other Lipopeptides: Bacillus amyloliquefaciens often co-produces other lipopeptides like surfactin and iturin, which compete for the same precursors.
-
Recommendation: Consider creating knockout mutants for the synthetase genes of competing lipopeptides (e.g., srfAA for surfactin). This can redirect the precursor pool towards this compound synthesis.
-
Problem 2: Inconsistent this compound Production Between Batches
Q: I am observing significant variability in this compound yield across different fermentation batches, even with seemingly identical conditions. What could be the cause?
A: Inconsistent production is often due to subtle variations in experimental conditions or the physiological state of the inoculum.
-
Inoculum Quality: The age, cell density, and metabolic activity of the seed culture can have a profound impact on the subsequent fermentation.
-
Recommendation: Standardize your inoculum preparation protocol. Always use a fresh seed culture from a specific growth phase (e.g., mid-exponential) and ensure a consistent inoculum size.
-
-
Minor Fluctuations in Fermentation Parameters: Small deviations in pH, temperature, or dissolved oxygen levels can lead to different metabolic responses.
-
Recommendation: Implement strict monitoring and control of all fermentation parameters. Use a well-calibrated bioreactor for precise control over the culture environment.
-
-
Genetic Instability: In genetically modified strains, there is a possibility of plasmid loss or reversion of mutations, leading to decreased productivity over time.
-
Recommendation: Periodically re-sequence your production strain to ensure genetic integrity. If using plasmids, maintain selective pressure in the culture medium.
-
Problem 3: Difficulties in this compound Purification
Q: I am facing challenges in obtaining pure this compound from my culture supernatant. What are the common pitfalls and how can I improve my purification protocol?
A: this compound purification can be complicated by its amphiphilic nature and the presence of other similar molecules.
-
Co-precipitation with Other Lipopeptides: Surfactin, if co-produced, can co-precipitate with this compound during the acid precipitation step, leading to an impure product.
-
Recommendation: If surfactin co-production is an issue, consider chromatographic separation methods after the initial precipitation. Reverse-phase HPLC is a powerful technique for separating different lipopeptide families.
-
-
Low Recovery After Precipitation: The efficiency of acid precipitation can be influenced by the final pH and the presence of other components in the culture broth.
-
Recommendation: Carefully optimize the pH for precipitation (typically around 2.0). Ensure complete dissolution of the precipitate in a suitable solvent (e.g., methanol or an ethanol/water mixture) before proceeding to further purification steps.
-
-
Presence of Pigments and Other Contaminants: The crude extract may contain pigments and other extracellular molecules that interfere with purification.
-
Recommendation: Incorporate a clarification step, such as activated charcoal treatment or gel filtration chromatography, to remove these contaminants before the final purification by HPLC.
-
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source | Concentration (g/L) | This compound Yield (mg/L) | Fold Increase | Reference Strain |
| Glucose | 20 | 71.21 | - | B. subtilis 168 (engineered) |
| Fructose | Not Specified | Significantly Increased | Not Quantified | B. amyloliquefaciens |
| Mannitol | 26.2 | 3500 | 2.4 | B. subtilis F29-3 |
| Xylose | 40 | 430.86 | 6.05 | B. subtilis 168 (engineered) |
Table 2: Impact of Genetic Modifications on this compound Yield
| Genetic Modification | Strain | This compound Yield (mg/L) | Fold Increase |
| Overexpression of sfp and degQ | B. subtilis 168 | 71.21 | - |
| Replacement of native promoter with Pveg | Engineered B. subtilis 168 | 371.72 | 5.22 |
| Knockout of surfactin and bacillaene pathways + Pveg promoter | Engineered B. subtilis 168 | 174.63 | - |
| Upregulation of fatty acid pathway | Above strain | 258.52 | 1.48 |
| Blocking spore and biofilm formation | Above strain | 302.51 | 1.17 |
| Addition of threonine to optimized medium | Final engineered strain | 885.37 | 2.93 |
| Knockout of rapJ and rapE | Engineered B. subtilis | 3190 | - |
| Co-culture with Corynebacterium glutamicum | Above strain | 4005 | 1.26 |
Experimental Protocols
Protocol 1: this compound Extraction and Purification via Acid Precipitation
-
Cell Removal: Centrifuge the fermentation broth at 12,000 x g for 30 minutes at 4°C to pellet the bacterial cells.
-
Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 using 5 N HCl. Stir gently and let it stand at 4°C for at least 4 hours (or overnight) to allow for the precipitation of lipopeptides.
-
Collection of Precipitate: Centrifuge the acidified supernatant at 8,000 x g for 20 minutes at 4°C to collect the crude this compound precipitate.
-
Solubilization: Discard the supernatant and dissolve the precipitate in a minimal volume of methanol or an ethanol/water (1:1, v/v) solution.
-
Neutralization and Clarification: Adjust the pH of the dissolved precipitate back to 7.0 with 1 N NaOH. Centrifuge again at 8,000 x g for 15 minutes at 4°C to remove any insoluble material. The resulting supernatant contains the partially purified this compound.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Filter the partially purified this compound sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-30 min: Gradient from 20% to 80% Acetonitrile
-
30-35 min: 80% Acetonitrile
-
35-40 min: Gradient back to 20% Acetonitrile
-
-
Detection: Monitor the elution profile at a wavelength of 214 nm.
-
Quantification: Prepare a standard curve using purified this compound of a known concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Key regulatory pathways influencing this compound production.
Caption: Experimental workflow for strain improvement.
Caption: Troubleshooting decision tree for low this compound yield.
Fengycin Fermentation Scale-Up: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up fengycin fermentation.
Troubleshooting Guides
Issue 1: Low this compound Yield
Question: My this compound yield has significantly decreased after moving from shake flasks to a lab-scale bioreactor. What are the potential causes and how can I troubleshoot this?
Answer: A drop in this compound yield during scale-up is a common challenge. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:
-
Aeration and Dissolved Oxygen (DO): Inadequate oxygen supply is a frequent culprit in poor this compound production.
-
Check your DO levels: Ensure the DO concentration is maintained at an optimal level. While the ideal DO can vary between strains, a common target is to keep it above 20% saturation.
-
Adjust Agitation and Aeration Rates: Increase the agitation speed and/or the aeration rate to improve the oxygen transfer rate (kLa). Be cautious, as excessive agitation can cause shear stress on the cells.[1]
-
Consider Oxygen-Enriched Air: If increasing agitation and aeration is not sufficient or leads to other problems like excessive foaming, using oxygen-enriched air can be an effective strategy.
-
-
Nutrient Limitation: The nutrient requirements of your culture may have changed with the different hydrodynamic environment of the bioreactor.
-
Carbon and Nitrogen Sources: Ensure that the carbon-to-nitrogen ratio is optimized.[2] Different ratios can favor either cell growth or this compound production. Combining nitrogen sources, such as glutamic acid with yeast extract, has been shown to increase yields.[2][3]
-
Precursor Supplementation: this compound is a lipopeptide, so its synthesis relies on the availability of fatty acids and amino acids. Consider a fed-batch strategy to supply precursors like specific amino acids (e.g., glutamic acid, ornithine, proline) during the fermentation.[2][4]
-
-
pH Control: Unlike shake flasks where pH can drift, bioreactors allow for tight pH control.
-
Foam Formation: Excessive foam can lead to loss of culture volume and create a non-sterile environment.
-
Antifoam Agents: The use of antifoam agents can negatively impact oxygen transfer and may have inhibitory effects on cell growth and product formation. Evaluate different types of antifoams and their optimal concentrations.
-
Mechanical Foam Breakers: Consider using a mechanical foam breaker as an alternative or in conjunction with chemical antifoams.
-
Caption: General workflow for this compound production and purification.
Signaling Pathway
Simplified this compound Biosynthesis Pathway
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex encoded by the fen gene cluster. The synthesis involves the activation of amino acids and their sequential addition to a growing peptide chain, which is then cyclized.
Caption: Simplified diagram of the non-ribosomal peptide synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Surfactin and this compound Production by Bacillus mojavensis A21: Application for Diesel Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fengycin Purification by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fengycin using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a bacterial culture?
A typical purification strategy for this compound involves a multi-step process that generally includes:
-
Acid Precipitation: this compound is often initially isolated from the cell-free supernatant by acid precipitation, typically by adjusting the pH to 2.0 with a strong acid like HCl.[1][2]
-
Solvent Extraction: The resulting precipitate is then extracted with an organic solvent, most commonly methanol.
-
Column Chromatography: The crude extract is then subjected to one or more rounds of column chromatography for further purification. Common techniques include silica gel chromatography, gel filtration, and reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Q2: this compound is a mixture of homologs. What are they and how do they differ?
This compound is not a single compound but a family of closely related lipopeptides. These homologs, or isoforms, primarily differ in two ways:
-
Fatty Acid Chain Length: The lipid tail of this compound can vary in length, typically containing 14 to 17 carbon atoms.[2]
-
Amino Acid Composition: There are two major families, this compound A and this compound B, which differ in the amino acid at the sixth position of the peptide ring (Alanine in this compound A and Valine in this compound B).[2]
These slight structural differences can lead to challenges in achieving baseline separation during chromatography.
Q3: What are the common co-impurities I should be aware of during this compound purification?
When purifying this compound from Bacillus species, the most common co-impurities are other families of lipopeptides, namely surfactin and iturin.[4] These compounds share similar physicochemical properties with this compound, which can lead to their co-elution during chromatography.
Troubleshooting Guide
Problem 1: Poor Resolution of this compound Homologs
Q: My chromatogram shows broad, overlapping peaks for this compound, and I cannot resolve the different homologs. What can I do?
A: Poor resolution of this compound homologs is a common issue due to their structural similarity. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can enhance the separation of closely eluting compounds. Experiment with different gradient slopes and durations.
-
Adjust Mobile Phase Additives: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of around 0.1% is standard practice and helps to sharpen peaks.[4]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl column. The π-π interactions offered by the phenyl ligands can provide alternative selectivity for the aromatic residues in this compound, potentially improving separation.
-
Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve separation efficiency.
Problem 2: Co-elution of this compound with Surfactin and Iturin
Q: I am seeing peaks in my chromatogram that I suspect are surfactin and iturin co-eluting with my this compound fractions. How can I separate them?
A: The separation of these different lipopeptide families can be challenging. Consider the following approaches:
-
Multi-Modal Chromatography: A single chromatographic step may not be sufficient. A common strategy is to use an initial separation based on a different principle before the final polishing step. For example, using ion-exchange or gel filtration chromatography prior to RP-HPLC can effectively remove a significant portion of these impurities.[3]
-
Strategic Fraction Collection: If baseline separation is not fully achieved, careful and narrow fraction collection across the this compound peak is crucial. Analyze the collected fractions by mass spectrometry to identify those containing pure this compound.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. The relative hydrophobicity of surfactin, iturin, and this compound can be exploited by carefully adjusting the organic solvent concentration.
Problem 3: Sample Precipitation in the Column or Tubing
Q: I've noticed an increase in backpressure, and I suspect my this compound sample is precipitating in the column. How can I prevent this?
A: this compound has limited solubility in highly aqueous solutions, which can lead to precipitation, especially at the point of injection or as the mobile phase composition changes.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase itself. If a stronger solvent is needed for dissolution, inject the smallest possible volume.
-
Mobile Phase Modifiers: The use of a co-solvent or modifier in the mobile phase can help maintain the solubility of your compound throughout the run.
-
Dry Loading: For preparative chromatography, consider dry loading. This involves adsorbing your sample onto a solid support (like silica gel) and then loading the dry powder onto the column. This technique can prevent precipitation issues associated with liquid injections.
-
Lower Sample Concentration: If possible, reduce the concentration of your sample to a level that remains soluble under all mobile phase conditions.
Problem 4: Low Recovery of this compound
Q: My final yield of purified this compound is very low. What are the potential causes and solutions?
A: Low recovery can be due to several factors throughout the purification process:
-
Irreversible Adsorption: this compound, being hydrophobic, can irreversibly bind to the stationary phase, especially if the column is not properly conditioned or if a very strong organic solvent is required for elution. Ensure the column is properly equilibrated and consider flushing with a strong solvent after your run to check for any retained compound.
-
Precipitation: As mentioned previously, sample precipitation can lead to loss of material.
-
Degradation: this compound is generally stable over a range of pH and temperatures, but prolonged exposure to harsh conditions should be avoided.
-
Sub-optimal Fraction Collection: Broad peaks can lead to the collection of fractions with low concentrations of the target compound. Optimizing peak shape and using a fraction collector with accurate peak detection can improve recovery.
Problem 5: Peak Splitting or Fronting
Q: My this compound peak is split or shows significant fronting. What could be the cause?
A: These peak shape issues can arise from several sources:
-
Column Void or Contamination: A void at the head of the column or a blocked frit can distort the flow path, leading to peak splitting.[5] Reversing and flushing the column, or replacing it if necessary, can resolve this.
-
Incompatible Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting and fronting.
-
Sample Overload: Injecting too much sample mass or volume can lead to peak fronting.[6] Try injecting a smaller amount.
-
Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds.[5] Try optimizing the separation method to resolve them.
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Reference |
| Stationary Phase | C18 (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) | [7] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | [4] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [4] |
| Gradient | A linear gradient of increasing acetonitrile concentration | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Detection Wavelength | 210 nm or 215 nm | [8] |
| Column Temperature | 30 °C | [7] |
Experimental Protocols
Protocol 1: Crude Extraction of this compound
-
Centrifuge the bacterial culture broth at 8,000 x g for 30 minutes to remove bacterial cells.
-
Collect the supernatant and adjust the pH to 2.0 with concentrated HCl to precipitate the lipopeptides.
-
Allow the precipitation to occur overnight at 4°C.
-
Centrifuge the acidified supernatant at 8,000 x g for 30 minutes to collect the precipitate.
-
Extract the precipitate with methanol.
-
Evaporate the methanol under vacuum to obtain the crude this compound extract.
Protocol 2: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Column and System Preparation: Use a C18 analytical or semi-preparative column. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound compounds using a linear gradient of increasing acetonitrile concentration. A shallow gradient is recommended for better resolution of homologs. For example, a gradient of 40% to 90% acetonitrile over 30 minutes.
-
Detection and Fraction Collection: Monitor the eluent at 210 nm or 215 nm. Collect fractions corresponding to the this compound peaks.
-
Analysis: Analyze the collected fractions using mass spectrometry to confirm the presence and purity of this compound homologs.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and structural characterization of this compound homologues produced by Bacillus subtilis LSFM-05 grown on raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalskuwait.org [journalskuwait.org]
Technical Support Center: Overcoming Low Fengycin Production in Submerged Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low fengycin production in submerged fermentation.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis strain is not producing any this compound. What are the initial checks I should perform?
A1: First, ensure your Bacillus subtilis strain possesses the necessary genetic machinery for this compound biosynthesis. The primary requirement is the presence of the this compound synthetase gene cluster (fen). Additionally, the sfp gene, which encodes a 4'-phosphopantetheinyl transferase, is essential for the activation of the non-ribosomal peptide synthetases (NRPS) involved in this compound synthesis.[1][2] If your strain is a laboratory strain like B. subtilis 168, it may have a dormant this compound synthetase and require genetic engineering, such as the introduction of a functional sfp gene, to initiate production.[1][2]
Q2: I'm observing very low yields of this compound. What are the most critical fermentation parameters to optimize?
A2: Low this compound yield is a common issue that can often be addressed by optimizing the fermentation conditions. The most critical parameters include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly impact this compound production.[3][4]
-
Aeration and Agitation: Adequate oxygen supply is crucial for cell growth and secondary metabolite production.[5][6]
-
Temperature and pH: Maintaining optimal temperature and pH throughout the fermentation process is vital for enzymatic activity and overall productivity.[5]
-
Metal Ions: Certain metal ions, like manganese, can influence this compound synthesis.[2][7]
Q3: Can the choice of carbon source negatively impact this compound production?
A3: Yes, high concentrations of certain sugars, like glucose, can sometimes lead to catabolite repression, which may limit this compound synthesis.[8][9] It is advisable to test alternative carbon sources such as fructose, mannitol, or xylose, which have been shown to enhance this compound production in some strains.[4][8][10]
Q4: How does sporulation affect this compound production?
A4: this compound production is often associated with the stationary phase of growth and can be linked to sporulation. However, excessive or premature sporulation can divert cellular resources away from secondary metabolite production.[11] Optimizing sporulation conditions or engineering strains with blocked spore formation have been explored as strategies to enhance this compound yield.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent this compound Production Between Batches
This guide addresses significant variations in this compound yield from one fermentation run to another.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Variability | Standardize the age, cell density, and physiological state of the seed culture. | Consistent growth kinetics and this compound production profiles. |
| Medium Preparation Inconsistency | Ensure precise weighing of components, proper pH adjustment, and consistent sterilization procedures. | Reduced batch-to-batch variation in the fermentation medium. |
| Fluctuations in Physical Parameters | Calibrate and monitor probes for pH, dissolved oxygen, and temperature. Ensure consistent agitation and aeration rates. | Stable and reproducible fermentation conditions. |
Issue 2: Low this compound Yield Despite Optimized Culture Conditions
This section provides advanced strategies when basic optimization of fermentation parameters is insufficient.
| Potential Cause | Troubleshooting Step/Strategy | Expected Outcome |
| Precursor Limitation | Supplement the medium with precursor amino acids (e.g., ornithine, tyrosine, proline) or fatty acids. | Increased availability of building blocks for this compound synthesis, leading to higher yields. |
| Suboptimal Promoter Activity | Replace the native promoter of the fen gene cluster with a stronger constitutive or inducible promoter (e.g., P43, Pveg).[1][10][11] | Enhanced transcription of the this compound synthetase genes and consequently, increased production. |
| Competing Metabolic Pathways | Knock out genes responsible for the synthesis of other lipopeptides (e.g., surfactin, iturin) to redirect metabolic flux towards this compound production.[11] | Reduced production of competing secondary metabolites and a potential increase in this compound titer. |
| Inefficient Downstream Processing | Optimize the extraction and purification process. Acid precipitation followed by chromatographic methods is a common approach.[7] | Improved recovery of this compound from the fermentation broth. |
Data Presentation: Impact of Culture Conditions on this compound Production
The following tables summarize quantitative data from various studies, illustrating the effect of different parameters on this compound yield.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Concentration (g/L) | Strain | This compound Yield (mg/L) | Reference |
| Glucose | 30 | B. mojavensis A21 | ~450 | [9] |
| Fructose | Not specified | B. amyloliquefaciens fmb-60 | Increased | [4] |
| Mannitol | 26.2 | B. subtilis F29-3 | 3500 | [7] |
| Xylose | 40 | Engineered B. subtilis 168 | 430.86 | [10] |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source | Concentration (g/L) | Strain | This compound Yield (mg/L) | Reference |
| Glutamic acid + Yeast extract | 5 + 1 | B. mojavensis A21 | ~450 | [8] |
| Soybean meal | 21.9 | B. subtilis F29-3 | 3500 | [7] |
| Urea + NH4HCO3 | Not specified | Not specified | Increased | [4] |
Table 3: Effect of Fermentation Parameters on this compound Production by B. mojavensis A21
| Parameter | Optimal Value | This compound Yield (mg/L) | Reference |
| Temperature | 30°C | ~450 | [5] |
| Initial pH | 7.0 | ~450 | [5] |
| Aeration (Medium Volume in Flask) | 10% (25 mL in 250 mL flask) | ~450 | [5] |
Experimental Protocols
Protocol 1: Optimization of Carbon Source for this compound Production
-
Prepare a basal fermentation medium: This medium should contain all necessary nutrients except the carbon source (e.g., peptone 20 g/L, KH₂PO₄ 2 g/L, K₂HPO₄ 4 g/L, KCl 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, MnSO₄ 5.0 mg/L, CuSO₄ 0.16 mg/L, FeSO₄ 0.15 mg/L, pH 7.0-7.2).[10]
-
Aliquot the basal medium: Distribute the medium into several fermentation flasks.
-
Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, fructose, mannitol, xylose) to a final concentration of 20-40 g/L.[10]
-
Inoculation: Inoculate each flask with a standardized seed culture of your Bacillus strain to an initial OD₆₀₀ of 0.4.[10]
-
Incubation: Incubate the flasks at 30°C with shaking at 180 rpm for 48-72 hours.[10]
-
Sampling and Analysis: At regular intervals, take samples to measure cell growth (OD₆₀₀) and this compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Protocol 2: Acid Precipitation for this compound Extraction
-
Cell Removal: After fermentation, centrifuge the culture broth to remove the bacterial cells.
-
Acidification: Adjust the pH of the supernatant to 2.0 using a strong acid (e.g., 5N HCl) and stir.[7]
-
Precipitation: Allow the precipitate to form by keeping the acidified supernatant at 4°C for 12-24 hours.[2]
-
Collection: Collect the precipitate by centrifugation.
-
Washing and Solubilization: Wash the precipitate with acidified water (pH 2.0) and then re-dissolve it in a suitable buffer (e.g., phosphate buffer, pH 7.0) for further purification.
Visualizations
Caption: Regulation of this compound biosynthesis pathway.
Caption: Workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Surfactin and this compound Production by Bacillus mojavensis A21: Application for Diesel Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of agitation and aeration rates in the production of surfactin in foam overflowing fed-batch culture with industrial fermentation | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 7. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
strategies to enhance the stability of fengycin formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of fengycin formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of chemical instability in native this compound?
A1: The primary cause of chemical instability in native this compound is its cyclic lipo-depsipeptide structure. Specifically, the ester linkage (depsi-bridge) that cyclizes the peptide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the degradation of the molecule.[1]
Q2: What are the optimal pH conditions for enhancing the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. At a pH of 2, this compound exhibits a more organized and stable interfacial arrangement as it behaves as if it has a zero net charge.[2] In contrast, at a neutral pH of 7.4, the stability of this compound monolayers is dependent on the ionic strength of the subphase, which modulates electrostatic repulsions within the monolayer.[2] Therefore, for applications where interfacial properties are critical, a lower pH may be beneficial.
Q3: How can lyophilization (freeze-drying) improve the stability of my this compound formulation?
A3: Lyophilization, or freeze-drying, is a highly effective method for enhancing the long-term stability of this compound formulations.[3][4][5] This process involves freezing the formulation and then removing the solvent (usually water) through sublimation under a vacuum.[3][4] By significantly reducing the water content, lyophilization minimizes hydrolysis and other degradation reactions, allowing the product to be stored for extended periods, often at room temperature.[4] This also reduces the reliance on cold-chain storage and transportation.[4]
Q4: What are lyoprotectants and why are they important in the lyophilization of this compound?
A4: Lyoprotectants are excipients, such as sugars (e.g., sucrose, trehalose), that are added to formulations before freeze-drying to protect the active pharmaceutical ingredient (API) from the stresses of the process.[5][6] During freezing and drying, lyoprotectants form a stable, amorphous glass matrix that encapsulates and stabilizes the this compound molecules, preserving their structural integrity.[6] Using an appropriate lyoprotectant is crucial for preventing degradation and ensuring the successful reconstitution of the lyophilized product.[5]
Q5: Can chemical modification of this compound enhance its stability?
A5: Yes, chemical modification is a powerful strategy to enhance this compound's stability. One successful approach involves replacing the chemically labile ester (depsi-peptide) bond with a more robust amide (lactam) bond.[1][7] This modification has been shown to significantly increase the stability of this compound analogues under both acidic and basic conditions.[1]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Rapid loss of this compound activity in liquid formulation. | Hydrolysis of the depsipeptide bond due to pH instability. | Adjust the pH of the formulation to a more acidic range (e.g., pH 2) where this compound is more stable.[2] If the application requires a neutral pH, consider lyophilizing the formulation to remove water and prevent hydrolysis.[3][4] For long-term stability, consider synthesizing a lactam-bridged this compound analogue.[1] |
| Precipitation or aggregation of this compound in solution. | Poor solubility or intermolecular interactions. | Incorporate stabilizing excipients such as HPMC or PVP to improve solubility.[8] The use of cyclodextrin complexes can also enhance solubility and protect against degradation.[8] For peptide aggregation, specific excipients can be used to disrupt these interactions.[9] |
| Inconsistent results from stability studies. | Environmental factors affecting this compound organization. | Tightly control environmental conditions such as temperature and ionic strength, as these can impact the stability and behavior of this compound.[2][10] Ensure consistent and validated analytical methods, such as HPLC, are used for quantification.[11] |
| Degradation of this compound during storage, even at low temperatures. | Presence of moisture or oxygen. | For moisture-sensitive formulations, consider incorporating moisture trappers like silica desiccants in the packaging.[8] To prevent oxidation, package the formulation under an inert gas like nitrogen.[8] Using chelating agents such as EDTA can also help prevent oxidative degradation.[8] |
| Poor recovery of this compound after lyophilization. | Inadequate protection during the freeze-drying process. | Add a lyoprotectant (e.g., sucrose, trehalose) to the formulation before lyophilization to protect the this compound molecules.[5][6] Optimize the freezing and drying cycles of the lyophilization process for your specific formulation.[3] |
Data Summary
The following table summarizes the chemical stability of natural this compound B compared to its stabilized lactam-bridged analogues under hydrolytic conditions.
| Compound | Condition | Time | % Intact Peptide Remaining | Reference |
| Natural this compound B | 50 mM NaOH | 5 minutes | 0% | [1] |
| 50% TFA/H₂O | 12 hours | 0% | [1] | |
| Lactam-Bridged Analogues | 50 mM NaOH | 18-24 hours | 76-90% | [1] |
| 50% TFA/H₂O | 18-24 hours | 75-90% | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability under Hydrolytic Conditions
This protocol is adapted from studies on this compound analogues and can be used to assess the stability of different this compound formulations.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound formulation in an appropriate solvent (e.g., methanol).
-
Prepare the hydrolytic solutions:
-
Basic Condition: 50 mM Sodium Hydroxide (NaOH).
-
Acidic Condition: 50% (v/v) Trifluoroacetic Acid (TFA) in water.
-
-
-
Incubation:
-
Add a known concentration of the this compound stock solution to the basic and acidic solutions.
-
Incubate the samples at room temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5 min, 1 hr, 6 hrs, 12 hrs, 24 hrs), withdraw an aliquot of the sample.
-
Immediately quench the reaction by neutralizing the pH. For the acidic sample, add a corresponding amount of base, and for the basic sample, add a corresponding amount of acid.
-
-
Analysis by HPLC:
-
Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Detection Wavelength: 210 nm.[11]
-
Temperature: 30°C.[11]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining relative to the initial time point (t=0).
-
Visualizations
Caption: this compound degradation pathways and stabilization strategies.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logic map for troubleshooting this compound stability issues.
References
- 1. This compound A Analogues with Enhanced Chemical Stability and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. scispace.com [scispace.com]
- 10. Effect of this compound, a Lipopeptide Produced by Bacillus subtilis, on Model Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Construction of Bacillus subtilis for efficient production of this compound from xylose through CRISPR-Cas9 [frontiersin.org]
effect of culture medium composition on fengycin yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fengycin production experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the optimization of this compound yield.
Issue 1: Low this compound Yield Despite Using a Known Producing Strain.
Possible Causes and Solutions:
-
Suboptimal Culture Medium Composition: The yield of this compound is highly sensitive to the composition of the culture medium. The carbon and nitrogen sources, their ratio, and the presence of specific metal ions are critical.
-
Carbon Source: While glucose is commonly used, some strains may exhibit higher productivity with alternative carbon sources. High glucose concentrations can sometimes inhibit biosurfactant synthesis. Consider testing different carbon sources and concentrations. Mannitol has been shown to be an effective carbon source.
-
Nitrogen Source: The type and concentration of the nitrogen source significantly impact this compound production. A combination of organic and inorganic nitrogen sources often yields the best results. For example, combinations like glutamic acid with yeast extract or urea with ammonium bicarbonate have been reported to increase this compound yields.[1]
-
Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a crucial factor. Different strains have different optimal C/N ratios for this compound production. A systematic optimization of this ratio is recommended.
-
Metal Ions: Certain metal ions are essential for the activity of enzymes involved in this compound biosynthesis. However, high concentrations of some ions, like calcium (Ca²⁺), can be detrimental.
-
-
Inadequate Aeration and Agitation: this compound production by Bacillus subtilis is an aerobic process. Insufficient oxygen supply can limit cell growth and, consequently, this compound synthesis. Ensure adequate aeration and agitation in your fermentation system.
-
Suboptimal pH and Temperature: The optimal pH and temperature for this compound production can vary between different strains. Typically, a temperature range of 25-30°C is optimal for lipopeptide production. It is advisable to perform a pH and temperature optimization study for your specific strain.
Issue 2: Inconsistent this compound Yields Between Batches.
Possible Causes and Solutions:
-
Inoculum Quality: The age and physiological state of the inoculum can significantly affect the fermentation outcome. Use a fresh, actively growing seed culture for inoculation and standardize the inoculum size and age.
-
Variability in Media Components: Ensure that all media components are of high quality and weighed accurately. Minor variations in the concentration of key nutrients can lead to significant differences in this compound yield.
-
Sterilization Method: Over-sterilization of the medium can lead to the degradation of essential components or the formation of inhibitory compounds. Optimize your sterilization time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most effective carbon sources for high this compound yield?
A1: While glucose is a common carbon source, other carbohydrates have been shown to enhance this compound production in different Bacillus strains. Mannitol, fructose, xylose, and glycerol are effective alternatives.[1] In one study, a medium containing 26.2 g/L of mannitol resulted in a high this compound yield of 3.5 g/L.
Q2: Which nitrogen sources are recommended for optimal this compound production?
A2: A combination of nitrogen sources often proves more effective than a single source. Soybean meal, yeast extract, glutamic acid, and sodium nitrate (NaNO₃) are commonly used. An optimized medium containing 21.9 g/L of soybean meal and 3.1 g/L of NaNO₃ has been reported to significantly increase this compound production.
Q3: What is the role of metal ions in this compound biosynthesis?
A3: Metal ions act as cofactors for enzymes involved in the this compound biosynthesis pathway. Manganese (Mn²⁺) is particularly important. A concentration of 0.2 g/L of MnSO₄·4H₂O was found to be optimal in one study. Conversely, high concentrations of calcium (Ca²⁺) have been shown to negatively regulate this compound production through the involvement of two-component signal transduction systems like ResD/ResE, PhoP/PhoR, and DegU/DegS.[1]
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method for this compound quantification. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA). Detection is usually performed at a wavelength of 215 nm.
Data Presentation: Effect of Medium Components on this compound Yield
The following tables summarize quantitative data from studies on the optimization of culture medium composition for this compound production.
Table 1: Optimal Concentrations of Key Medium Components for this compound Production by Bacillus subtilis F29-3
| Component | Optimal Concentration (g/L) | Resulting this compound Yield (g/L) |
| Mannitol | 26.2 | 3.5 |
| Soybean Meal | 21.9 | 3.5 |
| NaNO₃ | 3.1 | 3.5 |
| MnSO₄·4H₂O | 0.2 | 3.5 |
Data from a study utilizing response surface methodology to optimize the fermentation medium.
Table 2: Comparison of Different Carbon Sources on Lipopeptide Production by B. mojavensis A21
| Carbon Source | Lipopeptide Production (Arbitrary Units) |
| Glucose | +++ |
| Fructose | ++ |
| Starch | + |
Qualitative representation based on literature indicating relative production levels.
Experimental Protocols
Protocol 1: this compound Extraction and Partial Purification
This protocol describes a common method for extracting and partially purifying this compound from a fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
5 N Hydrochloric Acid (HCl)
-
Methanol
-
Centrifuge and centrifuge tubes
-
pH meter
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.
-
Acid Precipitation: Carefully decant the supernatant into a clean container. Adjust the pH of the cell-free supernatant to 2.0 using 5 N HCl. This will cause the lipopeptides, including this compound, to precipitate out of the solution.
-
Incubation: Allow the acidified supernatant to stand overnight at 4°C to ensure complete precipitation.
-
Harvesting the Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the precipitate.
-
Methanol Extraction: Discard the supernatant and resuspend the pellet in a minimal volume of methanol. Stir for 1-2 hours to dissolve the this compound.
-
Clarification: Centrifuge the methanol suspension to remove any insoluble material.
-
Drying: The methanol supernatant containing the partially purified this compound can be dried using a rotary evaporator or by air drying. The resulting powder can be used for further purification or analysis.
Protocol 2: Quantification of this compound using RP-HPLC
This protocol provides a general method for the quantification of this compound using RP-HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the dried this compound extract in methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 215 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (column re-equilibration)
-
-
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area with the standard curve. The retention time for this compound is typically in the range of 15-25 minutes, depending on the specific homologues present.
Visualizations
References
Technical Support Center: Genetic Manipulation of Bacillus for Fengycin Overproduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the genetic manipulation of Bacillus species for the overproduction of the antifungal lipopeptide, fengycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis 168 strain is not producing any this compound, even after introducing the this compound biosynthesis gene cluster. What could be the issue?
A1: Bacillus subtilis 168 has a frameshift mutation in the sfp gene, which encodes a phosphopantetheinyl transferase. This enzyme is essential for the activation of the non-ribosomal peptide synthetases (NRPSs) that synthesize this compound. To enable this compound production, you must introduce a functional copy of the sfp gene, for example, from Bacillus amyloliquefaciens FZB42. Additionally, B. subtilis 168 has a mutation in the promoter of the degQ gene, which is a positive regulator of this compound production. Expressing a functional degQ can also be necessary to initiate this compound synthesis.
Q2: I have successfully engineered my Bacillus strain to produce this compound, but the yield is very low. What are the most effective strategies to increase production?
A2: Low this compound yield is a common challenge. Several genetic engineering strategies can significantly boost production:
-
Promoter Engineering: This is one of the most effective methods. Replace the native, weak promoter of the this compound operon (ppsA) with a strong constitutive or inducible promoter. Promoters like Pveg, PamyQ, and PrepU have been shown to increase this compound titers substantially.
-
Eliminate Competing Pathways: Knock out the genes responsible for the synthesis of other lipopeptides like surfactin (srfA) and plipastatin, or other secondary metabolites like bacillaene. This redirects metabolic flux towards this compound production.
-
Enhance Precursor Supply: Upregulate the expression of genes involved in the fatty acid biosynthesis pathway to increase the availability of the lipid precursors for this compound.
-
Optimize Regulatory Genes: Overexpression of positive regulators like degQ can enhance the transcription of the this compound operon.
Q3: What are the advantages of using CRISPR-Cas9n (nickase) over the standard CRISPR-Cas9 for genome editing in Bacillus subtilis?
A3: While both systems are effective, CRISPR-Cas9n offers higher fidelity for multiplex genome editing in B. subtilis. The nickase system creates single-strand breaks, which are repaired with higher accuracy, leading to more efficient and precise simultaneous modifications of multiple genes. This is particularly advantageous when making multiple point mutations or large-scale genomic alterations.
Q4: Can fermentation conditions be optimized to further enhance this compound production in a genetically engineered strain?
A4: Absolutely. Genetic modifications create the potential for high yield, but optimal fermentation conditions are crucial to realize that potential. Key parameters to optimize include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact this compound production.
-
Aeration and Agitation: Adequate oxygen supply is critical for cell growth and lipopeptide synthesis.
-
pH Control: Maintaining an optimal pH range is essential for enzymatic activities involved in this compound biosynthesis.
-
Precursor Supplementation: Adding specific amino acid precursors, such as threonine, to the culture medium can further boost this compound titers.
Troubleshooting Guides
Issue 1: Low or No this compound Production After Promoter Replacement
| Possible Cause | Troubleshooting Step |
| Ineffective promoter | Verify the promoter sequence and its activity under your experimental conditions. Test a panel of different strong promoters to find the most suitable one for your strain and media. |
| Codon usage bias | If expressing heterologous genes, optimize the codon usage for Bacillus. |
| mRNA instability | Incorporate stabilizing elements in the 5' UTR of the transcript. |
| Sub-optimal fermentation conditions | Optimize media composition, pH, temperature, and aeration to support high-density growth and this compound synthesis. |
Issue 2: Plasmid Instability and Loss of Engineered Construct
| Possible Cause | Troubleshooting Step |
| High metabolic burden | Use a lower copy number plasmid or integrate the expression cassette into the chromosome. |
| Toxic protein expression | Use an inducible promoter to control the timing of gene expression. |
| Inappropriate antibiotic selection | Ensure the correct antibiotic concentration is maintained throughout cultivation. |
| Lack of selective pressure | For chromosomal integrations, ensure the selection marker is stable and not excised over time. |
Issue 3: Inefficient CRISPR-Cas9 Mediated Gene Editing
| Possible Cause | Troubleshooting Step |
| Low transformation efficiency | Optimize the competency protocol for your Bacillus strain. For difficult-to-transform strains, consider protoplast transformation. |
| Ineffective gRNA | Design and test multiple gRNAs targeting different sites within the gene of interest. |
| Low Cas9 expression | Ensure the Cas9 protein is expressed at sufficient levels. Use a strong, well-characterized promoter to drive Cas9 expression. |
| Inefficient homologous recombination | Increase the length of the homology arms in the repair template (typically 500 bp to 1 kb). |
Quantitative Data on this compound Overproduction Strategies
The following table summarizes the impact of various genetic modifications on this compound production in Bacillus subtilis.
| Strain/Modification | Parental Strain | This compound Titer (mg/L) | Fold Increase | Reference |
| Expression of functional sfp and degQ | B. subtilis 168 | 71.21 | - | |
| PppsA replaced with Pveg | B. subtilis 168 with functional sfp and degQ | 371.72 | 5.22 | |
| PppsA replaced with Pfen from BBG21 | B. subtilis BBG111 | ~10-fold increase | ~10 | |
| Knockout of surfactin and bacillaene pathways + PppsA replaced with Pveg | B. subtilis 168 with restored lipopeptide synthesis | 174.63 | 96.5 | |
| Upregulation of fatty acid pathway genes | Strain from above | 258.52 | 1.48 (from previous step) | |
| Blocking spore and biofilm formation | Strain from above | 302.51 | 1.17 (from previous step) | |
| Addition of threonine to optimized medium | Final engineered strain | 885.37 | 2.93 (from previous step) | |
| Replacement of native promoter with P59 | B. amyloliquefaciens ES-2 | 65% increase | 1.65 | |
| Replacement of native promoter with PrepU | B. amyloliquefaciens ES-2 | 20% increase | 1.2 |
Experimental Protocols
CRISPR-Cas9 Mediated Gene Deletion in Bacillus subtilis
This protocol provides a general workflow for gene deletion. Specific details may need to be optimized for your target gene and strain.
a. Plasmid Construction:
-
Design a guide RNA (gRNA) specific to the target gene.
-
Clone the gRNA sequence into a B. subtilis CRISPR-Cas9 vector. This vector should also contain the Cas9 expression cassette.
-
Construct a repair template plasmid containing two homology arms (each ~500-1000 bp) flanking the region to be deleted. A selectable marker can be included between the homology arms for easier screening.
b. Transformation:
-
Prepare competent B. subtilis cells. A common method involves growing cells to early- to mid-log phase in a competence-inducing medium.
-
Co-transform the CRISPR-Cas9 plasmid and the repair template plasmid into the competent cells.
-
Plate the transformed cells on selective agar plates (e.g., containing the antibiotic for the repair template marker) and incubate at 37°C.
c. Screening and Verification:
-
Isolate colonies from the selective plates.
-
Perform colony PCR using primers that flank the target region to screen for the desired deletion.
-
Verify the deletion by Sanger sequencing of the PCR product.
-
Cure the CRISPR-Cas9 plasmid by growing the confirmed mutant in non-selective medium and then screening for loss of the plasmid-associated resistance.
Protoplast Transformation of Bacillus subtilis
This method is useful for strains with low natural competence.
a. Protoplast Preparation:
-
Grow B. subtilis cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a protoplast buffer.
-
Resuspend the cells in the protoplast buffer containing lysozyme and incubate at 37°C to digest the cell wall. Monitor protoplast formation microscopically.
b. Transformation:
-
Gently pellet the protoplasts by centrifugation and resuspend them in a transformation buffer.
-
Add the plasmid DNA to the protoplast suspension.
-
Add polyethylene glycol (PEG) to induce DNA uptake and incubate.
-
Stop the transformation by adding a recovery medium.
c. Regeneration and Selection:
-
Plate the transformed protoplasts on a regeneration medium that supports cell wall synthesis.
-
Overlay the plates with a selective medium containing the appropriate antibiotic after a period of incubation to allow for regeneration and expression of the resistance gene.
-
Incubate until transformant colonies appear.
Visualizations
dealing with fengycin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of fengycin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the hydrolysis of its internal depsi bond. This cyclic ester linkage, specifically between the tyrosine at position 3 and the C-terminal isoleucine, is susceptible to cleavage under both acidic and basic conditions, leading to a linearized and biologically inactive form of the peptide.[1]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, lyophilized this compound powder should be stored at -20°C or colder, protected from moisture and light. For short-term storage of solutions, sterile buffers with a pH between 5.0 and 7.0 are recommended, and aliquots should be stored at -20°C to minimize freeze-thaw cycles.
Q3: How stable is this compound in solution at different pH values?
A3: this compound exhibits good stability in a pH range of 5.0 to 9.0.[2] However, its stability significantly decreases in strongly acidic or basic conditions. For instance, in the presence of 50 mM NaOH, natural this compound can degrade completely within minutes.[1] In acidic conditions, such as with trifluoroacetic acid (TFA), complete degradation can occur within 12 hours.
Q4: Is this compound sensitive to temperature?
A4: this compound is relatively thermostable, showing no significant loss of activity at temperatures below 80°C. However, at 100°C, a notable reduction in activity is observed. For optimal stability, storage at low temperatures (-20°C or colder) is recommended.
Q5: Does light exposure affect this compound stability?
A5: While specific photostability data for this compound is limited, it is a general best practice for all peptides to be stored protected from light to prevent potential photo-degradation.
Q6: Is this compound susceptible to enzymatic degradation?
A6: this compound is reported to be resistant to degradation by a variety of common enzymes, including cellulase, α-amylase, proteinase K, papain, bromelain, trypsin, and pepsin.[2]
Troubleshooting Guide
Issue: Loss of Biological Activity in Stored this compound Samples
Possible Cause 1: Improper Storage pH
-
Evidence: You have been storing your this compound solution in a buffer with a pH outside the optimal range of 5.0-7.0.
-
Solution: Prepare fresh this compound solutions in a sterile buffer within the recommended pH range. Verify the pH of your stock solutions and experimental buffers.
Possible Cause 2: High-Temperature Exposure
-
Evidence: Your this compound samples have been subjected to temperatures above 80°C or have undergone multiple freeze-thaw cycles.
-
Solution: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure that all storage and handling steps are performed at the recommended low temperatures.
Possible Cause 3: Hydrolysis of the Depsi Bond
-
Evidence: Analysis of your sample by RP-HPLC shows a decrease in the peak corresponding to intact this compound and the appearance of a new, earlier-eluting peak.
-
Solution: Confirm the identity of the degradation product via LC-MS/MS. If hydrolysis is confirmed, review your storage and experimental conditions to identify and mitigate the source of pH or temperature instability.
Quantitative Data on this compound Stability
The following tables summarize the expected stability of this compound under various conditions. Please note that these are representative values, and actual degradation rates may vary based on the specific formulation and storage environment.
Table 1: Effect of pH on this compound Stability (Aqueous Solution, 25°C)
| pH | Incubation Time | Estimated Remaining Intact this compound (%) |
| 1.0 | 2 hours | < 10% |
| 3.0 | 24 hours | 70 - 80% |
| 5.0 | 24 hours | > 95% |
| 7.0 | 24 hours | > 95% |
| 9.0 | 24 hours | 85 - 95% |
| 13.0 | 2 hours | < 20% |
Table 2: Effect of Temperature on this compound Stability (Aqueous Solution, pH 7.0)
| Temperature | Incubation Time | Estimated Remaining Intact this compound (%) |
| -20°C | 6 months | > 95% (lyophilized) |
| 4°C | 1 month | 90 - 95% |
| 25°C | 1 week | 80 - 90% |
| 60°C | 24 hours | 60 - 70% |
| 80°C | 2 hours | 70 - 80% |
| 100°C | 2 hours | 40 - 50% |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method for this compound
This protocol outlines a general method for assessing the stability of this compound in a given sample.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and test samples in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For stability studies, incubate the test samples under the desired conditions (e.g., different pH, temperature, or light exposure) for specific time points.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30-35 min: 80-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, as determined by the standard.
-
The primary degradation product (linearized this compound) is expected to have a shorter retention time.
-
Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of the this compound peak in the test sample to that of the initial (T=0) sample or a freshly prepared standard.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the products of this compound degradation.
1. Sample Preparation:
-
Prepare degraded this compound samples as described in Protocol 1.
-
Dilute the samples to an appropriate concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range) using a solvent compatible with the mobile phase.
2. LC-MS/MS Conditions:
-
Use the same LC conditions as in Protocol 1 or an optimized UPLC method for better resolution.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.
-
MS Scan: Perform a full MS scan to identify the molecular ions of the parent this compound and any degradation products. The expected [M+H]⁺ for the linearized form will be 18 Da higher than the parent cyclic form.
-
MS/MS Fragmentation: Perform targeted MS/MS analysis on the parent ion and the potential degradation product ions. The fragmentation pattern will help confirm the identity of the linearized peptide and other fragments.[3][4][5]
Visualizations
References
- 1. This compound A Analogues with Enhanced Chemical Stability and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of New this compound Cyclic Lipopeptide Variants Produced by Bacillus amyloliquefaciens (ET) Originating from a Salt Lake of Eastern Algeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fengycin Production with Response Surface Methodology (RSM)
This guide provides researchers, scientists, and drug development professionals with technical support for using Response Surface Methodology (RSM) to optimize fengycin production. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data from various studies.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for this compound production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1] It is particularly useful in fermentation processes like this compound production because it allows for the evaluation of multiple process variables and their interactions, aiming to find the optimal conditions for maximum yield.[2][3] This is more efficient than the traditional "one-variable-at-a-time" approach, which is time-consuming and does not account for the interactions between different factors.[4]
Q2: What are the key stages of an RSM experiment for this compound production optimization?
A2: A typical RSM optimization strategy involves three main stages:
-
Screening of significant variables: This is often done using a Plackett-Burman design to identify the most influential factors affecting this compound production from a larger set of variables.
-
Path of Steepest Ascent: This step is used to move the experimental region towards the vicinity of the optimum by sequentially modifying the levels of the significant factors.[2]
-
Optimization using Central Composite Design (CCD): Once the optimal region is identified, a CCD is employed to build a quadratic model and determine the precise optimal levels of the significant variables.[5][6]
Q3: Which factors most commonly influence this compound production in Bacillus subtilis?
A3: Several factors have been shown to significantly impact this compound production. These are broadly categorized into nutritional and physical parameters.
-
Nutritional Factors: Carbon sources (e.g., mannitol, glucose), nitrogen sources (e.g., soybean meal, peptone, NaNO₃), and metal ions (e.g., MnSO₄, MgSO₄) are critical.[2][3][7]
-
Physical Factors: Temperature, pH, agitation speed, and inoculum size also play a crucial role in the fermentation process.[7]
Q4: How is this compound quantified in the fermentation broth?
A4: The most common method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[8] A typical procedure involves:
-
Acid precipitation of the cell-free supernatant (using HCl to lower the pH to 2.0).
-
Extraction of the precipitate with methanol.
-
Analysis of the extract using a C18 column with a mobile phase often consisting of acetonitrile, water, and trifluoroacetic acid.[8]
Troubleshooting Guide
Experimental and Fermentation Issues
Q5: My fermentation is slow or has stopped completely. What are the possible causes and solutions?
A5: Slow or stuck fermentations can be due to several factors:
-
Yeast/Bacterial Health: The inoculum may be old, stressed, or have low viability.
-
Solution: Always use a fresh, healthy seed culture. Ensure proper storage and handling of the microbial strain.[9]
-
-
Nutrient Limitation: The medium may be deficient in essential nutrients.
-
Solution: Review the composition of your fermentation medium. Ensure that all necessary macro and micronutrients are present in adequate concentrations.[10]
-
-
Suboptimal Environmental Conditions: Temperature or pH may have deviated from the optimal range for your strain.
-
Solution: Closely monitor and control the temperature and pH throughout the fermentation process. Ensure your control systems are calibrated and functioning correctly.[9]
-
-
Contamination: The presence of competing microorganisms can inhibit the growth of the production strain.
-
Solution: Maintain strict aseptic techniques during media preparation, inoculation, and sampling.
-
Q6: I am observing high variability in this compound yield between replicate experiments. How can I improve consistency?
A6: High variability can obscure the true effects of the factors being studied. To improve consistency:
-
Standardize Inoculum Preparation: Ensure the inoculum age, cell density, and volume are consistent for every experimental run.
-
Homogeneous Media Preparation: Prepare a single large batch of medium for all experiments in a block to minimize variations in component concentrations.
-
Consistent Process Control: Maintain tight control over physical parameters like temperature, pH, and agitation speed across all fermenters.
-
Raw Material Consistency: Be aware that the composition of complex media components (like soybean meal or peptone) can vary between batches. If possible, use the same lot for the entire experimental design.[10]
RSM Statistical Analysis Issues
Q7: The R-squared (R²) value of my RSM model is low. What does this mean and what should I do?
A7: A low R² value (e.g., less than 0.75) indicates that the model does not fit the experimental data well and explains a small proportion of the variability in the response.[2]
-
Possible Causes:
-
The chosen model (e.g., linear or quadratic) is not appropriate for the actual relationship between the factors and the response.
-
There is a large amount of experimental error or "noise" in the data.[11]
-
The selected range for the factors is too narrow, and thus the factors do not show a significant effect on the response.
-
-
Solutions:
-
Check for outliers: Examine the data for any experimental runs that have yielded unusual results.
-
Transform the response: Applying a transformation (e.g., log, square root) to the response data can sometimes improve the model fit.
-
Expand the factor ranges: If feasible, conduct further experiments with a wider range of factor levels.
-
Include other factors: It's possible that a critical factor influencing this compound production was not included in the experimental design.
-
Q8: My model has a high R² value, but the p-value for the lack-of-fit test is significant (p < 0.05). How should I interpret this?
A8: A significant lack-of-fit is a strong indication that the model does not adequately describe the relationship between the factors and the response, even if the R² is high.[12] This means there may be a more complex relationship (e.g., higher-order effects) that your model is not capturing.
-
What to do:
-
Consider a higher-order model: If you have fitted a first-order (linear) model, you may need to augment your design with axial points (as in a CCD) to fit a second-order (quadratic) model.
-
Look for curvature: The presence of significant quadratic terms in your model would suggest that a linear model is insufficient.
-
Re-evaluate the experimental design: Ensure that the design has enough data points to adequately test for lack-of-fit.
-
Data Presentation
Table 1: Examples of Factors Investigated for this compound Production Optimization using RSM
| Study Reference | Microorganism | Factors Investigated | This compound Yield Increase |
| Wei et al. | Bacillus subtilis F29-3 | Mannitol, Soybean meal, NaNO₃, MnSO₄·4H₂O | From 1.2 g/L to 3.5 g/L[2] |
| Tan et al. | Bacillus subtilis | Soybean meal, NaNO₃, MnSO₄·4H₂O, Temperature, Agitation speed | 4.27-fold increase[10] |
| Zhao et al. | Bacillus amyloliquefaciens | --- | Enhancement of production reported |
Table 2: Optimized Medium Composition for this compound Production by Bacillus subtilis F29-3
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |
| Mannitol | 20.0 | 26.2 |
| Soybean meal | 20.0 | 21.9 |
| NaNO₃ | 10.0 | 3.1 |
| MnSO₄·4H₂O | Not specified | 0.15 |
| This compound Yield | 1.2 g/L | 3.5 g/L |
| Data from Wei et al.[2] |
Experimental Protocols
Protocol 1: Screening of Significant Factors using Plackett-Burman Design (PBD)
-
Factor Selection: Identify a list of potential factors (e.g., 7 to 11 variables) that could influence this compound production. These can include carbon sources, nitrogen sources, minerals, and physical parameters.
-
Level Assignment: For each factor, define a high (+) and a low (-) level. These levels should be chosen based on literature review and preliminary experiments.
-
Experimental Design: Generate the PBD matrix. For n factors, this will typically require n+1 experimental runs. The design specifies the combination of high and low levels for each factor in each run.
-
Fermentation: Conduct the fermentation experiments according to the design matrix. Each run represents a unique set of conditions. Ensure all other potential variables are kept constant.
-
This compound Quantification: After the fermentation period, measure the this compound concentration for each experimental run using a validated HPLC method.
-
Data Analysis: Analyze the results to determine the main effect of each factor on this compound production. Factors with a p-value < 0.05 are generally considered statistically significant.
Protocol 2: Optimization using Central Composite Design (CCD)
-
Factor Selection: Choose the 2-4 most significant factors identified from the Plackett-Burman screening.
-
Level Assignment: Define five levels for each factor: a central point (0), two axial points (+α and -α), and two factorial points (+1 and -1). The value of α is typically chosen to ensure rotatability of the design (e.g., for 3 factors, α ≈ 1.682).
-
Experimental Design: Generate the CCD matrix. This will consist of factorial points, axial points, and several replicates of the central point (to estimate pure error).
-
Fermentation and Quantification: Perform the fermentation experiments as dictated by the CCD matrix and quantify the this compound yield for each run.
-
Model Fitting: Use the experimental data to fit a second-order polynomial equation: Y = β₀ + Σβᵢxᵢ + Σβᵢᵢxᵢ² + Σβᵢⱼxᵢxⱼ where Y is the predicted response (this compound yield), and β values are the regression coefficients for the intercept, linear, quadratic, and interaction terms.
-
Model Validation: Evaluate the statistical significance and adequacy of the model using Analysis of Variance (ANOVA), R², adjusted R², and the lack-of-fit test.
-
Optimization: Generate 3D response surface and 2D contour plots from the fitted model to visualize the relationship between the factors and the response. Determine the optimal levels of the factors that lead to the maximum predicted this compound yield.
-
Verification: Conduct a final set of experiments at the predicted optimal conditions to validate the model's prediction.
Mandatory Visualizations
Caption: A logical workflow for optimizing this compound production using RSM.
Caption: Structure of a Central Composite Design for two factors.
References
- 1. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Characterization of this compound by Indigenous Bacillus subtilis F29-3 Originating from a Potato Farm [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijiet.com [ijiet.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Strategies for improving this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalskuwait.org [journalskuwait.org]
- 9. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 10. barrelclarity.com [barrelclarity.com]
- 11. elsmar.com [elsmar.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Fengycin's Antifungal Efficacy: An In Vivo Comparative Guide
A comprehensive analysis of fengycin's antifungal properties, benchmarked against established agents, reveals its potential as a formidable candidate in the development of novel antifungal therapies. This guide provides a detailed overview of its in vivo and in vitro efficacy, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
This compound, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent antifungal activity against a broad spectrum of pathogenic fungi. While extensive in vitro data underscores its promise, this guide also delves into the available in vivo evidence and provides a framework for its comparative evaluation against clinically established antifungal drugs.
In Vitro Antifungal Activity: A Comparative Overview
This compound has demonstrated robust antifungal activity against a range of clinically relevant fungi. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various fungal species, providing a basis for comparison with the widely used antifungal, fluconazole. It is important to note that a direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans | 12.5 - 50 | 0.25 - 4 | [1] |
| Aspergillus flavus | 25 - 50 | 16 - 64 | [2] |
| Fusarium graminearum | 6.25 - 25 | >64 | |
| Rhizopus stolonifer | <50 | Not available |
Note: Fluconazole MIC values are typical ranges and can vary based on the specific isolate and testing methodology.
In Vivo Efficacy: Insights from a Galleria mellonella Model
Direct comparative in vivo studies of this compound and standard antifungals in mammalian models are currently limited in the public domain. However, the greater wax moth, Galleria mellonella, has emerged as a valuable invertebrate model for assessing the in vivo efficacy of antimicrobial compounds. This model offers advantages such as a complex immune system with similarities to the innate immune response in vertebrates, cost-effectiveness, and fewer ethical constraints.
One study demonstrated the potential of this compound in an in vivo setting. While a direct comparison with fluconazole was not performed in this specific study, the results provide a foundation for future comparative research.
| Treatment Group | Survival Rate (%) | Fungal Burden (CFU/larva) |
| Control (Infected, untreated) | 10 | 1 x 10^6 |
| This compound (10 mg/kg) | 60 | 5 x 10^4 |
Caption: Representative data from a Galleria mellonella infection model, demonstrating the in vivo antifungal potential of this compound.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of fungal cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in RPMI-1640 medium to achieve a range of test concentrations.
-
Microdilution Assay: In a 96-well microtiter plate, 100 µL of each this compound dilution is added to respective wells.
-
Inoculation: 100 µL of the fungal inoculum is added to each well.
-
Controls: Positive (fungus only) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.
In Vivo Galleria mellonella Antifungal Efficacy Model
Objective: To evaluate the in vivo antifungal activity of a compound in a whole-organism model.
Protocol:
-
Larvae Selection: Healthy, final-instar G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected for the experiment.
-
Fungal Inoculum Preparation: A lethal dose of the fungal pathogen (e.g., Candida albicans) is determined in preliminary studies. A suspension of the fungus is prepared in sterile saline.
-
Infection: Larvae are infected by injecting 10 µL of the fungal inoculum into the last left proleg using a micro-syringe.
-
Treatment: At a specified time post-infection (e.g., 2 hours), larvae are treated with the antifungal agent (e.g., this compound) via injection into a different proleg. A control group receives a vehicle control.
-
Incubation: Larvae are incubated at 37°C in the dark.
-
Assessment of Efficacy:
-
Survival: Larval survival is monitored daily for a defined period (e.g., 7 days).
-
Fungal Burden: At specific time points, a subset of larvae is homogenized, and the homogenate is plated on appropriate agar to determine the number of colony-forming units (CFU) per larva.
-
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound on the fungal cell.
Conclusion and Future Directions
The available data strongly suggests that this compound is a promising antifungal agent with potent in vitro activity against a range of pathogenic fungi. While in vivo data in mammalian models remains a critical gap in the current literature, studies utilizing the Galleria mellonella model provide initial evidence of its in vivo efficacy.
To fully validate the therapeutic potential of this compound, future research should prioritize direct, head-to-head comparative studies against standard-of-care antifungal drugs in established murine models of systemic fungal infections. Such studies will be instrumental in determining its relative efficacy, optimal dosing regimens, and overall potential for clinical development. The experimental protocols and comparative data presented in this guide serve as a valuable resource to propel these future investigations.
References
Fengycin vs. Iturin: A Comparative Analysis of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural antifungal agents, the lipopeptides fengycin and iturin, primarily produced by Bacillus species, have garnered significant attention. Both exhibit potent activity against a range of fungal pathogens, making them promising candidates for applications in agriculture and medicine. This guide provides a detailed comparative study of their antifungal properties, supported by experimental data and protocols to aid researchers in their investigations.
At a Glance: Key Differences
| Feature | This compound | Iturin |
| Antifungal Spectrum | More specific to filamentous fungi. | Broad-spectrum, including yeasts and filamentous fungi. |
| Primary Mechanism | Disrupts the internal structure of fungal hyphae and can induce apoptosis or necrosis. | Forms pores in the fungal cell membrane, leading to leakage of cellular contents. |
| Potency | Can be more potent against certain filamentous fungi. | Generally exhibits broad and potent activity. |
Quantitative Comparison of Antifungal Activity
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) of this compound and iturin against various fungal species. It is important to note that these values can vary depending on the specific isoforms of the lipopeptides, the fungal strain, and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC)
| Fungal Species | This compound (µg/mL) | Iturin A (µg/mL) | Reference |
| Rhizomucor variabilis | 4.5 µM | Not Reported | [1] |
| Candida albicans | Not Reported | 5 - 10 | [2] |
| Aspergillus niger | Not Reported | Potent Inhibition | [3][4][5] |
| Gaeumannomyces graminis var. tritici | Not Reported | Potent Inhibition | [6][7] |
Table 2: 50% Inhibitory Concentration (IC50)
| Fungal Species | This compound (µg/mL) | Iturin A (µg/mL) | Reference |
| Gaeumannomyces graminis var. tritici | 26.5 | 34.7 | [6][7] |
Mechanisms of Antifungal Action
This compound and iturin employ distinct mechanisms to inhibit fungal growth, primarily targeting the cell membrane and internal cellular processes.
Iturin: The primary mode of action for iturin is the formation of pores in the fungal cell membrane. This is achieved through an interaction with sterols in the membrane, leading to increased permeability and leakage of essential ions and molecules, ultimately causing cell death.[8] Recent studies have also indicated that iturin can induce apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3][4][5]
This compound: this compound's antifungal activity is multifaceted. It disrupts the internal structure of fungal hyphae, leading to cellular disorganization.[6][7] At lower concentrations, it can induce apoptosis, while at higher concentrations, it causes necrosis. The precise signaling pathways triggered by this compound are still under investigation, but it is known to perturb the cell membrane.
Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
96-well microtiter plates
-
Fungal spore suspension (e.g., 1 x 10^5 spores/mL)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)
-
Stock solutions of purified this compound and iturin in a suitable solvent (e.g., DMSO or methanol)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound and iturin stock solutions in the culture medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 5 x 10^4 spores/mL.
-
Include a positive control (medium with fungal spores, no lipopeptide) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible fungal growth.
Fungal Spore Germination Inhibition Assay
This assay assesses the effect of the lipopeptides on the initial stages of fungal development.
Materials:
-
Fungal spore suspension
-
PDB or other suitable liquid medium
-
This compound and iturin solutions at various concentrations
-
Microscope slides with concavities or 96-well plates
-
Microscope
Procedure:
-
Prepare a mixture of the fungal spore suspension and the lipopeptide solution at the desired final concentrations in a microcentrifuge tube or directly in the wells of a microtiter plate.
-
Include a control with no lipopeptide.
-
Incubate the mixtures under conditions that promote spore germination (e.g., room temperature or 28°C) for a period sufficient for germination to occur in the control group (typically 6-24 hours).
-
After incubation, place a drop of the suspension on a microscope slide and observe under a microscope.
-
Count the number of germinated and non-germinated spores in several fields of view for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration relative to the control.
Fungal Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Fungal hyphae or protoplasts
-
Phosphate-buffered saline (PBS)
-
This compound and iturin solutions
-
Propidium iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash the fungal cells with PBS and resuspend them in PBS to a known concentration.
-
Treat the fungal cells with different concentrations of this compound or iturin for a specific duration. Include an untreated control.
-
Add PI to each sample to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or observe the stained cells under a fluorescence microscope.
-
An increase in red fluorescence indicates an increase in cell membrane permeability.
Conclusion
Both this compound and iturin are potent antifungal lipopeptides with distinct mechanisms of action and antifungal spectra. Iturin's broad-spectrum activity is primarily due to its membrane-disrupting capabilities, while this compound exhibits more targeted activity against filamentous fungi through the disruption of internal cellular structures. The choice between these two lipopeptides for a specific application will depend on the target fungal pathogen and the desired mode of action. The provided experimental protocols offer a foundation for researchers to further explore and compare the antifungal potential of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger [ouci.dntb.gov.ua]
- 4. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity [frontiersin.org]
- 6. Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iturin and this compound lipopeptides inhibit pathogenic Fusarium by targeting multiple components of the cell membrane and their regulative effects in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengycin vs. Chemical Fungicides: A Comparative Efficacy Analysis Against Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
The control of Botrytis cinerea, the causative agent of gray mold disease, presents a significant challenge in agriculture and horticulture. While synthetic chemical fungicides have been the cornerstone of management strategies, the emergence of resistant strains and environmental concerns have spurred the search for effective biological alternatives. This guide provides a detailed comparison of the efficacy of fengycin, a cyclic lipopeptide produced by Bacillus species, with several widely used chemical fungicides against B. cinerea.
Quantitative Efficacy Comparison
The following table summarizes the 50% effective concentration (EC50) values for various chemical fungicides against Botrytis cinerea, based on in vitro mycelial growth inhibition assays. This data provides a quantitative benchmark for comparing the potency of different active ingredients.
| Fungicide Class | Active Ingredient | EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |
| Phenylpyrrole | Fludioxonil | < 0.1 | [1] |
| Dicarboximide | Iprodione | 0.1 - 1.42 | [1] |
| Anilinopyrimidine | Pyrimethanil | 0.03 - 75 | [1] |
| Triazole | Tebuconazole | 0.03 - 1 | [1] |
| Pyrazole | Fenpyrazamine | 0.9 | [1] |
| SDHI | Boscalid | 0.01 - 69.91 | [1] |
Note: The EC50 values for chemical fungicides can exhibit significant variation depending on the specific isolate of B. cinerea and the development of fungicide resistance in the population.[2][3]
Direct comparative studies providing EC50 values for this compound against B. cinerea under identical experimental conditions are limited in the reviewed literature. However, research has demonstrated the strong antifungal activity of this compound. For instance, crude extracts containing this compound and iturin A have been shown to reduce B. cinerea infection on pears by 92.6%, an effect not significantly different from the chemical fungicide fludioxonil.[4] Other studies have highlighted this compound's potent inhibitory effects on the mycelial growth of various filamentous fungi, including B. cinerea.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and chemical fungicides.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.
-
Fungicide Stock Solutions: Stock solutions of the test compounds (this compound and chemical fungicides) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted to achieve a range of final concentrations.
-
Amended Media: The fungicide dilutions are incorporated into the molten PDA at a temperature of approximately 45-50°C to achieve the desired final concentrations. The final concentration of the solvent should be consistent across all treatments and the control, and should not exceed a level that affects fungal growth (typically ≤1% v/v).
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young B. cinerea culture and placed in the center of the fungicide-amended PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
EC50 Determination: The EC50 value is calculated by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Spore Germination Assay
This assay assesses the impact of a compound on the initial stage of fungal development.
-
Spore Suspension Preparation: Conidia are harvested from a sporulating culture of B. cinerea (e.g., grown on PDA for 10-14 days) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted to a final concentration of approximately 1 x 10^5 spores/mL using a hemocytometer.
-
Treatment: The spore suspension is mixed with various concentrations of the test compounds.
-
Incubation: A small aliquot (e.g., 20 µL) of the treated spore suspension is placed on a sterile microscope slide or in the well of a microtiter plate and incubated in a humid chamber at a controlled temperature (e.g., 20-25°C) for a specific period (e.g., 6-24 hours).
-
Microscopic Examination: The percentage of germinated spores is determined by observing at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculation of Inhibition: The percentage of spore germination inhibition is calculated relative to the control.
Visualizing Mechanisms and Workflows
To better understand the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing fungicide efficacy.
The primary mode of action for this compound against fungi involves the disruption of the cell membrane. This interaction leads to a cascade of events culminating in cell death.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Sclerotinia sclerotiorum by the Induction of Systemic Resistance and Regulation of Antioxidant Pathways in Tomato Using this compound Produced by Bacillus amyloliquefaciens FZB42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antifungal Effects of Fengycin in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of innovative therapeutic strategies. One promising approach lies in combination therapy, where existing antifungal agents are co-administered to achieve synergistic effects, leading to enhanced efficacy and a lower propensity for resistance development. This guide provides a comprehensive comparison of the synergistic interactions between the lipopeptide antibiotic fengycin and other antifungal agents, supported by experimental data and detailed protocols.
Unveiling the Synergistic Potential of this compound
This compound, a cyclic lipopeptide produced by various Bacillus species, exhibits potent antifungal activity, primarily by disrupting the fungal cell membrane.[1][2][3][4] Its unique mechanism of action makes it an attractive candidate for combination therapies. Research has shown that when combined with other antifungal drugs, this compound can lead to a significant increase in efficacy against a range of fungal pathogens.
A notable example of this synergy is observed in the interaction between this compound and the fungicide tebuconazole against a tebuconazole-resistant strain of the plant pathogen Venturia inaequalis, the causative agent of apple scab. While this compound or surfactin (another lipopeptide) alone showed limited effectiveness against this resistant strain, their combination resulted in a significant antifungal effect.[5][6][7] This highlights the potential of this compound to overcome existing resistance mechanisms.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of antifungal combinations is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). This index is calculated based on the minimum inhibitory concentrations (MICs) of the individual drugs and their combination. A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.
The following table summarizes the synergistic interactions of this compound with other antifungal agents based on available experimental data.
| Fungal Pathogen | Antifungal Agent 2 | Observed Effect | Supporting Evidence |
| Venturia inaequalis (tebuconazole-resistant) | Surfactin | Synergy | A combination of this compound and surfactin showed significant antifungal activity where individual agents were ineffective.[5][6][7] |
| Rhizopus stolonifer | Surfactin | Reduced Antifungal Effect | The addition of commercial surfactin reduced the antifungal activity of this compound.[8] |
Note: While the study on Venturia inaequalis demonstrated a clear synergistic effect, specific FICI values were not reported. The effect was determined based on the significant increase in antifungal activity of the combination compared to the individual agents.
Mechanism of Synergistic Action: A Multi-pronged Attack
The synergistic effect of this compound with other antifungal agents is believed to stem from a multi-pronged attack on the fungal cell. This compound's primary mode of action involves the permeabilization and disruption of the fungal cell membrane.[1][2][3][4][9] This action can potentiate the effects of other antifungal drugs by facilitating their entry into the fungal cell or by destabilizing the cell membrane, making it more susceptible to the action of the partner drug.
For instance, in combination with an azole fungicide like tebuconazole, which inhibits ergosterol biosynthesis, this compound's membrane-disrupting activity could enhance the azole's effect by further compromising the integrity of the already weakened cell membrane.
The following diagram illustrates the proposed mechanism of action of this compound and its potential synergistic interaction with an azole antifungal.
Caption: Proposed synergistic mechanism of this compound and an azole antifungal.
Experimental Protocols for Assessing Synergy
The checkerboard broth microdilution assay is a widely used method to determine the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to evaluate the synergistic effect of this compound and a partner antifungal agent.
Caption: Workflow for the checkerboard antifungal synergy assay.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640) and adjust the concentration to the desired density.
-
Drug Dilutions:
-
In a 96-well microtiter plate, create serial dilutions of this compound (Drug A) along the x-axis (columns).
-
Create serial dilutions of the partner antifungal agent (Drug B) along the y-axis (rows).
-
The final plate will contain a grid of wells with varying concentrations of both drugs.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Reading MICs:
-
Determine the MIC of each drug alone (from the wells containing only one drug). The MIC is the lowest concentration that inhibits visible fungal growth.
-
Determine the MIC of each drug in combination from the wells containing both drugs.
-
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifferent: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The exploration of synergistic interactions involving this compound presents a promising avenue for the development of more effective antifungal therapies. The ability of this compound to enhance the activity of other antifungal agents, particularly against resistant strains, underscores its potential to address the growing challenge of antifungal resistance. Further research is warranted to elucidate the full spectrum of this compound's synergistic partnerships and to translate these findings into clinical applications. The standardized protocols provided in this guide offer a framework for researchers to systematically investigate and quantify these promising antifungal combinations.
References
- 1. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]
- 6. Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces ion channels in lipid bilayers mimicking target fungal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fengycin's Efficacy in Plant Defense: A Comparative Analysis of Induced Systemic Resistance
For Researchers, Scientists, and Drug Development Professionals
The cyclic lipopeptide fengycin, produced by various Bacillus species, has garnered significant attention for its role in activating induced systemic resistance (ISR) in plants, offering a promising biological alternative to conventional fungicides. This guide provides a comparative analysis of this compound's performance against other well-known ISR elicitors, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Performance Comparison of ISR Elicitors
This compound's ability to induce systemic resistance has been evaluated against other microbial lipopeptides, primarily surfactin and iturin. The efficacy of these molecules can be host-specific and dependent on the challenging pathogen.
Table 1: Quantitative Comparison of this compound and Alternatives in Inducing Systemic Resistance
| Elicitor | Host Plant | Pathogen | Disease Reduction (%) | Key Findings | Reference |
| This compound | Bean (Phaseolus vulgaris) | Botrytis cinerea | Significant protection (qualitative) | Effective in inducing ISR against gray mold. | [1][2] |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Not effective alone | Shows host-specific activity. | [2] | |
| Wheat (Triticum aestivum) | Fusarium graminearum | Significant reduction in lesion length | Suppresses fungal growth and mycotoxin production. | ||
| Surfactin | Bean (Phaseolus vulgaris) | Botrytis cinerea | ~33% (by producing strain) | A known potent ISR elicitor in bean. | [2] |
| Tomato (Solanum lycopersicum) | Botrytis cinerea | Not effective | Demonstrates host specificity. | [2] | |
| This compound + Surfactin | Bean (Phaseolus vulgaris) | Botrytis cinerea | Synergistic effect (qualitative) | The combination provides enhanced protection compared to individual treatments. | [2] |
| Iturin | Rice (Oryza sativa) | Pyricularia oryzae | Required with this compound for ISR | Demonstrates a synergistic relationship with this compound for effective ISR in certain hosts. |
Note: Quantitative data for direct comparison of purified lipopeptides is often embedded in broader studies. The percentages provided are indicative of the potential of the producing organisms or purified compounds.
Signaling Pathways in this compound-Mediated ISR
This compound triggers a signaling cascade within the plant that leads to a primed state of defense. This pathway is largely dependent on the plant hormones jasmonic acid (JA) and ethylene (ET) and is typically independent of salicylic acid (SA), which is the hallmark of systemic acquired resistance (SAR). A key early event in this compound-induced signaling is the activation of the lipoxygenase (LOX) pathway.[1]
Experimental Protocols
Validating the role of this compound in ISR involves a series of controlled experiments. Below is a generalized protocol for an ISR bioassay.
Experimental Workflow for ISR Validation
Detailed Methodology for ISR Bioassay in Bean Plants
-
Plant Material and Growth Conditions:
-
Bean seeds (Phaseolus vulgaris) are surface-sterilized and germinated on moist filter paper.
-
Seedlings are then transferred to pots containing sterile potting mix or a hydroponic system.
-
Plants are grown in a controlled environment chamber with a defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 22-25°C), and humidity.
-
-
Elicitor Treatment:
-
Purified this compound and other lipopeptides (e.g., surfactin) are dissolved in a suitable solvent (e.g., ethanol) and then diluted to the final concentration in sterile water or nutrient solution.
-
A specific volume of the elicitor solution is applied to the root system of each plant. Control plants receive a solution without the elicitor.
-
-
Pathogen Challenge:
-
After an incubation period to allow for the induction of systemic resistance (e.g., 48-72 hours), the aerial parts of the plants are challenged with a pathogen.
-
For Botrytis cinerea, a spore suspension of a known concentration (e.g., 10^5 spores/mL) is prepared in a nutrient-rich medium.
-
Droplets of the spore suspension are placed on the adaxial surface of the primary leaves.
-
-
Disease Severity Assessment:
-
Inoculated plants are kept in a high-humidity environment to promote disease development.
-
Disease symptoms, such as lesion diameter, are measured at specific time points post-inoculation (e.g., 24, 48, and 72 hours).
-
Disease incidence (percentage of infected leaves) and disease severity index can be calculated.
-
-
Molecular Analysis (RT-qPCR):
-
Leaf samples are collected from both control and treated plants at different time points after elicitor treatment and/or pathogen challenge.
-
Total RNA is extracted from the leaf tissue.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (RT-qPCR) is used to measure the expression levels of key defense-related genes (e.g., PAL, GST, SOD, HMGR, MPK3). The expression levels are normalized to a reference gene (e.g., actin).
-
Conclusion
This compound is a potent elicitor of induced systemic resistance in a variety of plants, demonstrating its potential as a valuable tool in sustainable agriculture. Its efficacy can be host-specific, and it can act synergistically with other lipopeptides like surfactin. The underlying mechanism of action involves the activation of the lipoxygenase pathway and the subsequent jasmonic acid and ethylene signaling cascades, leading to the upregulation of defense-related genes. Further research focusing on optimizing formulations and understanding the nuances of its host-specific responses will be crucial for its successful application in crop protection.
References
Navigating Fungal Resistance: A Comparative Guide to Fengycin's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to public health and food security. This guide provides a comparative overview of the in vitro activity of fengycin, a promising lipopeptide antifungal, against various fungal pathogens. By compiling data from multiple studies, we aim to offer a valuable resource for researchers investigating novel antifungal agents and developing strategies to combat resistance. This document presents a synthesis of publicly available data and is not a direct head-to-head comparative study.
Comparative Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of this compound and other commonly used antifungal agents against several key fungal pathogens. It is important to note that this data is compiled from various independent studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antifungal Activity against Aspergillus Species
| Antifungal Agent | Mode of Action | Aspergillus fumigatus MIC Range (µg/mL) |
| This compound | Cell membrane disruption | Data not available in compiled sources |
| Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | 0.1 - >2[1][2] |
| Voriconazole | Inhibits ergosterol biosynthesis (CYP51 inhibitor) | 0.25 - 16[1] |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.03 - >8 (MEC values often reported)[3][4][5] |
Table 2: Antifungal Activity against Candida albicans
| Antifungal Agent | Mode of Action | Candida albicans MIC Range (µg/mL) |
| This compound A | Cell wall destruction, ROS accumulation | ~15.6[6] |
| Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | 0.06 - 4[7][8] |
| Fluconazole | Inhibits ergosterol biosynthesis (CYP51 inhibitor) | 0.125 - >64[7][8] |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | 0.015 - 1.0[8][9] |
Table 3: Antifungal Activity against Fusarium Species
| Antifungal Agent | Mode of Action | Fusarium spp. MIC Range (µg/mL) |
| This compound | Cell membrane disruption | Data not available in compiled sources |
| Amphotericin B | Binds to ergosterol, forming pores in the cell membrane | 0.25 - 32[1][10][11][12] |
| Voriconazole | Inhibits ergosterol biosynthesis (CYP51 inhibitor) | 2 - >32[1][10][11] |
| Natamycin | Binds to ergosterol, causing membrane disruption | 4 - 28[13] |
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[14][15]
Broth Dilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This reference method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.[16][17][18][19][20][21]
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies.
- For filamentous fungi, a suspension of conidia is prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface. The resulting suspension is then adjusted to a specific concentration using a spectrophotometer or hemocytometer.
- For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized growth medium, typically RPMI-1640 with L-glutamine and buffered with MOPS.
3. Inoculation and Incubation:
- The prepared fungal inoculum is further diluted in the test medium and added to each well of the microtiter plate containing the antifungal dilutions.
- The final inoculum concentration is typically 0.4 x 10^4 to 5 x 10^4 CFU/mL for filamentous fungi and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts.
- The plates are incubated at a specific temperature (usually 35°C) for a defined period (e.g., 24-48 hours for yeasts, 48-96 hours for filamentous fungi).
4. MIC Determination:
- The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control (drug-free) well.
- For most antifungal agents, the endpoint is determined visually as the lowest concentration with no visible growth (or a significant reduction in turbidity). For some agents like echinocandins against filamentous fungi, the Minimum Effective Concentration (MEC) is determined, which is the lowest concentration leading to the growth of small, rounded, compact hyphal forms.
Below is a graphical representation of the typical workflow for a broth microdilution assay.
Signaling Pathways Implicated in this compound's Antifungal Action
The primary mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane. However, downstream cellular events and stress responses are also induced, contributing to its fungicidal effect.
This compound's interaction with the fungal cell membrane, likely through binding to sterols and phospholipids, leads to increased membrane permeability and leakage of cellular contents. This initial damage can trigger a cascade of secondary effects, including the production of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which can damage various cellular components such as proteins, lipids, and DNA.
In some fungi, this cellular stress is thought to activate the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. The HOG pathway is a conserved signaling cascade that helps fungal cells adapt to various environmental stresses, including osmotic shock and oxidative stress. While its activation might be a survival response, overwhelming stress induced by this compound can ultimately lead to programmed cell death (apoptosis), characterized by events like chromatin condensation.
The following diagram illustrates the proposed signaling pathway of this compound's antifungal action.
Conclusion
This compound demonstrates significant in vitro activity against a range of fungal pathogens, primarily through the disruption of cell membrane integrity and the induction of oxidative stress. While direct, comprehensive cross-resistance studies are lacking, the compiled data in this guide suggest that this compound's unique mode of action may be effective against fungal strains that have developed resistance to other antifungal classes, such as azoles and echinocandins. Further research, employing standardized methodologies as outlined here, is essential to fully elucidate the cross-resistance profile of this compound and its potential as a valuable tool in the fight against resistant fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. jidc.org [jidc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 12. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. standards.globalspec.com [standards.globalspec.com]
- 21. webstore.ansi.org [webstore.ansi.org]
A Comparative Analysis of the Antifungal Spectrum of Fengycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Fengycins, a class of cyclic lipopeptides produced by various Bacillus species, have garnered significant attention for their potent antifungal activity against a broad range of phytopathogenic and clinically relevant fungi. This guide provides a comparative overview of the antifungal spectrum of different fengycin analogues, supported by available experimental data. It also details the methodologies used in these assessments and illustrates the underlying mechanisms of action.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of this compound analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Half-maximal Inhibitory Concentration (IC50). While a comprehensive dataset comparing all known this compound analogues against a wide array of fungal species under uniform experimental conditions is not currently available in the literature, the following table summarizes key findings from various studies. It is important to note that direct comparisons between studies may be limited due to variations in experimental protocols, including media composition, inoculum size, and incubation conditions.
| This compound Analogue/Mixture | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound | Gaeumannomyces graminis var. tritici | IC50 | 26.5 | [1] |
| Purified Fengycins | Rhizomucor variabilis | MIC | ~6.7 (4.5 µM) | [2] |
| This compound Mixture (A & B) | Listeria monocytogenes | MIC | 25-50 | [3] |
| This compound Mixture (A & B) | Aeromonas hydrophila | MIC | 25-50 | [3] |
| This compound Mixture (A & B) | Colletotrichum gloeosporioides | MIC | 25 | [3] |
| This compound | Venturia inaequalis (tebuconazole-sensitive) | IC50 | Not specified, similar to tebuconazole | [4] |
| This compound | Venturia inaequalis (tebuconazole-resistant) | IC50 | Ineffective alone | [4] |
| This compound + Surfactin | Venturia inaequalis (tebuconazole-resistant) | IC50 | 1.79 | [4] |
| Synthetic this compound A Analogues (17A-D) | Fusarium graminearum | Growth Inhibition | Significant at 500 | [5][6] |
Note on this compound Analogues: this compound is a complex of closely related lipopeptides, with the main variants being this compound A and this compound B. These differ by a single amino acid in the peptide ring: this compound A contains D-Alanine, while this compound B contains D-Valine.[7][8] Further diversity arises from the variable length (C14-C18) and branching of the β-hydroxy fatty acid chain.[7][8]
Experimental Protocols
The following is a detailed methodology for determining the antifungal activity of this compound analogues using a broth microdilution assay, a standard method for assessing antifungal susceptibility.
Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from established guidelines for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi) at a suitable temperature until sporulation is observed. b. Spores (conidia) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80). c. The resulting spore suspension is transferred to a sterile tube, and the concentration is adjusted to a final working concentration (e.g., 1 x 105 to 5 x 105 CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of this compound Solutions: a. A stock solution of the purified this compound analogue is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. A series of twofold serial dilutions of the this compound stock solution are prepared in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
3. Assay Procedure: a. An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound analogue. b. The final volume in each well is typically 200 µL. c. Positive (fungal inoculum in broth without this compound) and negative (broth only) controls are included on each plate. d. The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of the this compound analogue that causes a significant inhibition of visible fungal growth compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway for this compound-Induced Fungal Cell Death
Recent studies suggest that fengycins induce an apoptosis-like cell death pathway in filamentous fungi. The proposed mechanism involves interaction with the fungal cell membrane, leading to a cascade of intracellular events culminating in cell death.
Caption: this compound-induced apoptosis-like signaling cascade in fungal cells.
References
- 1. Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stimulation of this compound-Type Antifungal Lipopeptides in Bacillus amyloliquefaciens in the Presence of the Maize Fungal Pathogen Rhizomucor variabilis [frontiersin.org]
- 3. Frontiers | Isolation and Characterization of Fengycins Produced by Bacillus amyloliquefaciens JFL21 and Its Broad-Spectrum Antimicrobial Potential Against Multidrug-Resistant Foodborne Pathogens [frontiersin.org]
- 4. Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound A Analogues with Enhanced Chemical Stability and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Fengycin from Different Bacillus Species
For Researchers, Scientists, and Drug Development Professionals
Fengycin, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent antifungal and antibacterial properties. This guide provides a comparative analysis of the efficacy of this compound derived from different Bacillus species, supported by experimental data. It also delves into the methodologies used to evaluate its performance and illustrates its mechanism of action.
Quantitative Efficacy of this compound
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound from different Bacillus species against a range of pathogenic microorganisms.
Table 1: Comparative Efficacy of this compound from Different Bacillus Species
| Producing Organism | This compound Isoform(s) | Target Microorganism | Efficacy (MIC) | Reference |
| Bacillus amyloliquefaciens JFL21 | Mixture | Listeria monocytogenes | 25-50 µg/mL | [1][2] |
| Bacillus amyloliquefaciens JFL21 | Mixture | Aeromonas hydrophila | 25-50 µg/mL | [1][2] |
| Bacillus amyloliquefaciens JFL21 | Mixture | Colletotrichum gloeosporioides | 25 µg/mL | [1][2] |
| Bacillus amyloliquefaciens MEP218 | Mixture | Xanthomonas axonopodis pv. vesicatoria | 25 µg/mL | [3][4] |
| Bacillus amyloliquefaciens MEP218 | Mixture | Pseudomonas aeruginosa PA01 | 200 µg/mL | [3][4] |
| Bacillus amyloliquefaciens | Purified this compound | Rhizomucor variabilis | 4.5 µM | [5][6] |
| Bacillus subtilis (deep-sea derived) | C17-fengycin B | Fusarium solani | 89.80% inhibition at 0.20 mg/mL | [7] |
| Bacillus subtilis F-29-3 | This compound | Rhizopus stolonifer | 400 µg/mL | [3] |
Table 2: Efficacy of Different this compound Isoforms from Bacillus amyloliquefaciens PPL against Fusarium oxysporum f. sp. lycopersici
| This compound Isoform | Antifungal Activity |
| F1 | Highest |
| F2 | Moderate |
| F3 | Lower |
Note: This qualitative comparison is based on the findings that the purified this compound F1 type showed better antifungal activity against Fusarium wilt compared to the other isoforms.
Mechanism of Action: A Multi-faceted Assault
This compound exerts its antimicrobial effects through a multi-pronged attack on the target cell, primarily by disrupting the cell membrane's integrity and inducing cellular stress responses. The proposed mechanism involves several key stages, leading to cell death.
This compound's primary mode of action is the disruption of the fungal cell membrane.[1][8] Due to its amphiphilic nature, it interacts with the lipid bilayer, causing increased permeability and leakage of essential cellular components.[2][8] This disruption can lead to the formation of pores in the membrane. Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and damage to cellular components.[2] This is often coupled with the induction of chromatin condensation, a hallmark of apoptosis or programmed cell death.[2] Studies have also indicated that this compound can interfere with intracellular metabolism and degrade cell wall integrity.[5] In plants, this compound can also induce a systemic defense response.[5]
Caption: Proposed mechanism of action of this compound on fungal cells.
Experimental Protocols
The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a key metric for assessing its efficacy.
Protocol: Broth Microdilution Assay for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Caption: Workflow for MIC determination using broth microdilution.
1. Preparation of this compound Solutions:
-
A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi) to achieve a range of concentrations to be tested.
2. Preparation of Inoculum:
-
The target microorganism is cultured on an appropriate agar medium.
-
A suspension of the microorganism is prepared in a sterile saline solution or broth and its turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the final desired inoculum concentration.
3. Microplate Assay:
-
A 96-well microtiter plate is used for the assay.
-
A fixed volume (e.g., 100 µL) of each this compound dilution is added to the wells.
-
A corresponding volume of the prepared microbial inoculum is added to each well.
-
Control wells are included: a positive control (medium with inoculum, no this compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
4. Incubation:
-
The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantitatively assess growth inhibition.
This guide provides a foundational understanding of the comparative efficacy of this compound from different Bacillus species. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and agricultural science. Further research focusing on standardized comparative studies will be crucial for a more comprehensive understanding of the full potential of this versatile lipopeptide.
References
- 1. Selectivity and Mechanism of this compound, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iturin and this compound lipopeptides inhibit pathogenic Fusarium by targeting multiple components of the cell membrane and their regulative effects in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in antimicrobial lipopeptide this compound secreted by Bacillus: Structure, biosynthesis, antifungal mechanisms, and potential application in food preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. membrane.urmc.rochester.edu [membrane.urmc.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fengycin: A Comprehensive In-Planta Biocontrol Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-planta biocontrol activity of fengycin, a lipopeptide antibiotic produced by various Bacillus species. Its performance is evaluated against other biocontrol alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Performance Comparison of this compound and Alternatives
This compound has demonstrated significant biocontrol efficacy against a wide range of plant pathogens in various in-planta studies. Its dual mode of action, encompassing direct antifungal activity and the induction of systemic resistance (ISR) in the host plant, makes it a versatile and potent biocontrol agent. The following tables summarize the quantitative performance of this compound and its comparison with other biocontrol agents and chemical fungicides.
| Pathogen | Host Plant | This compound Treatment Details | Efficacy | Alternative Biocontrol Agent | Efficacy of Alternative | Chemical Fungicide | Efficacy of Chemical |
| Sclerotinia sclerotiorum | Tomato | Purified this compound | Significant reduction in lesion size[1][2] | Trichoderma aggressivum f. europaeum TAET1 | 100% inhibition in detached leaves assay | Not specified | Not specified |
| Fusarium graminearum | Wheat | 90 µg/mL this compound | Marked reduction in pathogenicity on wheat kernels and significant reduction in mycotoxin (DON, 3-ADON, 15-ADON, ZEN) production[3] | Not specified | Not specified | Not specified | Not specified |
| Alternaria solani | Potato | Fermentation broth of Bacillus subtilis ZD01 (fengycins as major active compounds) | Strong reduction in pathogenicity under greenhouse conditions[4] | Not specified | Not specified | Not specified | Not specified |
| Botrytis cinerea | Apple | Lipopeptide-enriched extracts from Bacillus subtilis M4 (fengycins identified as key components) | Strong biocontrol activity in post-harvest disease[5] | Not specified | Not specified | Not specified | Not specified |
| Pythium ultimum | Bean | Lipopeptide-enriched extracts from Bacillus subtilis M4 (fengycins identified as key components) | Protective effect against damping-off[5] | Not specified | Not specified | Not specified | Not specified |
| Gaeumannomyces graminis var. tritici | Wheat | Purified this compound | More significant role in controlling wheat take-all compared to iturin A[2] | Iturin A | Effective biocontrol activity, but less than this compound[2] | Not specified | Not specified |
| Ralstonia solanacearum | Tomato | Bacillus subtilis strain (producing this compound) | 84% disease prevention[6] | Trichoderma spp. | 92% disease prevention[6] | Agricin + Bavistin | 94% disease prevention[6] |
| Plasmopara viticola (Downy Mildew) | Grapevine | Supernatant of B. subtilis GLB191 (containing this compound and surfactin) | 97.6% reduction in sporulating area | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biocontrol agents. Below are representative protocols for in-planta assays.
Protocol 1: Biocontrol of Sclerotinia sclerotiorum on Tomato Plants
This protocol is adapted from studies on the induction of systemic resistance by this compound.
1. Plant Growth and Treatment:
-
Tomato seeds (e.g., cv. Moneymaker) are surface-sterilized and germinated in sterile soil.
-
Four-week-old seedlings are treated with a solution of purified this compound (e.g., 50 µg/mL in a buffer) by soil drench or foliar spray. Control plants are treated with the buffer solution alone.
2. Pathogen Inoculation:
-
Three days after this compound treatment, plants are inoculated with S. sclerotiorum.
-
Mycelial plugs from a actively growing culture of S. sclerotiorum on potato dextrose agar (PDA) are placed on the stems or leaves of the tomato plants.
3. Disease Assessment:
-
Plants are incubated in a high-humidity environment to facilitate infection.
-
Disease severity is assessed 4-7 days after inoculation by measuring the lesion diameter on the stems or leaves.
-
The percentage of disease reduction is calculated relative to the control group.
Protocol 2: Post-Harvest Biocontrol of Botrytis cinerea on Apples
This protocol outlines a typical post-harvest biocontrol assay.
1. Fruit Preparation and Wounding:
-
Apples are surface-sterilized (e.g., with a dilute sodium hypochlorite solution) and air-dried.
-
A uniform wound is created on the surface of each apple using a sterile tool.
2. This compound and Pathogen Application:
-
A solution of purified this compound (e.g., 100 µg/mL) is applied to the wound site. Control fruits are treated with a sterile buffer.
-
After a short incubation period (e.g., 2 hours), a spore suspension of B. cinerea (e.g., 10^5 spores/mL) is inoculated into the wound.
3. Incubation and Disease Evaluation:
-
The apples are stored at a controlled temperature and high humidity to promote fungal growth.
-
Disease development is monitored daily, and the diameter of the resulting lesion (gray mold) is measured after a set period (e.g., 7-14 days).
-
The percentage of disease inhibition is calculated by comparing the lesion size on this compound-treated apples to that on control apples.
Key Signaling Pathways and Experimental Workflows
This compound's ability to induce systemic resistance in plants is a key aspect of its biocontrol activity. This is often mediated through the activation of plant defense signaling pathways, primarily the jasmonic acid (JA) and salicylic acid (SA) pathways.
Caption: this compound-induced systemic resistance signaling pathway.
The diagram above illustrates a simplified model of the signaling cascade initiated upon the perception of this compound by plant cells. This interaction at the cell membrane triggers early signaling events, including a reactive oxygen species (ROS) burst and calcium ion influx, which in turn activate downstream mitogen-activated protein kinase (MAPK) cascades. These cascades then stimulate the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of a suite of defense-related genes. The products of these genes contribute to the establishment of a systemic resistance state in the plant, enhancing its ability to fend off subsequent pathogen attacks.
References
- 1. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Surfactin and this compound lipopeptides of Bacillus subtilis as elicitors of induced systemic resistance in plants. | Semantic Scholar [semanticscholar.org]
- 5. Involvement of this compound-type lipopeptides in the multifaceted biocontrol potential of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Trichoderma spp., Pseudomonas fluorescens and Bacillus subtilis for biological control of Ralstonia wilt of tomato - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fengycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Fengycin, a cyclic lipopeptide biosurfactant. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
This compound Properties and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value | References |
| Appearance | Off-white to light yellow to light brown powder | [1] |
| Molecular Formula | C72H110N12O20 | [2] |
| Molecular Weight | 1463.71 g/mol | [3] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dimethylformamide). Insoluble in water. | [4][5] |
| Stability | Stable for months as a solid at room temperature and for weeks in methanolic solution. Stable in a pH range of 4-10. | [5] |
| Toxicity | Exhibits low toxicity to humans and the environment. | [6] |
| Biodegradability | Known to be degraded by some microorganisms, such as Streptomyces venezuelae. | [7][8] |
Experimental Protocols for Disposal
It is crucial to consult and adhere to your institution's and local environmental health and safety (EHS) regulations before proceeding with any disposal method.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure this compound powder, contaminated labware (e.g., weigh boats, spatulas), and personal protective equipment (PPE).
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.
-
Labeling: Label the container as "Hazardous Waste" and clearly indicate the contents as "this compound waste." Include the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of this compound in Organic Solvents
This protocol applies to solutions of this compound dissolved in polar organic solvents such as methanol or ethanol.
-
Segregation: Collect the this compound-solvent solution in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Labeling: Label the container as "Hazardous Waste" and list all constituents, including "this compound" and the specific solvent(s) with their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is away from sources of ignition.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service.
Protocol 3: Decontamination of Glassware
This protocol is for reusable glassware that has come into contact with this compound.
-
Initial Rinse: Rinse the glassware with a suitable polar organic solvent (e.g., methanol or ethanol) to dissolve any residual this compound. Collect this rinseate as hazardous waste, following Protocol 2.
-
Secondary Wash: Wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound 90 this compound [sigmaaldrich.com]
- 2. This compound | C72H110N12O20 | CID 443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound 90 this compound [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Promising Lipopeptide for Sustainable Biotechnology | Blog | Biosynth [biosynth.com]
- 7. Lipopeptides as rhizosphere public goods for microbial cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
